molecular formula C9H12ClNO B1592018 5-Methoxyindoline hydrochloride CAS No. 4770-39-2

5-Methoxyindoline hydrochloride

Katalognummer: B1592018
CAS-Nummer: 4770-39-2
Molekulargewicht: 185.65 g/mol
InChI-Schlüssel: ZWPCYRLOZJUXAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methoxyindoline hydrochloride is a useful research compound. Its molecular formula is C9H12ClNO and its molecular weight is 185.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-methoxy-2,3-dihydro-1H-indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c1-11-8-2-3-9-7(6-8)4-5-10-9;/h2-3,6,10H,4-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPCYRLOZJUXAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70601861
Record name 5-Methoxy-2,3-dihydro-1H-indole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4770-39-2
Record name 1H-Indole, 2,3-dihydro-5-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4770-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-2,3-dihydro-1H-indole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-2,3-dihydro-1H-indole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of 5-Methoxyindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of 5-methoxyindoline hydrochloride, a key intermediate in the development of various pharmacologically active compounds. This document delves into the chemical principles, experimental protocols, and critical parameters for successful and reproducible synthesis, moving beyond a simple recitation of steps to explain the underlying scientific rationale. The guide covers the synthesis of the precursor 5-methoxyindole, its subsequent reduction to 5-methoxyindoline, and the final conversion to the hydrochloride salt, with a strong emphasis on purification and analytical characterization.

Introduction: The Significance of 5-Methoxyindoline

5-Methoxyindoline is a crucial structural motif found in a variety of biologically active molecules. Its derivatives have garnered significant interest in medicinal chemistry due to their interactions with various biological targets, including serotonin receptors. As such, the reliable and scalable synthesis of high-purity this compound is of paramount importance for researchers in drug discovery and development. This guide aims to provide the necessary detail and scientific context to empower researchers to confidently produce this valuable intermediate.

Strategic Overview of the Synthesis

The synthesis of this compound is a multi-step process that begins with the construction of the indole ring system, followed by the reduction of the indole to an indoline, and culminating in the formation and purification of the hydrochloride salt.

Synthesis_Overview cluster_0 Part 1: 5-Methoxyindole Synthesis cluster_1 Part 2: Reduction cluster_2 Part 3: Salt Formation & Purification A Starting Materials (e.g., 4-methoxyphenylhydrazine) B Fischer Indole Synthesis A->B C Crude 5-Methoxyindole B->C D Purified 5-Methoxyindole C->D Purification (Chromatography/ Recrystallization) E Catalytic Hydrogenation D->E F 5-Methoxyindoline (Freebase) E->F G Crude 5-Methoxyindoline F->G Work-up H HCl Salt Formation G->H I Crude Hydrochloride Salt H->I J Recrystallization I->J K Pure 5-Methoxyindoline HCl J->K

physicochemical properties of 5-Methoxyindoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxyindole

Senior Application Scientist Note: This technical guide focuses on 5-Methoxyindole (CAS: 1006-94-6). The user's original query mentioned "5-Methoxyindoline hydrochloride." It is crucial for researchers to note the structural distinction: indoline is the saturated (dihydro) analogue of indole. Comprehensive, high-quality physicochemical data is widely available for the aromatic 5-Methoxyindole scaffold, which is a pivotal precursor in drug development. Data for its indoline counterpart, particularly the hydrochloride salt, is significantly less prevalent in scientific literature. Therefore, this guide has been structured around the well-characterized and more commonly utilized 5-Methoxyindole to provide a robust and actionable resource.

5-Methoxyindole is an aromatic heterocyclic organic compound featuring a bicyclic indole core substituted with a methoxy group at the 5-position.[1] This seemingly simple modification imbues the molecule with unique electronic properties, enhancing its reactivity and making it a highly versatile building block in medicinal chemistry and organic synthesis.[1] Its structural similarity to key neurochemicals, such as serotonin, has positioned it as a critical starting material for a multitude of pharmaceutical agents, particularly in the fields of neuropharmacology and oncology.[1][2] 5-Methoxyindole serves as a key intermediate in the synthesis of melatonin, as well as various serotonin receptor agonists and antagonists.[1] Beyond its role as a synthetic precursor, it is also an endogenous compound produced from the metabolism of L-tryptophan and exhibits inherent biological activities, including anti-inflammatory and anti-cancer properties.[1][3]

This guide provides a comprehensive overview of the core physicochemical properties of 5-Methoxyindole, detailed analytical methodologies for its characterization, and critical insights into its stability and handling, designed to empower researchers in leveraging this valuable compound for novel scientific discovery.

Chemical Identity and Core Physicochemical Properties

Accurate characterization begins with a clear understanding of the compound's fundamental properties. The data presented below has been consolidated from various authoritative sources to provide a reliable reference.

General and Physicochemical Data Summary
PropertyValueSource(s)
IUPAC Name 5-methoxy-1H-indole[1][4]
CAS Number 1006-94-6[1][4]
Molecular Formula C₉H₉NO[1][4]
Molecular Weight 147.17 g/mol [1][4]
Appearance White to light brownish crystalline powder[1]
Melting Point 52-58 °C[1][5]
Boiling Point 176-178 °C @ 17 mmHg[5]
Flash Point 109.2 °C[1]
Water Solubility Insoluble / Sparingly soluble[1][6]
Solvent Solubility Soluble in Methanol
Solubility Profile: A Practical Perspective

The poor aqueous solubility of 5-Methoxyindole is a critical consideration for its use in biological assays.[1] To overcome this, stock solutions are typically prepared using organic solvents, followed by dilution in aqueous buffers. For in vivo studies, multi-component solvent systems are often necessary.

Expert Insight: The choice of a co-solvent system is not arbitrary. It is a strategic approach to balance solubilization with physiological compatibility. A system combining a strong organic solvent (DMSO), a polymer to improve bioavailability (PEG300), a surfactant to prevent precipitation (Tween-80), and a saline base is a well-established method for formulating poorly soluble compounds.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides an unequivocal fingerprint of a molecule, confirming its identity and structural integrity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectra are available for 5-Methoxyindole.[4][7]

    • ¹H NMR : The spectrum is characterized by distinct signals corresponding to the protons on the aromatic rings, the N-H proton of the indole, and the sharp singlet of the methoxy group's methyl protons.

    • ¹³C NMR : Provides a map of the carbon skeleton, with unique chemical shifts for each of the nine carbon atoms in the structure.[7]

  • Infrared (IR) Spectroscopy : ATR-IR spectra are readily available and are useful for identifying key functional groups.[1][4][8] The spectrum will prominently feature a characteristic N-H stretching band and C-O stretching vibrations from the methoxy group.

  • Mass Spectrometry (MS) : Mass spectral data confirms the molecular weight of the compound, with a molecular ion peak corresponding to a mass of 147.[1] This technique is also invaluable for identifying impurities and degradation products.

  • UV-Visible Spectroscopy : UV spectra for 5-Methoxyindole are available.[4][9] The wavelength of maximum absorbance (λmax) is approximately 278 nm, a value essential for developing quantitative HPLC-UV methods.[10]

Analytical Methodologies for Quality Control

Robust and validated analytical methods are paramount for ensuring the purity and concentration of 5-Methoxyindole in research and development settings. The International Council for Harmonisation (ICH) guidelines provide a framework for validating such methods.[10]

cluster_workflow Analytical Workflow for Batch Characterization A Receive New Batch of 5-Methoxyindole B Visual Inspection (Color, Form) A->B C Solubility Test (in specified solvent) B->C D Identity Confirmation (FTIR Spectroscopy) C->D E Purity & Assay Analysis (HPLC-UV or GC-MS) D->E F Data Review & Certificate of Analysis Generation E->F G Release Batch for Use F->G

Caption: A typical analytical workflow for the quality control and release of a new batch of 5-Methoxyindole.

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC-UV)

This method is widely used for routine quantification and purity assessment.

Methodology Rationale: Reversed-phase chromatography on a C18 column is the gold standard for separating moderately polar organic molecules like 5-Methoxyindole. The use of an acidified mobile phase (e.g., with formic or trifluoroacetic acid) is a critical choice to suppress the ionization of residual silanol groups on the silica-based stationary phase. This protonates the silanols, minimizing secondary ionic interactions with the basic indole nitrogen and thereby preventing significant peak tailing, which is a common issue for such compounds.[11]

Step-by-Step Protocol:

  • Sample Preparation : Accurately weigh and dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions :[10][11]

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase : A gradient or isocratic elution using a mixture of acetonitrile and water (containing 0.1% formic acid).

    • Flow Rate : 1.0 mL/min.

    • Injection Volume : 10-20 µL.

    • Column Temperature : 25-30 °C.

    • Detection : UV detection at the λmax of 5-Methoxyindole (~278 nm).[10]

  • Quantification : Construct a calibration curve by plotting the peak area versus the concentration of a series of freshly prepared standard solutions. Determine the concentration of the sample from this curve.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional sensitivity and specificity, particularly for identifying volatile impurities.

Methodology Rationale: Direct analysis of 5-Methoxyindole by GC is challenging due to the relatively low volatility and thermal lability of the indole N-H group. Derivatization is a necessary step to improve its chromatographic behavior. Silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen on the indole nitrogen with a thermally stable trimethylsilyl (TMS) group, increasing volatility and preventing on-column interactions.[10]

Step-by-Step Protocol:

  • Sample Preparation (with Derivatization) :[10][11]

    • Dissolve a known amount of the sample in a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add a silylation reagent (e.g., BSTFA) and a small amount of an appropriate solvent (e.g., acetonitrile).

    • Heat the vial (e.g., at 70 °C for 30 minutes) to ensure complete derivatization.

  • GC-MS Conditions :[11]

    • Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas : Helium.

    • Injector : Splitless mode at ~300 °C.

    • Oven Program : A suitable temperature gradient (e.g., start at 100 °C, ramp to 280 °C).

    • Mass Spectrometer : Operated in electron ionization (EI) mode, scanning a relevant mass range.

Caption: A decision-making framework for selecting the appropriate analytical method for 5-Methoxyindole.

Stability Profile and Storage Recommendations

Understanding a compound's stability is crucial for ensuring data integrity and material longevity.

Intrinsic Stability and Recommended Storage

5-Methoxyindole is known to be sensitive to light, air, and heat.[1] To prevent degradation, it must be stored under controlled conditions.

  • Storage Conditions : Store in a cool, dry, and dark place.[12] For long-term stability, refrigeration (0-10 °C) under an inert gas atmosphere is recommended. Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid degradation from repeated freeze-thaw cycles.[1]

Protocol 3: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential for developing stability-indicating analytical methods by intentionally degrading the compound under various stress conditions.[13] A degradation of 5-20% is typically targeted to ensure sufficient formation of degradation products for detection and analysis.[14]

Methodology Rationale: This protocol systematically exposes the compound to the most common degradation pathways (hydrolysis, oxidation, thermolysis, photolysis) as outlined by ICH guidelines. This allows for the identification of potential degradants that might form during manufacturing or long-term storage and ensures the chosen analytical method (e.g., HPLC) can effectively separate these degradants from the parent compound.

Step-by-Step Protocol:

  • Stock Solution Preparation : Prepare a solution of 5-Methoxyindole in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions :[14][15]

    • Acidic Hydrolysis : Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60 °C.

    • Basic Hydrolysis : Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60 °C.

    • Oxidative Degradation : Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature.

    • Thermal Degradation : Heat the stock solution at 70-80 °C.

    • Photolytic Degradation : Expose the stock solution (in a photostable container) and the solid compound to a controlled light source providing UV and visible light (e.g., ≥ 1.2 million lux hours).[14]

  • Sample Analysis : At predetermined time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each stress condition. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity. LC-MS can be used to identify the molecular weights of any observed degradation products.[14]

cluster_inputs Inputs cluster_outputs Outputs A 5-Methoxyindole API B Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B D Degradation Profile & Pathway Identification C Validated Analytical Method (e.g., HPLC) B->C C->D E Confirmation of Stability-Indicating Method D->E F Informed Shelf-Life & Storage Recommendations E->F

Caption: Conceptual overview of the inputs and outputs of a forced degradation stability study.

Conclusion

5-Methoxyindole is a compound of significant scientific and pharmaceutical interest. Its well-defined physicochemical properties, versatile reactivity, and established role as a precursor to biologically active molecules underscore its importance. This guide provides the core technical information, from fundamental properties to validated analytical protocols and stability assessments, necessary to support researchers in the effective handling, analysis, and application of 5-Methoxyindole for advancing scientific discovery and drug development.

References

  • Benchchem. Synthesis of 5-Methoxyindoles - Technical Support Center.
  • Chem-Impex. 5-Methoxy-2,3-dihydro-1H-isoindole hydrochloride.
  • PubChem. 5-Methoxyindole | C9H9NO | CID 13872.
  • Benchchem. Fundamental chemical properties of 5-Methoxyindole.
  • Benchchem. A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Methoxyindole.
  • LKT Labs. 5-Methoxyindole.
  • Benchchem. 5-Methoxyindole Synthesis - Technical Support Center.
  • Sigma-Aldrich. 5-Methoxyindole 99 1006-94-6.
  • Chemicalbook. 5-METHOXY-3-(2-DIISOPROPYLAMINOETHYL)INDOLE HYDROCHLORIDE | 2426-63-3.
  • MedchemExpress.com.
  • Benchchem. Refinement of analytical methods for detecting 5-Methoxyindole.
  • ChemicalBook. 5-Methoxyindole(1006-94-6) 13C NMR spectrum.
  • ChemicalBook. 5-METHOXY-2-METHYLINDOLE(1076-74-0) 1H NMR spectrum.
  • The Royal Society of Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Pharmaceutical Potential: The Role of 5-Methoxyindole in Drug Discovery.
  • MDPI.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 5-Methoxyindole | 1006-94-6.
  • Guidechem. 1006-94-6 5-Methoxyindole C9H9NO, Formula,NMR,Boiling Point,Density,Flash Point.
  • Benchchem.
  • ChemicalBook. 5-Methoxyindole(1006-94-6)IR1.
  • Google Patents.
  • ScienceDirect.
  • Benchchem. Scale-Up Synthesis of 5-Methoxyindole Compounds - Technical Support Center.
  • European Medicines Agency.
  • ChemicalBook. 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR spectrum.
  • International Journal of Scientific Development and Research. Stability indicating study by using different analytical techniques.
  • ChemicalBook. 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) IR Spectrum.
  • SpectraBase. 5-Methoxy-1H-indole - Optional[UV-VIS] - Spectrum.
  • Sigma-Aldrich. 5-Methoxyindole 99 1006-94-6.
  • Benchchem. 5-Methoxyindole|High-Purity Research Chemical.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Art of Synthesis: Exploring the Applications of 5-Methoxyindole in Organic Chemistry.
  • ResearchGate. Absorption spectra of indole and 5-hydroxyindole in the gas phase....
  • Benchchem. Navigating the Physicochemical Landscape of 7-Methoxy-5-nitro-1H-indole: A Technical Guide to Solubility and Stability.
  • Paho.org. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.

Sources

5-Methoxyindoline hydrochloride CAS number 21857-45-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Methoxyindoline and its Hydrochloride Salt (CAS 21857-45-4)

Abstract: This document provides a comprehensive technical overview of 5-Methoxyindoline (CAS 21857-45-4), a key heterocyclic intermediate in medicinal chemistry and drug discovery. While the specified CAS number refers to the free base form, this guide will address both the liquid free base and its more commonly handled solid hydrochloride salt. We will delve into its physicochemical properties, robust synthesis and purification protocols, modern analytical characterization techniques, and its strategic applications as a molecular scaffold. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile building block in their work.

Introduction and Chemical Identity

5-Methoxyindoline is a bicyclic aromatic amine, structurally characterized by a benzene ring fused to a pyrrolidine ring, with a methoxy group substituent at the 5-position. It is the reduced, or dihydro, form of the more widely known 5-Methoxyindole. This structural relationship is critical; while indoles are planar and aromatic, indolines possess a non-aromatic, saturated five-membered ring, which imparts distinct conformational flexibility and reactivity.

This indoline core is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds.[1] The methoxy group, an electron-donating substituent, further modulates the electronic properties of the aromatic ring, influencing its reactivity and potential for molecular interactions. Although the CAS number 21857-45-4 correctly identifies the free base, which exists as a liquid, it is frequently converted to its hydrochloride salt for ease of handling, improved stability, and enhanced solubility in polar solvents.[2][3][4] This guide will therefore consider both forms.

Diagram 1: Chemical Structure and Acid-Base Chemistry

G cluster_0 5-Methoxyindoline (Free Base) CAS: 21857-45-4 cluster_1 5-Methoxyindoline Hydrochloride (Salt Form) a b a->b + HCl b->a - HCl (Base)

Caption: Formation of this compound from the free base.

Physicochemical Properties and Characterization

The physical state and properties of 5-Methoxyindoline differ significantly between its free base and hydrochloride salt forms.

Property5-Methoxyindoline (Free Base)This compound (Expected)
CAS Number 21857-45-4N/A (Salt form of 21857-45-4)
Molecular Formula C₉H₁₁NOC₉H₁₂ClNO
Molecular Weight 149.19 g/mol [2]185.65 g/mol
IUPAC Name 2,3-dihydro-1H-indol-5-yl methyl ether[2][3]5-methoxy-2,3-dihydro-1H-indolium chloride
Physical Form Liquid[2][3]White to off-white crystalline solid[4]
Boiling Point ~282.6 °C at 760 mmHg[3]Not applicable (decomposes at high temperature)
Solubility Insoluble in water, soluble in organic solvents[5]Enhanced solubility in water and polar protic solvents[4][6]
Storage Temperature Refrigerator (2-8 °C) or -20 °C[2][3]Room temperature, desiccated
Analytical Characterization

Definitive identification and purity assessment rely on a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum of the free base is expected to show characteristic signals for the aromatic protons, the methoxy group (a singlet around 3.8 ppm), the aliphatic protons of the pyrrolidine ring (triplets), and a broad signal for the N-H proton. For the hydrochloride salt, the N-H proton signal (now N⁺-H₂) would be shifted downfield and may show coupling to adjacent protons.

    • ¹³C NMR: The spectrum will show distinct signals for the nine carbon atoms, with the methoxy carbon appearing around 55 ppm and the aromatic carbons in the 110-160 ppm region.

  • Mass Spectrometry (MS): GC-MS or LC-MS analysis will show a molecular ion peak (M⁺) corresponding to the molecular weight of the free base (m/z = 149.19). Fragmentation patterns can further confirm the structure.

  • Infrared (IR) Spectroscopy: Key vibrational bands include N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), and C-O stretching for the methoxy ether group.

Synthesis and Purification

The most direct and common laboratory-scale synthesis of 5-Methoxyindoline involves the chemical reduction of its indole counterpart, 5-methoxyindole.

Diagram 2: Synthetic Workflow

G Start 5-Methoxyindole (Starting Material) Reaction Catalytic Hydrogenation (e.g., Pd/C, H₂ gas) in Ethanol Start->Reaction Workup Filtration & Solvent Removal Reaction->Workup Product1 5-Methoxyindoline (Free Base) Workup->Product1 SaltFormation Acidification (HCl in Ether) Product1->SaltFormation Product2 5-Methoxyindoline HCl (Final Product) SaltFormation->Product2

Caption: Synthetic pathway from 5-Methoxyindole to 5-Methoxyindoline HCl.

Experimental Protocol 1: Synthesis of 5-Methoxyindoline

Causality: This protocol utilizes catalytic hydrogenation, a standard and high-yielding method for reducing the C2=C3 double bond of an indole without affecting the aromatic ring or the methoxy group. Palladium on carbon (Pd/C) is a robust and efficient catalyst for this transformation.

  • Reaction Setup: In a hydrogenation vessel, dissolve 5-methoxyindole (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the starting material) under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel, evacuate and purge with hydrogen gas (H₂) several times. Pressurize the vessel with H₂ (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Carefully depressurize the vessel and purge with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude 5-Methoxyindoline as a liquid, which can be purified by vacuum distillation if necessary.

Experimental Protocol 2: Preparation of this compound

Causality: The basic nitrogen of the indoline readily reacts with a strong acid like HCl to form a stable, precipitatable salt. Using a non-polar solvent like diethyl ether ensures that the resulting ionic salt is insoluble and crashes out of the solution, allowing for easy isolation.

  • Dissolution: Dissolve the crude or purified 5-Methoxyindoline free base (1.0 eq) in anhydrous diethyl ether or ethyl acetate.

  • Acidification: While stirring, slowly add a solution of 2M hydrochloric acid in diethyl ether dropwise.

  • Precipitation: A white or off-white precipitate of this compound will form immediately.

  • Isolation & Purification: Continue stirring for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with cold diethyl ether to remove any unreacted starting material. The product can be further purified by recrystallization from a solvent system like ethanol/ether. Dry the final product under vacuum.

Applications in Research and Drug Development

5-Methoxyindoline serves as a valuable intermediate for constructing more complex molecules, particularly in the field of neuroscience, due to its structural similarity to endogenous neurotransmitters.

  • Serotonin Receptor Ligands: The 5-methoxy-substituted indole/indoline scaffold is a cornerstone for ligands targeting serotonin (5-HT) receptors.[6][7] Modifications at the nitrogen atom (position 1) or the C2/C3 positions of the indoline ring can generate potent and selective agonists or antagonists for various 5-HT receptor subtypes, which are important targets for treating depression, anxiety, and migraines.

  • Neuroprotective Agents: The indoline structure is explored in the design of neuroprotective agents for its antioxidant and radical-scavenging properties.

  • Oncology: Derivatives of indolines have been investigated for their anti-cancer properties, acting through various mechanisms.[7][8]

Diagram 3: Role as a Synthetic Intermediate

G Core 5-Methoxyindoline Scaffold N_Alkylation N-Alkylation / Arylation Core->N_Alkylation C_Functionalization C-Functionalization Core->C_Functionalization Class1 Serotonin Receptor Modulators N_Alkylation->Class1 Class2 Dopamine Receptor Ligands N_Alkylation->Class2 Class3 Enzyme Inhibitors C_Functionalization->Class3 Class4 Novel Heterocyclic Systems C_Functionalization->Class4

Caption: 5-Methoxyindoline as a precursor to diverse therapeutic classes.

Analytical Methodologies

Robust analytical methods are crucial for quality control, reaction monitoring, and pharmacokinetic studies. The methods for 5-methoxyindole are highly adaptable for 5-methoxyindoline.[9][10]

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse for purity assessment and quantification.

  • Protocol:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[9]

    • Mobile Phase: A gradient elution using a mixture of water (often with 0.1% formic or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Detection: UV detection at the wavelength of maximum absorbance (approx. 280-290 nm).[10]

  • Expert Insight (Troubleshooting): The basic nitrogen in the indoline can interact with residual acidic silanol groups on the silica-based column packing, leading to significant peak tailing. To mitigate this, it is essential to use a low pH mobile phase (pH 2-3) to protonate the silanols or employ a modern, end-capped column designed for analyzing basic compounds.[10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent sensitivity and structural confirmation.

  • Protocol:

    • Column: A non-polar capillary column (e.g., DB-5ms).[10]

    • Injector Temperature: ~250-280 °C.

    • Oven Program: A temperature ramp starting from ~80°C up to 300°C to ensure elution.[10]

  • Expert Insight (Derivatization): The free N-H group can make the molecule less volatile and prone to interactions within the GC system. Derivatization of the nitrogen using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve peak shape and thermal stability, leading to more reliable quantification.[9]

ParameterHPLC-UVGC-MS
Specificity Moderate; based on retention time and UV spectrum.High; based on retention time and unique mass spectrum.
Sensitivity (LOD/LOQ) Good (ng range).Excellent (pg range).
Sample Preparation Simple dissolution and filtration.May require extraction and derivatization.[9]
Primary Use Routine purity testing, quantification.Trace analysis, impurity identification.

Safety, Handling, and Storage

Proper handling of 5-Methoxyindoline is essential due to its potential hazards.

GHS Hazard Information[2][11]
PictogramCodeHazard Statement
GHS07H302Harmful if swallowed.
GHS07H315Causes skin irritation.
GHS07H319Causes serious eye irritation.
GHS07H332Harmful if inhaled.
GHS07H335May cause respiratory irritation.
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[11]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles.[11]

    • Skin Protection: Wear compatible chemical-resistant gloves.

    • Respiratory Protection: If handling outside a fume hood or if aerosolization is possible, use a NIOSH-approved respirator.[12]

  • Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[13]

Storage
  • Free Base: Store in a tightly sealed container in a refrigerator (2-8 °C) or freezer (-20 °C).[2][3]

  • Hydrochloride Salt: Store in a tightly sealed container at room temperature in a dry, dark place.

  • General: Protect from moisture and light to prevent degradation.[3][14]

Conclusion

5-Methoxyindoline (CAS 21857-45-4) is a strategically important molecular building block whose utility is enhanced by its conversion to a stable, soluble hydrochloride salt. Its synthesis from 5-methoxyindole is straightforward, and robust analytical methods exist for its characterization and quality control. For scientists and researchers in drug discovery, a thorough understanding of the properties, handling, and synthetic potential of this indoline derivative is crucial for the successful development of novel therapeutics, particularly in the realm of neuroscience.

References

  • MSDS Linked to catalog.xlsx. (n.d.).
  • FM51265 - Safety D
  • PubChem. (n.d.). 5-Methoxyindole | C9H9NO | CID 13872. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 10). Unlocking Pharmaceutical Potential: The Role of 5-Methoxyindole in Drug Discovery. Retrieved from [Link]

  • Kumar, A., et al. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 26(16), 4937.
  • Bertaccini, G., & Vitali, T. (1967). Synthesis and pharmacological activity of some 5-methoxyindole derivatives occurring in nature. Il Farmaco; edizione scientifica, 22(4), 229–244.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, September 12). The Art of Synthesis: Exploring the Applications of 5-Methoxyindole in Organic Chemistry. Retrieved from [Link]

Sources

Deconstructing 5-Methoxyindoline Hydrochloride: A Spectroscopic Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of the spectral characteristics of 5-Methoxyindoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who require a comprehensive understanding of how to structurally elucidate and characterize this important chemical entity. Moving beyond a simple recitation of data, we will delve into the "why" behind the spectral features, providing a framework for predictive analysis and robust experimental design. Our discussion will be grounded in the fundamental principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering practical insights for obtaining and interpreting high-quality data.

The Structural Landscape of this compound

This compound is an organic salt comprised of the protonated 5-methoxyindoline cation and a chloride anion. The core structure is an indoline moiety, which features a bicyclic system where a benzene ring is fused to a five-membered saturated pyrrolidine ring. A methoxy group (-OCH₃) is substituted at the 5-position of the benzene ring. The hydrochloride salt form arises from the protonation of the secondary amine within the pyrrolidine ring, rendering it a secondary ammonium ion. This protonation significantly influences the molecule's electronic properties and, consequently, its spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, aliphatic, and methoxy protons. The protonation of the nitrogen will cause a significant downfield shift for the protons on the adjacent carbons (α-protons) due to the deshielding effect of the positive charge.[1][2]

Proton Assignment Predicted Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Notes
N-H₂⁺> 10 (variable)Broad singlet-The chemical shift of the ammonium proton is highly dependent on solvent and concentration. It may exchange with residual water in the solvent, leading to a very broad signal or no observable signal at all.
H-7 (Aromatic)~7.0-7.2Doublet~8-9This proton is ortho to the C-N bond.
H-6 (Aromatic)~6.7-6.9Doublet of doublets~8-9, ~2-3This proton is coupled to both H-7 and H-4.
H-4 (Aromatic)~6.6-6.8Doublet~2-3This proton is ortho to the methoxy group.
-OCH₃ (Methoxy)~3.8Singlet-The three equivalent protons of the methoxy group will appear as a sharp singlet.
H-2 (Aliphatic)~3.6-3.8Triplet~8-9These protons are α to the protonated nitrogen and will be significantly deshielded.
H-3 (Aliphatic)~3.0-3.2Triplet~8-9These protons are β to the nitrogen.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ) ppm Notes
C-7a (Aromatic)~150-155Quaternary carbon at the ring junction, adjacent to the nitrogen.
C-5 (Aromatic)~150-155Aromatic carbon bearing the methoxy group.
C-3a (Aromatic)~130-135Quaternary carbon at the ring junction.
C-7 (Aromatic)~125-130Aromatic CH.
C-4 (Aromatic)~110-115Aromatic CH.
C-6 (Aromatic)~110-115Aromatic CH.
-OCH₃ (Methoxy)~55-60Methoxy carbon.
C-2 (Aliphatic)~45-50Aliphatic carbon α to the protonated nitrogen.
C-3 (Aliphatic)~28-33Aliphatic carbon β to the nitrogen.
Experimental Protocol: NMR Spectroscopy

A robust protocol is essential for acquiring high-quality NMR data.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical, as the acidic N-H proton may exchange with protic solvents. DMSO-d₆ is often a good choice for observing exchangeable protons.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.

  • Cap the NMR tube securely.

Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • A solvent suppression technique may be necessary if residual solvent signals obscure sample peaks.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 160 ppm.

    • A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, confirming the connectivity of the aromatic and aliphatic protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei, aiding in the definitive assignment of both spectra.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is invaluable for assigning quaternary carbons and confirming the overall structure.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter H1 1D ¹H NMR filter->H1 Analyze C13 1D ¹³C NMR H1->C13 TwoD 2D NMR (COSY, HSQC, HMBC) C13->TwoD assign Assign Signals TwoD->assign Interpret structure Confirm Structure assign->structure

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by absorptions corresponding to the N-H⁺ bond of the secondary ammonium salt, the aromatic and aliphatic C-H bonds, the C=C bonds of the aromatic ring, and the C-O bond of the methoxy group.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Notes
N-H⁺ Stretch2700-3000Strong, BroadThis broad absorption is characteristic of a secondary amine salt and often overlaps with the C-H stretching region.[3]
Aromatic C-H Stretch3000-3100Medium to WeakAppears just above 3000 cm⁻¹.[4][5]
Aliphatic C-H Stretch2850-3000MediumArises from the CH₂ groups in the pyrrolidine ring.
Aromatic C=C Stretch1450-1600Medium to StrongA series of sharp bands characteristic of the aromatic ring.[5][6]
N-H⁺ Bend1560-1620MediumThis bending vibration is characteristic of secondary amine salts.[3][7]
Aryl Ether C-O Stretch1200-1300 (asymmetric) & 1010-1050 (symmetric)StrongAryl alkyl ethers typically show two distinct C-O stretching bands.[8][9]
Aromatic C-H Out-of-Plane Bend675-900StrongThe exact position of this band is diagnostic of the substitution pattern on the benzene ring.[4]
Experimental Protocol: FTIR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly dry a small amount of spectroscopic grade potassium bromide (KBr) in an oven to remove any residual moisture.

  • In an agate mortar and pestle, grind a small amount of KBr to a fine powder.

  • Add approximately 1-2 mg of this compound to the KBr (a sample-to-KBr ratio of about 1:100).

  • Gently mix the sample and KBr with the pestle, then grind the mixture vigorously for several minutes until it is a fine, homogeneous powder.

  • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Carefully remove the pellet and place it in the sample holder of the FTIR spectrometer.

Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Procedure:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • The spectrum is typically collected over the range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_analysis Spectral Analysis grind_kbr Grind KBr mix Mix Sample with KBr grind_kbr->mix press Press into Pellet mix->press background Acquire Background press->background Analyze sample_spec Acquire Sample Spectrum background->sample_spec identify_peaks Identify Absorption Bands sample_spec->identify_peaks Interpret assign_groups Assign Functional Groups identify_peaks->assign_groups

Caption: Workflow for FTIR analysis of this compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern upon ionization.

Predicted Mass Spectrum (Electron Ionization)

For mass spectrometry, the hydrochloride salt is typically analyzed as the free base, 5-methoxyindoline. The hydrochloride salt itself is not volatile, and under the conditions of many ionization techniques, the HCl will be lost. The molecular ion of 5-methoxyindoline (C₉H₁₁NO) has a nominal mass of 149 Da. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the structure.[10]

The primary fragmentation pathway for cyclic amines like indoline is α-cleavage, which involves the cleavage of a bond adjacent to the nitrogen atom.[10][11]

  • Molecular Ion (M⁺): m/z = 149. This peak is expected to be reasonably intense.

  • [M-1]⁺: m/z = 148. Loss of a hydrogen atom from the nitrogen or the α-carbon is a common fragmentation for amines.[11]

  • α-Cleavage: The most likely fragmentation is the cleavage of the C2-C3 bond, leading to the loss of an ethylene radical (C₂H₄), resulting in a fragment at m/z = 121 .

  • Loss of Methyl Radical: Fragmentation of the methoxy group can lead to the loss of a methyl radical (•CH₃), giving a fragment at m/z = 134 . Subsequent loss of carbon monoxide (CO) from this fragment could produce a peak at m/z = 106 .

  • Retro-Diels-Alder (RDA) type fragmentation: While less common for this specific ring system, RDA-type fragmentation of the pyrrolidine ring could also occur.

Experimental Protocol: Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of this compound in a suitable volatile solvent, such as methanol or acetonitrile.

  • For techniques like Electrospray Ionization (ESI), the sample can be injected directly. For Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC).

Data Acquisition (EI-MS):

  • Instrument: A mass spectrometer equipped with an electron ionization source, often coupled with a gas chromatograph (GC-MS).

  • Ionization Energy: Standard 70 eV.

  • Analysis Mode: Positive ion mode.

  • Mass Range: Scan a suitable range, for example, m/z 40-400.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis dissolve Dissolve in Volatile Solvent ionize Ionize Sample (e.g., EI) dissolve->ionize Analyze separate Separate Ions by m/z ionize->separate detect Detect Ions separate->detect mol_ion Identify Molecular Ion detect->mol_ion Interpret frag Analyze Fragmentation mol_ion->frag structure Propose Structure frag->structure

Caption: Workflow for Mass Spectrometry analysis of 5-Methoxyindoline.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectral analysis of this compound requires a synergistic application of NMR, IR, and MS techniques. NMR provides the detailed carbon-hydrogen framework, IR confirms the presence of key functional groups, particularly the secondary ammonium salt and the aryl ether, and MS establishes the molecular weight and provides structural clues through fragmentation analysis. By understanding the principles behind each technique and following robust experimental protocols, researchers can confidently elucidate and verify the structure of this and related molecules, ensuring the integrity and validity of their scientific endeavors.

References

  • G. Wu, High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment, The Journal of Physical Chemistry A, 2001 , 105(43), 9814-9821. [Link]

  • University of California, Los Angeles, IR Spectroscopy Tutorial: Aromatics. [Link]

  • Chemistry LibreTexts, Ether Infrared spectra. [Link]

  • G. Wu, High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment, SciSpace, 2001 . [Link]

  • G. Wu, High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment, Semantic Scholar, 2001 . [Link]

  • B. Smith, Organic Nitrogen Compounds V: Amine Salts, Spectroscopy Online, 2019 . [Link]

  • OpenStax, 15.7 Spectroscopy of Aromatic Compounds, Organic Chemistry, 2023 . [Link]

  • JoVE, Video: Mass Spectrometry of Amines, 2023 . [Link]

  • A. Kihel, M. Ahbala, H. Sdassi, et al., Study of Mass Spectra of Some Indole Derivatives, American Journal of Analytical Chemistry, 2016 , 7, 351-355. [Link]

  • Berkeley Learning Hub, IR Spectra of Ethers, 2024 . [Link]

  • R. A. Heacock, L. Marion, THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS, Canadian Journal of Chemistry, 1956 , 34(12), 1782-1795. [Link]

  • Whitman College, GCMS Section 6.15: Fragmentation of Amines. [Link]

  • OpenStax, 15.7 Spectroscopy of Aromatic Compounds, Organic Chemistry: A Tenth Edition, 2023 . [Link]

  • P. Joseph-Nathan, R. E. del Rio, M. S. Morales-Rios, NMR STUDIES OF INDOLE, Heterocycles, 1988 , 27(2), 479. [Link]

  • ResearchGate, 1 H NMR chemical shift assignments for M2 compared with several indole... [Link]

  • OpenStax, 18.8 Spectroscopy of Ethers, Organic Chemistry: A Tenth Edition, 2023 . [Link]

  • M. S. Morales-Rios, P. Joseph-Nathan, 13C NMR spectroscopy of indole derivatives, Magnetic Resonance in Chemistry, 1987 , 25(5), 377-401. [Link]

  • Reddit, Do LC/MS Samples of Amine Salts Need to be Alkalinized Pre-Injection?, 2018 . [Link]

  • M. Hesse, H. Meier, B. Zeeh, Spectroscopic Methods in Organic Chemistry, 2008 . [Link]

  • AZoOptics, How to Interpret FTIR Results: A Beginner's Guide, 2025 . [Link]

  • B. Smith, The C-O Bond III: Ethers By a Knockout, Spectroscopy Online, 2017 . [Link]

  • Reddit, Problem with hydrochloride salt formation/isolation, 2018 . [Link]

  • R. C. Lord, R. E. Merrifield, Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1, The Journal of Chemical Physics, 1953 , 21(1), 166-167. [Link]

  • University of Colorado Boulder, Mass Spectrometry: Fragmentation. [Link]

  • Wikipedia, Amine. [Link]

  • Fiveable, Spectroscopy of Ethers. [Link]

  • A. C. Pereira, M. G. de Oliveira, P. R. R. de Almeida, et al., 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species, Molecules, 2012 , 17(3), 2689-2715. [Link]

  • NC State University Libraries, 24.10 Spectroscopy of Amines, Organic Chemistry: A Tenth Edition. [Link]

  • ResearchGate, (PDF) Study of Mass Spectra of Some Indole Derivatives, 2025 . [Link]

  • Y. Li, X. Li, Y. Liu, et al., Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL, Marine Drugs, 2017 , 15(3), 85. [Link]

  • A. M. Duffield, H. Budzikiewicz, D. H. Williams, C. Djerassi, Mass Spectrometry in Structural and Stereochemical Problems. LXIV.1 A Study of the Fragmentation Processes of Some Cyclic Amines, Journal of the American Chemical Society, 1965 , 87(4), 810-816. [Link]

  • R. A. Heacock, L. Marion, THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS, Canadian Journal of Chemistry, 1956 , 34(12), 1782-1795. [Link]

  • SpectraBase, Indoline - Optional[13C NMR] - Chemical Shifts. [Link]

  • M. Y. Mian, S. K. Sah, M. T. H. Reid, et al., Hydrochloride Salt of the GABAkine KRM-II-81, ACS Omega, 2022 , 7(31), 27367-27374. [Link]

  • Reddit, How to detect a HCl salt in organic compunds, 2023 . [Link]

  • Human Metabolome Database, 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). [Link]

  • S. G. Gumaste, A. M. Disouza, S. S. Pradhan, et al., Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies, Journal of Pharmaceutical Analysis, 2013 , 3(1), 1-10. [Link]

  • University of Cambridge, Department of Chemistry, NMR Sample Preparation. [Link]

  • M. Y. Mian, S. K. Sah, M. T. H. Reid, et al., Hydrochloride Salt of the GABAkine KRM-II-81, ACS Omega, 2022 , 7(31), 27367-27374. [Link]

  • T. Takeda, Formation of [M+HC1+H]+ Type Ions Observed in CAD Spectra, Journal of the Mass Spectrometry Society of Japan, 2000 , 48(2), 107-112. [Link]

  • J. H. Kim, J. H. Lee, J. H. Lee, et al., Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics, Analytical Chemistry, 2015 , 87(15), 7844-7851. [Link]

  • ResearchGate, Can the salt form of my organic compound be determined using NMR?, 2018 . [Link]

  • E. C. Minor, K. R. W. M. R. M. C. D. Longnecker, Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and UHPLC-ESI-MS/MS, Analytical Chemistry, 2021 , 93(11), 4843-4851. [Link]

  • Wikipedia, Fragmentation (mass spectrometry). [Link]

Sources

A Technical Guide to Elucidating the Neuronal Mechanism of Action of Novel Indoline Compounds: A Case Study Framework for 5-Methoxyindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of the latest literature review, specific, in-depth data on the neuronal mechanism of action for 5-Methoxyindoline hydrochloride is not extensively available in the public domain. This guide, therefore, serves as an expert-driven framework for researchers, scientists, and drug development professionals. It outlines a systematic, multi-phase approach to comprehensively characterize the neuropharmacological profile of a novel compound like this compound, using established, self-validating methodologies.

Introduction: The Investigative Rationale

This compound presents a compelling subject for neuropharmacological investigation. Its core indoline structure is a saturated analog of the indole nucleus, which is foundational to a vast array of neuroactive molecules, including the neurotransmitter serotonin and numerous psychedelic compounds. The presence of a 5-methoxy group is a common feature in ligands targeting serotonergic receptors, such as 5-Methoxytryptamine (5-MT).[1][2][3] This structural heritage provides a strong rationale for hypothesizing that this compound may interact with neuronal signaling pathways, particularly the serotonin system.

This document provides a comprehensive roadmap for elucidating its mechanism of action, from initial target identification to its ultimate effects on neuronal network function. The described workflow is designed to build a scientifically rigorous and cohesive narrative of the compound's biological activity.

Phase 1: Primary Target Identification and Binding Characterization

The foundational step in characterizing any novel compound is to identify its primary molecular targets within the complex environment of a neuronal cell. A broad, unbiased screen is crucial to avoid confirmation bias and uncover potentially novel activities.

Causality of Experimental Choice: Why a Broad Screen First?

Initiating with a wide-ranging receptor screen, such as a competitive binding assay panel, is the most efficient method to map the compound's interaction landscape. This approach prevents a premature and narrow focus on presumed targets (e.g., only serotonin receptors) and opens the possibility of identifying off-target effects or entirely unexpected primary targets that could be critical to the compound's overall pharmacological profile.

Experimental Protocol 1: Radioligand Binding Assay for Receptor Affinity

This protocol determines the affinity of this compound for a target receptor by measuring its ability to compete with a known high-affinity radiolabeled ligand.

Objective: To calculate the inhibition constant (Ki) of the test compound for a panel of neuronal receptors.

Methodology:

  • Preparation of Cell Membranes:

    • Culture a cell line stably expressing the human receptor of interest (e.g., HEK293 cells expressing the 5-HT2A receptor).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the total protein concentration using a Bradford or BCA assay.

  • Competitive Binding Assay:

    • In a 96-well plate, add the following in order:

      • Assay buffer.

      • A fixed concentration of the appropriate radioligand (e.g., [³H]ketanserin for the 5-HT2A receptor), typically at its dissociation constant (Kd) concentration.

      • A range of concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

      • Cell membrane preparation.

    • Include control wells for "total binding" (no competitor compound) and "non-specific binding" (a high concentration of a known, non-radioactive ligand, e.g., 10 µM spiperone).

  • Incubation and Detection:

    • Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Data Summary: Receptor Binding Profile

The following table presents a hypothetical binding affinity profile for this compound, suggesting a primary interaction with the serotonin 5-HT2A receptor.

Receptor SubtypeRadioligand UsedHypothetical Kᵢ (nM) of 5-Methoxyindoline HCl
5-HT₁A [³H]8-OH-DPAT> 1000
5-HT₁B [³H]GR-125743> 1000
5-HT₂A [³H]Ketanserin15.2
5-HT₂C [³H]Mesulergine250.6
5-HT₇ [³H]5-CT890.1
Dopamine D₂ [³H]Spiperone> 2000
Adrenergic α₁ [³H]Prazosin1575

Phase 2: Functional Characterization of Receptor Interaction

Identifying binding affinity is only the first step. It is critical to determine the functional consequence of this binding—does the compound activate the receptor (agonist), block it (antagonist), or modulate its activity in another way?

Causality of Experimental Choice: Why Functional Assays are Essential

A high binding affinity does not reveal the functional nature of the ligand. An antagonist could bind tightly but produce no downstream signal. An agonist, conversely, initiates a signaling cascade.[4] Functional assays, such as measuring second messenger production, are essential to classify the compound and understand its cellular impact. The 5-HT2A receptor, for instance, is a Gq-coupled G-protein coupled receptor (GPCR), which upon activation, stimulates the phospholipase C (PLC) pathway.[4][5]

Signaling Pathway: 5-HT₂A Receptor Activation

The diagram below illustrates the canonical Gq-coupled signaling cascade initiated by the activation of the 5-HT2A receptor.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand 5-Methoxyindoline HCl (Agonist) Receptor 5-HT₂A Receptor Ligand->Receptor Binds G_Protein Gαq/βγ Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Neuronal Effects (e.g., Ion Channel Modulation) Ca_Release->Downstream PKC->Downstream

Caption: Canonical 5-HT₂A receptor Gq signaling pathway.

Experimental Protocol 2: Inositol Monophosphate (IP1) Accumulation Assay

This assay quantifies the accumulation of IP1, a downstream metabolite of IP3, as a direct measure of Gq pathway activation.

Objective: To determine if this compound acts as an agonist or antagonist at the 5-HT2A receptor and to quantify its potency (EC₅₀) or inhibitory capacity (IC₅₀).

Methodology:

  • Cell Plating:

    • Seed cells expressing the 5-HT2A receptor into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation and Addition:

    • For Agonist Mode: Prepare serial dilutions of this compound and a known 5-HT2A agonist (e.g., DOI) in stimulation buffer.

    • For Antagonist Mode: Prepare serial dilutions of this compound. Pre-incubate the cells with these dilutions for a set time (e.g., 15-30 minutes). Then, add a fixed concentration of a known agonist (typically its EC₈₀ concentration) to all wells except the negative control.

    • Add the prepared compounds to the cells.

  • Incubation:

    • Incubate the plate for a specified time (e.g., 60 minutes) at 37°C to allow for IP1 accumulation.

  • Cell Lysis and Detection:

    • Lyse the cells by adding the lysis buffer provided with a commercial HTRF® (Homogeneous Time-Resolved Fluorescence) or similar immunoassay kit.

    • Add the detection reagents (e.g., IP1-d2 acceptor and anti-IP1-cryptate donor).

    • Incubate for the recommended time (e.g., 60 minutes at room temperature) to allow for the immunoassay reaction to occur.

  • Data Acquisition and Analysis:

    • Read the plate on a compatible microplate reader capable of measuring the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

    • Calculate the ratio of the acceptor and donor fluorescence signals.

    • For Agonist Mode: Plot the signal ratio against the log concentration of the compound and fit to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy).

    • For Antagonist Mode: Plot the signal ratio against the log concentration of the antagonist and fit to determine the IC₅₀.

Phase 3: Impact on Neuronal Excitability and Network Function

The ultimate goal is to understand how molecular-level interactions translate into changes in neuronal behavior. Electrophysiology provides a direct functional readout of neuronal activity.[6][7]

Causality of Experimental Choice: From Single Neurons to Networks

It is essential to assess the compound's effects at both the single-cell and network levels.

  • Whole-Cell Patch-Clamp allows for precise measurement of changes in a single neuron's intrinsic properties, such as membrane potential and action potential firing threshold.[8] This can directly link receptor activation to changes in excitability.[9][10]

  • Microelectrode Arrays (MEAs) record the activity of a population of neurons simultaneously, providing insight into how the compound alters network dynamics, such as synchronized bursting and overall firing rates, which are crucial for information processing in the brain.[11][12]

Experimental Protocol 3: Microelectrode Array (MEA) Analysis of Primary Neuronal Cultures

Objective: To assess the effect of this compound on the spontaneous electrical activity of a cultured neuronal network.

Methodology:

  • Culture Preparation:

    • Plate primary cortical or hippocampal neurons onto MEA plates pre-coated with an adhesion promoter (e.g., poly-L-lysine).

    • Culture the neurons for at least 14 days in vitro (DIV14) to allow for the formation of a mature, spontaneously active synaptic network.[6]

  • Baseline Recording:

    • Place the MEA plate into the recording system, allowing it to acclimate for at least 5 minutes.

    • Record baseline spontaneous network activity for 10-15 minutes. Key parameters to measure include mean firing rate, burst frequency, and network synchronicity.

  • Compound Application:

    • Apply a vehicle control to the culture and record for 10-15 minutes to ensure stability.

    • Perform a cumulative dose-response application of this compound, starting with the lowest concentration. Record for 10-15 minutes at each concentration.

  • Data Acquisition and Analysis:

    • Spikes are detected from the raw voltage data using a threshold-based method (e.g., ±6 standard deviations of the baseline noise).[6]

    • Use analysis software (e.g., Axion's Neural Metric Tool) to quantify various parameters of neuronal activity.

    • Normalize the data for each electrode to its baseline activity.

    • Compare the effects of different compound concentrations to the vehicle control using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Hypothetical Data Summary: MEA Network Activity

The following table summarizes hypothetical results from an MEA experiment, suggesting that this compound increases network excitability in a dose-dependent manner.

Compound ConcentrationMean Firing Rate (% of Baseline)Burst Frequency (% of Baseline)Network Synchrony Index
Vehicle102 ± 5%98 ± 7%0.65 ± 0.05
10 nM115 ± 8%110 ± 9%0.68 ± 0.06
100 nM180 ± 12%165 ± 11%0.75 ± 0.07
1 µM250 ± 20% 210 ± 18%0.82 ± 0.08**
p < 0.05, *p < 0.01 vs. Vehicle
Comprehensive Experimental Workflow

The diagram below outlines the logical flow of the entire investigative process, from initial screening to functional validation in neuronal networks.

Workflow cluster_phase1 Phase 1: Target Identification cluster_phase2 Phase 2: Functional Characterization cluster_phase3 Phase 3: Neuronal & Network Effects P1_Start Novel Compound: 5-Methoxyindoline HCl P1_Screen Broad Receptor Binding Screen P1_Start->P1_Screen P1_Data Identify Primary Target(s) (e.g., 5-HT₂A) P1_Screen->P1_Data P2_Assay Functional Assays (e.g., IP1 Accumulation) P1_Data->P2_Assay P2_Data Determine Functional Activity (Agonist, Antagonist, etc.) & Potency (EC₅₀) P2_Assay->P2_Data P3_Patch Single-Cell Electrophysiology (Patch-Clamp) P2_Data->P3_Patch P3_MEA Network Electrophysiology (MEA) P2_Data->P3_MEA P3_Data Characterize Effects on Neuronal Excitability & Network Function P3_Patch->P3_Data P3_MEA->P3_Data P4_End Comprehensive Mechanistic Profile P3_Data->P4_End

Caption: A systematic workflow for neuropharmacological characterization.

Conclusion

This guide presents a robust, multi-layered framework for the systematic elucidation of the neuronal mechanism of action for a novel compound such as this compound. By progressing logically from broad target screening to specific functional assays and culminating in direct measures of neuronal network activity, researchers can build a comprehensive and scientifically rigorous understanding of a compound's neuropharmacology. This structured approach not only ensures the trustworthiness of the data but also provides the detailed, mechanistic insights required for advanced drug development and neuroscience research.

References

  • Axion Biosystems. (n.d.). Best practices for in vitro neural assays on the Maestro MEA system. Axion Biosystems. Retrieved from [Link]

  • Jo, Y., et al. (2021). Methods for stimulating the in vitro neural network and measuring their response. ResearchGate. Retrieved from [Link]

  • Johnstone, A. F., et al. (2010). Assessment of Spontaneous Neuronal Activity In Vitro Using Multi-Well Multi-Electrode Arrays: Implications for Assay Development. eNeuro. Retrieved from [Link]

  • The Scientist. (n.d.). Measuring Long-Term Neuronal Activity in Cell Culture. The Scientist. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Neuronal Microelectrode Array (MEA) Assay Service. Creative Biolabs. Retrieved from [Link]

  • Bonaventura, J., et al. (2017). Study of GPCR Homo- and Heteroreceptor Complexes in Specific Neuronal Cell Populations Using the In Situ Proximity Ligation Assay. Springer Nature Experiments. Retrieved from [Link]

  • Human Brain Project. (n.d.). Modelling Receptor-Induced Signalling Cascades (Corticostriatal Synapses). Human Brain Project. Retrieved from [Link]

  • Neuroscience News. (2025). Engineered Protein Reveals Hidden Incoming Signals Between Neurons. Neuroscience News. Retrieved from [Link]

  • Allen Institute. (2025). Scientists develop new way to “listen in” on the brain’s hidden language. Allen Institute. Retrieved from [Link]

  • Hils, M., et al. (2023). Interrogating ligand-receptor interactions using highly sensitive cellular biosensors. Nature. Retrieved from [Link]

  • Kiyonaka, S., et al. (2020). Ligand-directed two-step labeling to quantify neuronal glutamate receptor trafficking. bioRxiv. Retrieved from [Link]

  • Stell, B. M., et al. (2003). Neuroactive steroids reduce neuronal excitability by selectively enhancing tonic inhibition mediated by δ subunit-containing GABAA receptors. PNAS. Retrieved from [Link]

  • Pu, H., et al. (2017). Administration of 5-methoxyindole-2-carboxylic acid that potentially targets mitochondrial dihydrolipoamide dehydrogenase confers cerebral preconditioning against ischemic stroke injury. PubMed. Retrieved from [Link]

  • Bertaccini, G., & Vitali, T. (1967). Synthesis and pharmacological activity of some 5-methoxyindole derivatives occurring in nature. PubMed. Retrieved from [Link]

  • Deco, G., et al. (2021). Neuronal Cascades Shape Whole-Brain Functional Dynamics at Rest. Journal of Neuroscience. Retrieved from [Link]

  • Taghia, J., et al. (2016). Imaging decision-related neural cascades in the human brain. bioRxiv. Retrieved from [Link]

  • McKay, B. M., et al. (2009). Increased excitability of both principle neurons and interneurons during associative learning. Journal of Neurophysiology. Retrieved from [Link]

  • Siegel, G. J., et al. (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. NCBI Bookshelf. Retrieved from [Link]

  • D'Andrea, L. D., et al. (2020). A novel approach for studying receptor-ligand interactions on living cells surface by using NUS/T1ρ-NMR methodologies combined with computational techniques: The RGDechi15D-αvβ5 integrin complex. PLOS ONE. Retrieved from [Link]

  • ResearchGate. (n.d.). The affinity for serotonergic, adrenergic and dopaminergic receptors and serotonin transporter (SERT). ResearchGate. Retrieved from [Link]

  • Jones, K. A., et al. (2025). Psychedelic compounds directly excite 5-HT2A layer V medial prefrontal cortex neurons through 5-HT2A Gq activation. Molecular Psychiatry. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-Methoxytryptamine. Wikipedia. Retrieved from [Link]

  • Glennon, R. A., et al. (2000). Serotonin Receptor Subtypes and Ligands. ACNP. Retrieved from [Link]

  • Rosenkranz, J. A., & Grace, A. A. (2001). Dopaminergic Regulation of Neuronal Excitability through Modulation of Ih in Layer V Entorhinal Cortex. Journal of Neuroscience. Retrieved from [Link]

  • ResearchGate. (2024). ¿What is the affinity of serotonin (endogenous) for the 5-HT1 and 5HT2 receptors?. ResearchGate. Retrieved from [Link]

  • Vargas, M. V., et al. (2023). The neural basis of psychedelic action. Nature Neuroscience. Retrieved from [Link]

  • Sourdet, V., et al. (2004). Long-Term Enhancement of Neuronal Excitability and Temporal Fidelity Mediated by Metabotropic Glutamate Receptor Subtype 5. Journal of Neuroscience. Retrieved from [Link]

  • Nimitvilai, S., et al. (2021). Drugs of Abuse Differentially Alter the Neuronal Excitability of Prefrontal Layer V Pyramidal Cell Subtypes. Frontiers in Pharmacology. Retrieved from [Link]

  • Speranza, L., et al. (2015). Activation of 5-HT7 receptor stimulates neurite elongation through mTOR, Cdc42 and actin filaments dynamics. Frontiers in Behavioral Neuroscience. Retrieved from [Link]

  • Benneyworth, M. A., et al. (2005). Mechanism of the 5-hydroxytryptamine 2A receptor-mediated facilitation of synaptic activity in prefrontal cortex. PNAS. Retrieved from [Link]

Sources

The Enigmatic Potential of 5-Methoxyindoline Hydrochloride Derivatives: A Technical Guide to an Underexplored Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-methoxyindoline hydrochloride scaffold, a saturated analog of the well-documented 5-methoxyindole structure, represents a frontier in medicinal chemistry. While direct research on its biological activity is nascent, the extensive pharmacological data on its unsaturated counterpart provides a compelling roadmap for exploration. This technical guide navigates the known biological landscape of 5-methoxyindole derivatives as a foundational framework to hypothesize and investigate the potential therapeutic applications of this compound derivatives. We delve into the established anticancer and neuroactive properties of the indole analogs, presenting detailed mechanisms of action, structure-activity relationships, and robust experimental protocols. By juxtaposing the subtle yet significant structural differences between the indole and indoline cores, this guide aims to equip researchers with the foundational knowledge and technical insights necessary to unlock the therapeutic promise of this underexplored chemical space.

Introduction: The Indoline Scaffold - A Tale of Saturation and Potential

The indole nucleus is a privileged scaffold in drug discovery, forming the core of a multitude of natural products and synthetic drugs.[1] The addition of a methoxy group at the 5-position significantly influences the electron density and steric profile of the ring system, leading to a diverse range of biological activities.[2] 5-Methoxyindoline, the saturated analog of 5-methoxyindole, retains the core pharmacophoric elements but with a crucial alteration: the absence of the C2-C3 double bond in the pyrrole ring. This saturation imparts greater conformational flexibility, which can profoundly impact receptor binding and overall pharmacological profile. The hydrochloride salt form enhances aqueous solubility, a critical property for in vitro and in vivo studies.

While the body of literature on this compound derivatives is sparse, the wealth of data on 5-methoxyindole derivatives serves as an invaluable predictive tool. This guide will therefore focus on the established biological activities of 5-methoxyindole derivatives, providing a comprehensive platform from which to launch investigations into their indoline congeners.

Anticancer Activity: A Primary Frontier

A significant body of research has highlighted the potent antiproliferative and anticancer activities of 5-methoxyindole derivatives.[2][3] These compounds have demonstrated efficacy against a range of cancer cell lines, often exhibiting greater potency than standard chemotherapeutic agents.[2][3]

Mechanism of Action: Cell Cycle Arrest and Apoptosis Induction

Several 5-methoxyindole derivatives exert their anticancer effects through distinct and well-characterized mechanisms:

  • Cell Cycle Arrest: Certain 5-methoxyindole-isatin hybrids have been shown to induce cell cycle arrest, primarily by prolonging the G1 phase and reducing the proportion of cells in the S and G2/M phases.[4][5] This is often accompanied by a dose-dependent decrease in the phosphorylation of the Retinoblastoma (Rb) protein, a key regulator of the G1/S checkpoint.[5]

  • Inhibition of Signaling Pathways: Other derivatives, such as the indolo[2,3-b]quinoline derivative MMNC, induce apoptosis by inhibiting the PI3K/AKT/mTOR signaling pathway.[2] This pathway is a critical regulator of cell survival and proliferation, and its inhibition is a validated strategy in cancer therapy.

Quantitative Analysis of Antiproliferative Activity

The in vitro cytotoxic activity of several key 5-methoxyindole derivatives has been quantified using the half-maximal inhibitory concentration (IC50) value.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Key Structural Features
5o 5-Methoxyindole-isatin HybridZR-75 (Breast)1.69Sunitinib8.11Isatin moiety at the 2-position of the indole, N-benzyl group on the isatin.[2]
HT-29 (Colon)1.69Sunitinib8.11
A-549 (Lung)1.69Sunitinib8.11
5w 5-Methoxyindole-isatin HybridZR-75 (Breast)1.91Sunitinib8.11Isatin moiety at the 2-position of the indole, N-phenyl group on the isatin.[2]
HT-29 (Colon)1.91Sunitinib8.11
A-549 (Lung)1.91Sunitinib8.11
MMNC Indolo[2,3-b]quinolineHCT116 (Colorectal)0.335-Fluorouracil>100Fused quinoline ring system, methyl groups at positions 2 and 5.[2]
Experimental Protocols

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Dissolve the 5-methoxyindole derivatives in DMSO and dilute to various concentrations in the cell culture medium. Treat the cells with these concentrations for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

This technique is used to detect specific proteins in a sample and can be employed to investigate the molecular mechanisms of apoptosis.

Step-by-Step Methodology:

  • Protein Extraction: Treat cells with the compounds and extract total protein using a lysis buffer.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bcl-2 family members).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing Anticancer Mechanisms

anticancer_mechanisms cluster_g1_arrest Cell Cycle Arrest (5-Methoxyindole-isatin hybrid 5o) cluster_pi3k_inhibition Apoptosis Induction (Indolo[2,3-b]quinoline MMNC) node_5o Compound 5o node_cdk CDK4/6 node_5o->node_cdk Inhibits node_rb Rb node_cdk->node_rb Phosphorylates node_g1_s G1 to S Phase Transition node_e2f E2F node_rb->node_e2f Sequesters node_prb p-Rb (Inactive) node_e2f->node_g1_s Promotes node_mmnc Compound MMNC node_pi3k PI3K node_mmnc->node_pi3k Inhibits node_akt AKT node_pi3k->node_akt Activates node_mtor mTOR node_akt->node_mtor Activates node_apoptosis Apoptosis node_mtor->node_apoptosis Inhibits node_survival Cell Survival node_mtor->node_survival Promotes

Caption: Anticancer Mechanisms of 5-Methoxyindole Derivatives.

Neurological Activity: Modulating Serotonergic Pathways

The 5-methoxyindole scaffold is a well-known pharmacophore for serotonin (5-HT) receptors, owing to its structural resemblance to the endogenous ligand serotonin.[2] This structural similarity makes 5-methoxyindole derivatives prime candidates for modulating serotonergic neurotransmission, with potential applications in treating a range of neurological and psychiatric disorders.

Serotonin Receptor Agonism

Derivatives of 5-methoxytryptamine, which features the 5-methoxyindole core, have been shown to act as agonists at various 5-HT receptor subtypes.[4] The nature and size of the substituents on the ethylamine side chain are crucial in determining the affinity and functional activity at different 5-HT receptors.[4]

Structure-Activity Relationship at Serotonin Receptors

The following table summarizes the structure-activity relationship of 5-methoxytryptamine derivatives at key serotonin receptors.

Derivative Class5-HT Receptor SubtypeActivityKey Structural Features for Activity
5-Methoxytryptamine Derivatives5-HT1AHigh affinity (pKi 8.4-9.4 for a related compound)The ethylamine side chain at the 3-position is crucial for receptor interaction.[2]
5-HT2AVaries with N-substitutionN,N-dimethyl substitution (as in 5-MeO-DMT) generally confers high potency.[2]
5-HT4Agonist propertiesSubstitution on the aliphatic amine influences efficacy.[2][4]
Experimental Protocols

This assay is used to determine the binding affinity of a compound for a specific receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the target 5-HT receptor subtype.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [³H]8-OH-DPAT for 5-HT1A receptors), and varying concentrations of the test compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand. Wash the filters to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the Ki value, which represents the affinity of the test compound for the receptor, using the Cheng-Prusoff equation.

This assay measures the functional activity of a compound at G-protein coupled receptors that signal through changes in intracellular cyclic AMP (cAMP) levels.

Step-by-Step Methodology:

  • Cell Culture: Culture cells stably expressing the target 5-HT receptor (e.g., 5-HT1A for Gi-coupled or 5-HT4 for Gs-coupled).

  • Compound Treatment: Treat the cells with varying concentrations of the test compound.

  • cAMP Stimulation/Inhibition: For Gi-coupled receptors, stimulate the cells with forskolin to induce cAMP production. For Gs-coupled receptors, the agonist itself will stimulate cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Generate dose-response curves and calculate the EC50 (for agonists) or IC50 (for antagonists) values.

Visualizing Serotonergic Signaling Pathways

serotonergic_signaling cluster_gi Gi-Coupled Receptors (e.g., 5-HT1A) cluster_gs Gs-Coupled Receptors (e.g., 5-HT4) node_agonist_gi 5-Methoxyindoline Derivative (Agonist) node_receptor_gi 5-HT1A Receptor node_agonist_gi->node_receptor_gi Binds to node_gi Gi Protein node_receptor_gi->node_gi Activates node_ac_gi Adenylyl Cyclase node_gi->node_ac_gi Inhibits node_camp_gi cAMP node_ac_gi->node_camp_gi Produces node_pka_gi PKA node_camp_gi->node_pka_gi Activates node_response_gi Cellular Response node_pka_gi->node_response_gi Mediates node_agonist_gs 5-Methoxyindoline Derivative (Agonist) node_receptor_gs 5-HT4 Receptor node_agonist_gs->node_receptor_gs Binds to node_gs Gs Protein node_receptor_gs->node_gs Activates node_ac_gs Adenylyl Cyclase node_gs->node_ac_gs Stimulates node_camp_gs cAMP node_ac_gs->node_camp_gs Produces node_pka_gs PKA node_camp_gs->node_pka_gs Activates node_response_gs Cellular Response node_pka_gs->node_response_gs Mediates

Caption: Signaling Pathways of Gi- and Gs-Coupled Serotonin Receptors.

From Indole to Indoline: Predicting Biological Activity

The transition from a 5-methoxyindole to a 5-methoxyindoline scaffold introduces a degree of conformational flexibility that could either enhance or diminish biological activity. The saturated pyrrole ring in the indoline structure allows for puckering, which can alter the spatial orientation of key pharmacophoric features.

  • Potential for Enhanced Receptor Binding: The increased flexibility of the indoline ring may allow for a more optimal fit within the binding pocket of a target receptor, potentially leading to higher affinity and/or efficacy.

  • Altered Metabolic Stability: The absence of the C2-C3 double bond may alter the metabolic profile of the molecule, potentially leading to increased stability and a longer duration of action.

  • Shift in Receptor Selectivity: The conformational changes could lead to a shift in selectivity towards different receptor subtypes, opening up new therapeutic possibilities.

Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation in the assays described in this guide. Direct comparison with their indole counterparts will be crucial in elucidating the impact of ring saturation on biological activity.

Conclusion

While the biological landscape of this compound derivatives remains largely uncharted, the extensive research on their indole analogs provides a robust foundation for future exploration. The potent anticancer and neuroactive properties of 5-methoxyindole derivatives, coupled with the intriguing structural modifications offered by the indoline scaffold, present a compelling case for further investigation. This technical guide provides the necessary framework, from established mechanisms of action to detailed experimental protocols, to empower researchers to unlock the therapeutic potential of this promising class of compounds. The journey from indole to indoline is a subtle yet potentially transformative step in the quest for novel and more effective therapeutics.

References

  • Moir, M., et al. (2012). Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors. Journal of Pharmacy and Pharmacology, 64(1), 103-111.
  • BenchChem. (2025).
  • Al-Said, M. S., et al. (2019). Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins. Drug Design, Development and Therapy, 13, 2895–2915.
  • Hall, M. D., et al. (2015). Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity. Journal of Medicinal Chemistry, 58(5), 2237–2252.
  • BenchChem. (2025).
  • Bertaccini, G., & Vitali, T. (1967). Synthesis and pharmacological activity of some 5-methoxyindole derivatives occurring in nature. Il Farmaco; edizione scientifica, 22(4), 229–244.
  • BenchChem. (2025). Fundamental chemical properties of 5-Methoxyindole.
  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of 5-Methoxy-1H-indol-2-amine and its Carboxylic Acid Analog.
  • van der Westhuizen, E. J., et al. (2018). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. ACS Omega, 3(10), 13036–13053.
  • Gür, M., et al. (2018). Synthesis and antioxidant evaluation of novel 5 methoxy indole analogues. Letters in Drug Design & Discovery, 15(12), 1301-1309.
  • BenchChem. (2025).
  • Robinson, M. W., et al. (2012). Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death. Bioorganic & Medicinal Chemistry Letters, 22(17), 5584-5588.
  • BenchChem. (2025). Application Notes and Protocols: Characterization of 5-Methoxy-1H-indol-2-amine as a Potential Serotonin Receptor Agonist.
  • Yan, L. J., et al. (2017). Administration of 5-methoxyindole-2-carboxylic acid that potentially targets mitochondrial dihydrolipoamide dehydrogenase confers cerebral preconditioning against ischemic stroke injury. Free Radical Biology and Medicine, 113, 244–254.
  • Shrestha, R., et al. (2015). Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity. Journal of Medicinal Chemistry, 58(5), 2237–2252.
  • BenchChem. (2025). Application Notes and Protocols: 5-Methoxyindole as a Versatile Building Block in Organic Synthesis.
  • MedchemExpress. (n.d.). 5-Methoxyindole.
  • Yildiz, I., et al. (2022). Synthesis, biological evaluation, and bioinformatics analysis of indole analogs on AChE and GST activities. Journal of Biochemical and Molecular Toxicology, 36(11), e23188.
  • van der Westhuizen, E. J., et al. (2021). New tetrahydroisoquinoline-based D3R ligands with an o -xylenyl linker motif. Bioorganic & Medicinal Chemistry Letters, 39, 127902.
  • BenchChem. (2025).
  • Al-Said, M. S., et al. (2019). Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins. Drug Design, Development and Therapy, 13, 2895–2915.
  • BenchChem. (2025). Application Notes and Protocols for Analyzing Indole Interactions Using 5-Methoxyindole.
  • Al-Said, M. S., et al. (2019). Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins. Drug Design, Development and Therapy, 13, 2895–2915.
  • Wikipedia. (n.d.). 5-Methoxytryptamine.
  • LKT Labs. (n.d.). 5-Methoxyindole.
  • Fouad, M. A., et al. (2024). Natural Product-Inspired Dopamine Receptor Ligands. Journal of Medicinal Chemistry, 67(16), 12463–12484.
  • Kaczor, A. A., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7687.
  • Tancheva, L. P., et al. (2022). Behavioral and Biochemical Effects of an Arylhydrazone Derivative of 5-Methoxyindole-2-Carboxylic Acid in a Scopolamine-Induced Model of Alzheimer's Type Dementia in Rats. International Journal of Molecular Sciences, 23(21), 13359.
  • van der Westhuizen, E. J., et al. (2018). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. ACS Omega, 3(10), 13036–13053.
  • BenchChem. (2025). Technical Support Center: Synthesis of 5-Methoxyindoles.
  • Yan, L. J. (2017). Administration of 5-methoxyindole-2-carboxylic acid that potentially targets mitochondrial dihydrolipoamide dehydrogenase confers cerebral preconditioning against ischemic stroke injury. UNT Health Science Center.
  • HelloBio. (n.d.). Understanding the Neuroprotective Potential of 5-Methoxytryptamine: A Key Tool for Researchers.
  • BOC Sciences. (n.d.). CAS 4770-39-2 this compound.

Sources

5-Methoxyindoline Hydrochloride: A Strategic Precursor in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Unlocking its Synthetic Potential

Executive Summary

In the landscape of pharmaceutical development, the selection of starting materials is a critical determinant of synthetic efficiency, scalability, and ultimately, the economic viability of a drug candidate. Among the pantheon of versatile building blocks, 5-methoxyindoline hydrochloride has emerged as a strategic and highly valuable precursor, particularly in the synthesis of neuroactive compounds. Its intrinsic structural features, namely the electron-rich aromatic ring and the reactive secondary amine, provide a fertile ground for a multitude of chemical transformations. This guide, intended for researchers, chemists, and drug development professionals, offers an in-depth exploration of this compound's role in pharmaceutical synthesis. We will dissect its chemical properties, explore its conversion to the pivotal 5-methoxyindole intermediate, and provide detailed, field-proven insights into its application in the synthesis of prominent drug classes, including serotonergic agents and melatonin receptor agonists.

Foundational Chemistry of this compound

5-Methoxyindoline, the parent compound of the hydrochloride salt, is a bicyclic aromatic amine. The hydrochloride salt form enhances its stability and aqueous solubility, rendering it more amenable to handling and various reaction conditions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis.

PropertyValueSource(s)
IUPAC Name 5-methoxy-2,3-dihydro-1H-indole hydrochloride[1]
Molecular Formula C₉H₁₂ClNO[1]
Molecular Weight 185.65 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point 52-55 °C (for 5-methoxyindole)[3]
Solubility Sparingly soluble in water; soluble in chloroform, methanol[4]
The Strategic Importance of the Methoxy and Indoline Moieties

The synthetic versatility of this compound stems from two key structural features:

  • The 5-Methoxy Group: This electron-donating group activates the benzene ring, influencing the regioselectivity of electrophilic substitution reactions.[5][6] This is a crucial consideration in multi-step syntheses where precise control over substitution patterns is required.

  • The Indoline Nucleus: The dihydro-pyrrole portion of the molecule, the indoline ring, is a versatile scaffold. It can be dehydrogenated to the corresponding indole, a common core in a vast array of biologically active molecules.[7] The secondary amine of the indoline also serves as a nucleophilic handle for various functionalization reactions.

The Gateway to Indole Chemistry: Dehydrogenation to 5-Methoxyindole

A pivotal transformation in the utilization of this compound is its dehydrogenation to 5-methoxyindole. This step unlocks the broader potential of the indole scaffold, which is central to many pharmaceutical targets.[7]

A widely employed and efficient method for this conversion involves palladium-catalyzed dehydrogenation.[7]

Experimental Protocol: Dehydrogenation of 5-Methoxyindoline to 5-Methoxyindole

Objective: To efficiently convert 5-methoxyindoline to 5-methoxyindole.

Materials:

  • This compound

  • Palladium on carbon (10 wt. %)

  • Mesitylene (solvent)

  • Sodium bicarbonate (or other suitable base)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, suspend this compound in a suitable solvent like ethyl acetate.

  • Neutralize the hydrochloride salt by adding a stoichiometric amount of a mild base, such as sodium bicarbonate solution, and stir until the free base is formed.

  • Extract the 5-methoxyindoline free base with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • To the resulting 5-methoxyindoline, add mesitylene and a catalytic amount of 10% palladium on carbon.

  • Heat the mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture and filter through a pad of celite to remove the palladium catalyst.

  • The filtrate, containing the desired 5-methoxyindole, can then be purified by column chromatography or recrystallization.[5]

Causality Behind Experimental Choices:

  • Palladium on Carbon: This catalyst is highly effective for dehydrogenation reactions, offering a large surface area for the reaction to occur.

  • Mesitylene: Its high boiling point allows for the reaction to be conducted at the elevated temperatures required for efficient dehydrogenation.

  • Neutralization Step: The initial neutralization of the hydrochloride salt is crucial to liberate the free amine, which is the reactive species in the dehydrogenation process.

Dehydrogenation_Workflow cluster_prep Preparation cluster_reaction Dehydrogenation cluster_workup Workup & Purification start 5-Methoxyindoline HCl neutralize Neutralization (e.g., NaHCO3) start->neutralize extract Extraction & Drying neutralize->extract free_base 5-Methoxyindoline (Free Base) extract->free_base react Reflux in Mesitylene with Pd/C Catalyst free_base->react filter Filtration (Remove Pd/C) react->filter purify Purification (Chromatography/Recrystallization) filter->purify product 5-Methoxyindole purify->product

Caption: Workflow for the dehydrogenation of this compound.

Application in the Synthesis of Serotonergic Agents

The 5-methoxyindole scaffold, readily accessible from this compound, is a cornerstone in the development of drugs targeting the serotonergic system.[6] Its structural similarity to serotonin makes it an ideal starting point for designing ligands for various serotonin (5-HT) receptors.[3][6]

Case Study: Synthesis of Vilazodone

Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor, used in the treatment of major depressive disorder.[8] A key intermediate in its synthesis is derived from a 5-substituted indole. While some routes start with 5-cyanoindole, the principles of indole functionalization are broadly applicable, and 5-methoxyindole can be a precursor to related structures. A common strategy involves the alkylation or acylation at the C3 position of the indole ring.[8]

Illustrative Synthetic Pathway to a Vilazodone Precursor:

A crucial step in many Vilazodone syntheses is the introduction of a 4-chlorobutyl side chain at the C3 position of the indole nucleus.[8][9][10]

Vilazodone_Precursor_Synthesis cluster_indole Indole Core cluster_reaction C3-Alkylation cluster_product Product indole 5-Methoxyindole reaction Nucleophilic Substitution at C3 indole->reaction reagents 1-Bromo-4-chlorobutane Base (e.g., NaH) reagents->reaction product 3-(4-Chlorobutyl)-5-methoxyindole reaction->product

Caption: Conceptual pathway for the C3-alkylation of 5-methoxyindole.

Role in the Synthesis of Melatonin Receptor Agonists

5-Methoxyindole is the core structure of melatonin, a hormone that regulates sleep-wake cycles.[11][12] Consequently, this compound is an excellent starting material for the synthesis of melatonin and its analogues, which are potent agonists at melatonin receptors (MT1 and MT2).[11][13] These compounds have therapeutic applications in treating sleep disorders and other conditions.

Synthetic Approach to Melatonin Analogues

The synthesis of melatonin from 5-methoxytryptamine, which can be derived from 5-methoxyindole, is a well-established process.[12] The key transformation is the N-acetylation of the primary amine of the tryptamine side chain.

Experimental Protocol: Synthesis of Melatonin from 5-Methoxytryptamine Hydrochloride

Objective: To synthesize N-acetyl-5-methoxytryptamine (Melatonin) from 5-methoxytryptamine hydrochloride.

Materials:

  • 5-Methoxytryptamine hydrochloride

  • Acetic anhydride

  • Pyridine (or another suitable base/solvent)

  • Chloroform (for extraction)

  • Dilute hydrochloric acid

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 5-methoxytryptamine hydrochloride in a mixture of pyridine and acetic anhydride.[12]

  • Allow the reaction to proceed at room temperature overnight.[12]

  • Pour the reaction mixture onto ice and neutralize with dilute hydrochloric acid.[12]

  • Extract the product with chloroform.[12]

  • Wash the combined organic extracts with water, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the crude product.[12]

  • The crude melatonin can be purified by recrystallization from a suitable solvent like benzene.[12]

Trustworthiness of the Protocol: This protocol employs a standard and highly efficient N-acetylation reaction. The use of acetic anhydride as the acetylating agent and pyridine as a base and solvent is a classic and reliable method for acetylating amines. The workup procedure is designed to effectively isolate and purify the product.

Safety and Handling Considerations

As with any chemical reagent, proper safety protocols must be observed when handling this compound and its derivatives.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)H335: May cause respiratory irritation

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[4][14]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[4][14]

  • Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.[4][14]

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[4][15]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][16] Protect from light.[17]

  • Keep away from strong oxidizing agents and strong acids.[4][14]

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic precursor selection in pharmaceutical synthesis. Its ready conversion to the versatile 5-methoxyindole scaffold opens a gateway to a diverse array of complex molecular architectures, particularly those targeting the central nervous system. As the demand for novel therapeutics for neurological and psychiatric disorders continues to grow, the importance of foundational building blocks like this compound will undoubtedly increase. Future innovations in catalytic dehydrogenation and C-H functionalization will likely further enhance the synthetic utility of this valuable precursor, solidifying its place in the modern medicinal chemist's toolbox.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 5-Methoxyindoles.
  • Benchchem. (n.d.). The Pivotal Role of the 5-Methoxy Group in Indole Derivatives: A Comparative Guide to Structure-Activity Relationships.
  • Fisher Scientific. (2021). 5-Methoxyindole Safety Data Sheet.
  • Google Patents. (n.d.). CN110642770B - Preparation method of 5-methoxyindole.
  • Benchchem. (n.d.). Fundamental chemical properties of 5-Methoxyindole.
  • Fisher Scientific. (2024). 5-Methoxyindole-3-carbaldehyde Safety Data Sheet.
  • ResearchGate. (n.d.). An investigation of the synthesis of vilazodone.
  • Benchchem. (n.d.). 5-Methoxyindole: Comprehensive Laboratory Handling and Safety Protocols.
  • Spectrum Chemical. (2019). Methoxyamine Hydrochloride Safety Data Sheet.
  • ResearchGate. (n.d.). Current synthesis of vilazodone (7).
  • ChemicalBook. (2025). 5-Methoxyindole - Safety Data Sheet.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlocking Pharmaceutical Potential: The Role of 5-Methoxyindole in Drug Discovery.
  • LKT Labs. (n.d.). 5-Methoxyindole.
  • ChemicalBook. (n.d.). 5-Methoxyindole synthesis.
  • PubMed. (2012). Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Vilazodone from 5-Cyanoindole.
  • University of Bristol. (n.d.). Melatonin.
  • ResearchGate. (n.d.). Mechanism for synthesis of vilazodone.
  • Benchchem. (n.d.). A Technical Guide to the Chemical Properties of 5-Methoxy-1H-indol-2-amine.
  • ResearchGate. (2025). Synthesis of Compounds as Melatonin Agonists and Antagonists.
  • ElectronicsAndBooks. (n.d.). Synthesis of Compounds as Melatonin Agonists and Antagonists.
  • Google Patents. (n.d.). CN103570697B - The method for preparing vilazodone and its intermediate.
  • PubChem. (n.d.). 5-Methoxyindole.
  • GoldBio. (n.d.). 5-Methoxyindole Ultra Pure.
  • Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles.
  • Benchchem. (n.d.). Technical Support Center: 5-Methoxyindole Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind 5-Methoxyindole (CAS 1006-94-6): Properties and Synthetic Applications.
  • PrepChem.com. (n.d.). Synthesis of 5-methoxy-indole.
  • Guidechem. (n.d.). 5-Methoxyindole 1006-94-6 wiki.
  • Benchchem. (n.d.). 5-Methoxyindole|High-Purity Research Chemical.
  • Wikipedia. (n.d.). 5-Methoxytryptamine.
  • PubMed Central. (n.d.). Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor.
  • PubMed. (n.d.). A Novel Aminotetralin-Type Serotonin (5-HT) 2C Receptor-Specific Agonist and 5-HT2A Competitive antagonist/5-HT2B Inverse Agonist With Preclinical Efficacy for Psychoses.
  • PubMed Central. (2024). Targeting serotonin receptors with phytochemicals – an in-silico study.
  • Sigma-Aldrich. (n.d.). 5-Methoxyindole 99 1006-94-6.
  • PubMed Central. (n.d.). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders.
  • PubMed. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines.
  • Sigma-Aldrich. (2011). Some new psychoactive substances: precursor chemicals and synthesis-driven end-products.
  • Sigma-Aldrich. (n.d.). Indoline derivatives as 5-HT(2C) receptor agonists.
  • PubMed. (n.d.). 5-hydroxytryptamine-moduline, a new endogenous cerebral peptide, controls the serotonergic activity via its specific interaction with 5-hydroxytryptamine1B/1D receptors.

Sources

role of 5-Methoxyindoline hydrochloride in neurotransmitter modulation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of 5-Methoxyindoline Hydrochloride in Neurotransmitter Modulation

Abstract

This compound, a derivative of the endogenous compound 5-methoxyindole, represents a molecule of significant interest in neuropharmacology.[1] Its structural similarity to key neurotransmitters, particularly serotonin, positions it as a versatile scaffold for the development of novel therapeutic agents targeting the central nervous system.[1][2] This guide provides a comprehensive technical overview of this compound, focusing on its fundamental chemical properties, its intricate role in the modulation of neurotransmitter systems, and the experimental methodologies required for its characterization. We will delve into its interactions with serotonergic and dopaminergic pathways, supported by detailed protocols and data interpretation frameworks, to equip researchers, scientists, and drug development professionals with the necessary insights for advancing neuropharmacological research.

Foundational Chemical & Physical Profile

Understanding the basic chemical identity and properties of this compound is the first step in any rigorous scientific investigation. It is a salt form of 5-methoxyindoline, which enhances its solubility and handling properties for experimental use. The parent compound, 5-methoxyindole, is a white to light brownish crystalline powder.[3]

Table 1: General Information and Identifiers for 5-Methoxyindole

Property Value Source(s)
IUPAC Name 5-methoxy-1H-indole [1]
CAS Number 1006-94-6 [1]
Molecular Formula C₉H₉NO [1]
Molecular Weight 147.17 g/mol [1]

| Canonical SMILES | COC1=CC2=C(C=C1)NC=C2 |[1] |

Table 2: Physicochemical Properties of 5-Methoxyindole

Property Value Source(s)
Melting Point 52-55 °C [1]
Boiling Point 176-178 °C at 17 mmHg [1]
Water Solubility Insoluble / Sparingly soluble [1]
Stability Stable at room temperature in closed, dark containers. Sensitive to light. [1]

| Storage | For long-term stability, stock solutions should be stored at -20°C (up to 1 month) or -80°C (up to 6 months). |[1] |

The hydrochloride salt form (CAS 4770-39-2) is typically used to improve aqueous solubility for biological assays.[] When preparing stock solutions, organic solvents such as DMSO are often required before further dilution in aqueous buffers.[1]

Synthetic Overview: From Precursor to Core Scaffold

The availability of high-purity 5-methoxyindole is critical for reproducible experimental results. Several synthetic routes are employed for its production, with the Fischer indole synthesis being one of the most common.[5][6] This method, however, can be prone to side reactions, such as the formation of chlorinated byproducts when using hydrochloric acid with methoxy-substituted phenylhydrazones.[5]

Alternative strategies include catalytic methoxydehalogenation from 5-bromoindole or a two-step process involving the chlorination and subsequent reduction of 5-methoxy-2-oxindole.[1][3] Understanding the synthesis route is crucial for anticipating potential impurities that could confound biological assay results.

Synthesis_Workflow cluster_fischer Fischer Indole Synthesis cluster_alternative Alternative Routes P 4-Methoxyphenylhydrazine I1 Phenylhydrazone Intermediate P->I1 [Acid Catalyst, Heat] K Carbonyl Compound (e.g., Pyruvic Acid) K->I1 Pdt 5-Methoxyindole I1->Pdt Cyclization Salt 5-Methoxyindoline Hydrochloride Pdt->Salt [HCl] S1 5-Bromoindole S1->Pdt [NaOCH₃, Cu Catalyst] S2 5-Methoxy-2-oxindole S2->Pdt [1. Chlorination 2. Catalytic Reduction]

General synthetic pathways to 5-Methoxyindoline HCl.

Mechanism of Action: Modulation of Neurotransmitter Systems

The primary neuropharmacological interest in 5-methoxyindoline stems from its structural analogy to serotonin (5-hydroxytryptamine, 5-HT), a pivotal neurotransmitter regulating mood, cognition, and physiology.[1] This structural mimicry allows it to interact directly with serotonin receptors. Furthermore, due to the intricate crosstalk between neurotransmitter systems, its activity at serotonergic sites can indirectly modulate other systems, most notably dopamine.[7][8]

Direct Interaction with the Serotonergic System

5-methoxyindole and its derivatives have been shown to bind to and modulate several serotonin receptors. The parent compound exhibits a particularly interesting profile at 5-HT3 receptors, which are ligand-gated ion channels involved in processes like nausea and gut motility.

  • 5-HT3A Receptor: 5-methoxyindole acts as a partial agonist.[9]

  • 5-HT3B Receptor: It displays dual agonist and inverse agonist activity.[9]

Derivatives of 5-methoxyindole have also been developed as potent agonists for other serotonin receptor subtypes, such as the 5-HT4 receptor, which is implicated in gastrointestinal transit and cognitive function.[10] This activity at multiple 5-HT receptor subtypes underscores the compound's potential as a versatile modulator of serotonergic neurotransmission.

Serotonin_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Tryp L-Tryptophan FiveHTP 5-HTP Tryp->FiveHTP Serotonin_pre Serotonin (5-HT) FiveHTP->Serotonin_pre Synapse Synaptic Cleft Serotonin_pre->Synapse Release Receptor 5-HT3 Receptor (Ion Channel) Serotonin_pre->Receptor Binds & Activates Response Postsynaptic Response (e.g., Depolarization, Nausea Signal) Receptor->Response M5I 5-Methoxyindoline M5I->Receptor Binds & Modulates (Partial Agonism)

Modulation of a 5-HT3 receptor by 5-Methoxyindoline.
Indirect Modulation of the Dopaminergic System

The serotonergic and dopaminergic systems are deeply interconnected, with serotonin neurons heavily regulating the firing and dopamine release from dopaminergic neurons.[7] Specifically, 5-HT receptor subtypes like 5-HT1A and 5-HT2A are known to modulate dopamine release in key brain regions such as the striatum.[7][8]

While direct, high-affinity binding of 5-methoxyindoline to dopamine receptors has not been a primary finding, its action at serotonin receptors provides a clear mechanism for indirect dopaminergic modulation. For example, agonism at certain 5-HT receptors can enhance dopamine release, while activity at others can be inhibitory.[7] This positions 5-methoxyindoline and its derivatives as potential tools to fine-tune the dopamine system, which is critical for reward, motivation, and motor control, and is implicated in disorders like schizophrenia and Parkinson's disease.[11]

Serotonin_Dopamine_Interaction cluster_ser Serotonergic Neuron cluster_dop Dopaminergic Neuron Serotonin_Neuron 5-HT Release HTR 5-HT Receptors (e.g., 5-HT1A, 5-HT2A) Serotonin_Neuron->HTR Activates Dopamine_Neuron Dopamine Release HTR->Dopamine_Neuron Modulates M5I 5-Methoxyindoline M5I->HTR Modulates

Sources

Exploring 5-Methoxyindoline Hydrochloride in Neuropharmacology: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Serotonergic Scaffold

In the intricate landscape of neuropharmacology, the indole nucleus stands as a privileged scaffold, forming the core of numerous endogenous signaling molecules and therapeutic agents. Among its many derivatives, 5-Methoxyindoline hydrochloride presents a compelling case for investigation. As the reduced and salified form of 5-methoxyindole, a known precursor to melatonin and a modulator of serotonergic systems, this compound holds the potential for a distinct pharmacological profile. This guide, designed for the discerning researcher, offers a comprehensive exploration of this compound, navigating from its fundamental chemical properties to advanced in vitro and in vivo research methodologies. By synthesizing established knowledge of related compounds with specific data for this compound, this document aims to provide a robust framework for its rigorous scientific evaluation.

Section 1: Physicochemical Characterization and Synthesis

A thorough understanding of a compound's physical and chemical properties is the bedrock of reproducible and meaningful research.

Core Chemical Identity

This compound is an aromatic heterocyclic organic compound. The indoline core is a bicyclic structure composed of a benzene ring fused to a pyrrole ring, where the 2,3-double bond of the pyrrole ring is saturated.

PropertyValueSource(s)
IUPAC Name 5-methoxy-2,3-dihydro-1H-indole hydrochloride
CAS Number 4770-39-2[1][2][3][4]
Molecular Formula C9H12ClNO[2][5]
Molecular Weight 185.65 g/mol [1][2]
Appearance White to off-white crystalline powder[6]
Solubility and Stability

The hydrochloride salt form generally enhances the aqueous solubility of the parent indoline.

PropertyValueSource(s)
Water Solubility Sparingly soluble (Inference from 5-Methoxyindole's insolubility)[6]
Solubility in Organic Solvents Expected to be soluble in methanol and DMSO[6]
Storage Conditions Store in a cool, dry, well-ventilated area, protected from light. For long-term storage, refrigeration is recommended.[1]
Stability Stable under recommended storage conditions. Avoid strong oxidizing agents and strong acids.[1]

For in vivo studies, a common solubilization protocol for poorly water-soluble indole derivatives involves a multi-component solvent system, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[6].

Synthesis of this compound

The synthesis of this compound typically involves a two-step process starting from the more readily available 5-methoxyindole.

  • Reduction of 5-Methoxyindole: The indole ring of 5-methoxyindole is reduced to the corresponding indoline. This can be achieved through various catalytic hydrogenation methods.

  • Salt Formation: The resulting 5-methoxyindoline is then treated with hydrochloric acid to form the hydrochloride salt, which often improves stability and handling properties.

G cluster_synthesis Synthesis of 5-Methoxyindoline HCl SMI 5-Methoxyindole Reduction Reduction (e.g., Catalytic Hydrogenation) SMI->Reduction Step 1 SMI_reduced 5-Methoxyindoline Reduction->SMI_reduced HCl HCl (in suitable solvent) SMI_reduced->HCl Step 2 Final_Product This compound HCl->Final_Product

Synthesis of this compound from 5-Methoxyindole.

Section 2: Navigating the Neuropharmacological Landscape

The structural similarity of this compound to serotonin suggests its primary mode of action will likely involve interaction with serotonin receptors. However, its distinct indoline structure may confer a unique receptor binding profile and functional activity compared to its indole counterpart.

The Serotonergic System: A Complex Target

The serotonin (5-HT) system is comprised of at least 15 receptor subtypes, broadly classified into seven families (5-HT1 to 5-HT7). All are G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel. These receptors are pivotal in modulating a vast array of physiological and psychological processes.

Postulated Mechanism of Action and Receptor Interactions

Based on the pharmacology of related compounds like 5-methoxyindole and other indole derivatives, this compound is hypothesized to act as a modulator of serotonin receptors. The specific nature of this interaction (agonist, antagonist, or allosteric modulator) and its selectivity across the various 5-HT receptor subtypes require empirical determination.

G cluster_moa Hypothesized Mechanism of Action cluster_receptors Serotonin Receptors cluster_effects Downstream Signaling & Effects Compound 5-Methoxyindoline HCl HT1A 5-HT1A Compound->HT1A Binds to HT2A 5-HT2A Compound->HT2A Binds to HT3 5-HT3 Compound->HT3 Binds to HT_other Other 5-HT Receptors Compound->HT_other Binds to GPCR G-Protein Signaling (e.g., cAMP, IP3/DAG) HT1A->GPCR HT2A->GPCR Ion_Channel Ion Channel Modulation (Na+, Ca2+) HT3->Ion_Channel Neurotransmission Modulation of Neurotransmitter Release GPCR->Neurotransmission Ion_Channel->Neurotransmission

Hypothesized interaction with serotonin receptors and downstream effects.

Section 3: In Vitro Methodologies for Pharmacological Profiling

A systematic in vitro evaluation is essential to delineate the precise molecular interactions and cellular effects of this compound.

Receptor Binding Assays

Determining the binding affinity of the compound for a panel of neuroreceptors is the foundational step in its pharmacological characterization.

Protocol: Radioligand Binding Assay

  • Objective: To determine the inhibitory constant (Ki) of this compound for various serotonin receptor subtypes.

  • Materials:

    • Cell membranes from cell lines stably expressing the human serotonin receptor subtype of interest (e.g., HEK293 cells).

    • A high-affinity radioligand specific for the receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A, [³H]Granisetron for 5-HT3)[3].

    • This compound.

    • Non-specific binding control (a high concentration of an unlabeled competing ligand).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 96-well filter plates.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

    • Incubate to allow for binding equilibrium.

    • Separate bound from free radioligand by rapid vacuum filtration.

    • Measure the radioactivity of the bound ligand using a scintillation counter.

    • Calculate the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) and convert it to the Ki value using the Cheng-Prusoff equation.

Functional Assays

Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the receptors for which it shows significant binding affinity.

Protocol: cAMP Assay for G-Protein Coupled Receptors

  • Objective: To measure changes in intracellular cyclic AMP (cAMP) levels following receptor activation or blockade.

  • Materials:

    • CHO-K1 or HEK293 cells stably expressing the human serotonin receptor of interest (e.g., 5-HT1A or 5-HT7).

    • cAMP assay kit (e.g., HTRF, GloSensor™, or ELISA-based).

    • This compound.

    • Reference agonist (e.g., serotonin).

    • Forskolin (for Gi-coupled assays).

  • Procedure (for a Gi-coupled receptor like 5-HT1A):

    • Plate and culture the cells according to the assay kit's instructions.

    • Pre-treat the cells with varying concentrations of this compound.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • Lyse the cells and measure the cAMP levels using the chosen assay kit.

    • A decrease in forskolin-stimulated cAMP production indicates agonistic activity at a Gi-coupled receptor.

Protocol: Calcium Mobilization Assay for Gq-Coupled Receptors

  • Objective: To measure changes in intracellular calcium concentration following receptor activation.

  • Materials:

    • HEK293 cells stably expressing the human 5-HT2A receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • This compound.

    • Reference agonist (e.g., serotonin).

  • Procedure:

    • Load the cells with the calcium-sensitive dye.

    • Add varying concentrations of this compound.

    • Measure the change in fluorescence, which corresponds to changes in intracellular calcium levels.

    • An increase in intracellular calcium indicates agonistic activity at a Gq-coupled receptor.

Section 4: In Vivo Evaluation in Preclinical Models

In vivo studies are indispensable for understanding the compound's effects on a whole, living organism, including its behavioral and potential therapeutic effects.

Animal Models in Neuropharmacology

The choice of animal model is critical and should be guided by the specific research question. Common models in serotonin research include:

  • Rodent models of anxiety and depression: (e.g., elevated plus maze, forced swim test) to assess anxiolytic or antidepressant-like effects.

  • Head-twitch response in rodents: A behavioral proxy for 5-HT2A receptor activation and potential psychedelic-like effects[7].

  • Models of cognitive function: (e.g., Morris water maze, novel object recognition) to evaluate effects on learning and memory.

Experimental Workflow for In Vivo Studies

G cluster_invivo In Vivo Experimental Workflow Animal_Selection Animal Model Selection Dose_Response Dose-Response Study Animal_Selection->Dose_Response Behavioral_Testing Behavioral Testing Dose_Response->Behavioral_Testing PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis Behavioral_Testing->PK_PD Tox_Safety Toxicology and Safety Assessment PK_PD->Tox_Safety Data_Analysis Data Analysis and Interpretation Tox_Safety->Data_Analysis

A generalized workflow for in vivo studies of this compound.

Protocol: Elevated Plus Maze for Anxiolytic Activity

  • Objective: To assess the anxiolytic-like effects of this compound in rodents.

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Procedure:

    • Administer this compound or vehicle to the animals at a predetermined time before the test.

    • Place the animal in the center of the maze, facing an open arm.

    • Record the time spent in and the number of entries into the open and closed arms for a set duration (e.g., 5 minutes).

    • An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.

Section 5: Safety and Handling

As with any research chemical, proper safety precautions are paramount.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection[1].

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area[1].

  • Storage: Keep the container tightly closed in a dry and cool place, away from incompatible materials such as strong oxidizing agents[1].

  • First Aid: In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. If swallowed, rinse the mouth with water. Seek medical attention in all cases of exposure[1].

Conclusion: A Path Forward in Serotonergic Research

This compound represents an intriguing yet underexplored molecule in the realm of neuropharmacology. Its structural relationship to known neuroactive indoles provides a strong rationale for its investigation as a modulator of the serotonin system. This guide has outlined a systematic approach to its study, from fundamental characterization to preclinical evaluation. By employing the rigorous methodologies described herein, researchers can unlock the potential of this compound and contribute to the ever-expanding knowledge of serotonergic neurotransmission and its therapeutic implications.

References

  • BenchChem. (2025). Fundamental chemical properties of 5-Methoxyindole.
  • BenchChem. (2025). 5-Methoxyindole: Comprehensive Laboratory Handling and Safety Protocols.
  • BenchChem. (2025). Technical Support Center: Synthesis of 5-Methoxyindoles.
  • Pharmaffiliates. (n.d.). 5-Methoxyindoline, HCl. Retrieved from [Link]

  • Anastassova, N., Hristova-Avakumova, N., Rusew, R., Shivachev, B., & Yancheva, D. (2022). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Molecules, 27(15), 4975. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Investigating the Effects of 5-Methoxyindole on Serotonin Receptors.
  • BenchChem. (2025). Unveiling the Interaction of 5-Methoxyindole with 5-HT3 Receptors: A Comparative Analysis.
  • Fisher Scientific. (2021). SAFETY DATA SHEET: 5-Methoxyindole.
  • MDPI. (2022). Behavioral and Biochemical Effects of an Arylhydrazone Derivative of 5-Methoxyindole-2-Carboxylic Acid in a Scopolamine-Induced Model of Alzheimer's Type Dementia in Rats. International Journal of Molecular Sciences, 23(19), 11833. [Link]

  • Mureșan, L., et al. (2018). Recommendations for the use of electrophysiological study: Update 2018. Hellenic Journal of Cardiology, 59(6), 337-358. [Link]

  • National Center for Biotechnology Information. (2023). Electrophysiologic Study Interpretation. In StatPearls. Retrieved from [Link]

  • Wikipedia. (2023). 5-Methoxytryptamine. Retrieved from [Link]

  • Yan, L. J., et al. (2017). Administration of 5-methoxyindole-2-carboxylic acid that potentially targets mitochondrial dihydrolipoamide dehydrogenase confers cerebral preconditioning against ischemic stroke injury. Free Radical Biology and Medicine, 113, 244-254. [Link]

  • Yan, L. J., et al. (2018). Post-ischemic administration of 5-methoxyindole-2-carboxylic acid at the onset of reperfusion affords neuroprotection against stroke injury by preserving mitochondrial function and attenuating oxidative stress. Biochemical and Biophysical Research Communications, 497(1), 444-450. [Link]

Sources

Methodological & Application

Protocol for the Solubilization of 5-Methoxyindoline Hydrochloride for In Vitro Applications

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This document provides a detailed protocol and technical guidance for the proper dissolution of 5-Methoxyindoline hydrochloride for use in a wide range of in vitro assays. 5-Methoxyindoline and its parent compound, 5-methoxyindole, are precursors and structural analogs to key neuroactive molecules, including melatonin, making them valuable compounds in pharmaceutical and neuroscience research.[1][2] Achieving accurate and reproducible experimental results is critically dependent on the correct preparation of test compound solutions. This guide outlines best practices for solvent selection, stock solution preparation, and storage, and provides troubleshooting strategies to address common solubility challenges.

Foundational Principles: Understanding the Compound

This compound is the salt form of 5-methoxyindoline. The hydrochloride moiety is added to a basic nitrogen center on the parent molecule, which generally increases its polarity and aqueous solubility compared to the free base.[3][4] However, the core indole-like structure remains significantly hydrophobic, meaning that high concentrations are often difficult to achieve in purely aqueous systems.[5][6] Therefore, a multi-step dissolution strategy involving an organic co-solvent is typically required for biological experiments.

Indole-containing molecules can also be susceptible to degradation through oxidation and light exposure.[7][8] Proper handling and storage are therefore paramount to ensure the integrity of the compound throughout the experimental workflow. A change in the color of the solution, often to a yellowish or brownish hue, can be an indicator of degradation.[7]

Table 1: Physicochemical Properties of the Parent Compound, 5-Methoxyindole

PropertyValueSource(s)
IUPAC Name 5-methoxy-1H-indole[9]
Molecular Formula C₉H₉NO[5][9]
Molecular Weight 147.17 g/mol [5][9]
Appearance White to light brownish crystalline powder[5][8]
Water Solubility Insoluble / Sparingly soluble[5][6]
Organic Solvent Solubility Soluble in DMSO, Methanol, Chloroform[6]

Note: The data above is for the parent compound, 5-Methoxyindole. The hydrochloride salt will have a higher molecular weight and improved, though still limited, aqueous solubility.

Strategic Protocol: From Powder to Working Solution

The primary strategy is to first create a highly concentrated stock solution in a suitable organic solvent, which can then be diluted to the final working concentration in the aqueous assay buffer or cell culture medium. This approach minimizes the final concentration of the organic solvent, thereby reducing the risk of solvent-induced artifacts or cytotoxicity in the assay.[1][10]

G A Weigh 5-Methoxyindoline HCl in a sterile tube B Add appropriate volume of high-purity DMSO A->B Step 1 C Facilitate Dissolution: Vortex, Gentle Warming (37°C), Sonication B->C Step 2 D Verify Complete Dissolution (Clear Solution) C->D Step 3 E Sterile Filter (Optional) using 0.22 µm syringe filter D->E Step 4 (If needed) F Aliquot into single-use, light-protecting tubes D->F If no filtration E->F Step 5 G Store at -20°C or -80°C for long-term stability F->G Step 6

Caption: Workflow for preparing a concentrated stock solution.

Rationale: Dimethyl sulfoxide (DMSO) is a powerful, water-miscible organic solvent capable of dissolving many hydrophobic compounds for biological assays.[11] Using anhydrous, high-purity DMSO is critical, as it is hygroscopic and absorbed water can significantly reduce the solubility of the compound.[11]

Materials:

  • This compound powder

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes (amber or wrapped in foil)

  • Vortex mixer

  • Water bath or incubator set to 37°C (optional)

  • Sonicator (optional)

Procedure:

  • Calculate Mass: Determine the mass of 5-Methoxyindoline HCl required. For a 10 mM solution, you will need to use its specific molecular weight (MW). (Note: MW of the HCl salt will be higher than the 147.17 g/mol of the free base).

    • Example Calculation (assuming MW of 183.66 g/mol for the HCl salt):

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 183.66 g/mol * (1000 mg / 1 g) = 1.84 mg for 1 mL of a 10 mM stock.

  • Weighing: Accurately weigh the calculated mass of the powder into a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube.

  • Mixing: Close the tube securely and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, you can employ the following gentle methods:

    • Gentle Warming: Place the tube in a 37°C water bath for 5-10 minutes, vortexing intermittently.[10]

    • Sonication: Place the tube in a sonicator bath for 5-10 minutes.[6][10]

  • Verification: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

  • Aliquoting & Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in light-protecting tubes.[5][7] Store these aliquots at -20°C for short-to-medium term storage or at -80°C for long-term stability (up to 6 months).[5]

Rationale: This protocol details the critical step of diluting the concentrated organic stock into your final aqueous assay buffer or medium. The key to preventing precipitation is to add the small volume of DMSO stock to the larger volume of aqueous solution while mixing.

Procedure:

  • Thaw Stock: Remove one aliquot of the 10 mM DMSO stock solution from the freezer and allow it to thaw completely at room temperature.

  • Prepare Medium: In a sterile tube, add the required volume of pre-warmed (e.g., 37°C) cell culture medium or buffer.

  • Dilution: Add the calculated volume of the DMSO stock solution to the medium. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock to 999 µL of medium.

  • Mixing: Immediately and gently mix the solution by inverting the tube or by pipetting up and down. Do not vortex vigorously, as this can cause shearing of proteins in the medium.

  • Vehicle Control: This step is essential for valid data. Prepare a vehicle control by adding the same final concentration of DMSO to a separate aliquot of medium.[10] For the example above, this would be 1 µL of DMSO in 999 µL of medium (a 0.1% DMSO concentration). This control is used to account for any effects of the solvent on the biological system.

Troubleshooting and Best Practices

Even with a robust protocol, challenges can arise. The following guide provides solutions to common issues.

G Start Problem Encountered Q1 Does powder dissolve in DMSO? Start->Q1 A1_Yes Proceed to Aqueous Dilution Q1->A1_Yes Yes A1_No Apply Gentle Heat (37°C) or Sonicate Q1->A1_No No Q3 Does precipitate form in aqueous buffer? A1_Yes->Q3 Q2 Does it dissolve now? A1_No->Q2 Q2->A1_Yes Yes A2_No Check DMSO quality (use fresh, anhydrous). Consider lower stock concentration. Q2->A2_No No A3_Yes Lower final concentration. Pre-warm aqueous buffer. Ensure rapid mixing upon dilution. Q3->A3_Yes Yes A3_No Solution is ready for assay. Always run a vehicle control. Q3->A3_No No

Caption: A decision tree for resolving common solubility problems.

Table 2: Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Powder will not dissolve in DMSO - The concentration is too high.- The DMSO has absorbed atmospheric water, reducing its solvating power.[11]- The compound has low purity.- Attempt gentle warming (37°C) and/or sonication to aid dissolution.[6][10]- Use a fresh, unopened vial of anhydrous, high-purity DMSO.- Prepare a less concentrated stock solution.
Precipitate forms upon dilution into aqueous buffer/medium - The final concentration exceeds the compound's aqueous solubility limit.[6]- The DMSO stock was added too slowly or without adequate mixing.- Lower the final working concentration of the compound.- Ensure the aqueous medium is pre-warmed to the assay temperature (e.g., 37°C).- Add the DMSO stock dropwise into the vortex of the stirring aqueous solution for rapid dispersion.
Stock solution is cloudy or has changed color (e.g., yellow/brown) - Degradation of the compound due to oxidation, light exposure, or instability at room temperature.[7]- Precipitation from absorbed water or freeze-thaw cycles.[5][11]- Discard the solution and prepare a fresh stock.- Ensure stock solutions are aliquoted and stored properly (frozen, protected from light).[7]- Always allow aliquots to thaw completely and vortex briefly before use.

References

  • BenchChem (2025). Application Notes and Protocols for AMT Hydrochloride in Cell Culture.
  • BenchChem (2025). Fundamental chemical properties of 5-Methoxyindole.
  • BenchChem (2025). Stability issues of 5-Methoxy-1H-indol-2-amine in solution.
  • BenchChem (2025). Technical Support Center: Overcoming Solubility Challenges with 5-Methoxyindole.
  • LKT Labs. 5-Methoxyindole.
  • ResearchGate. How do you dissolve chemicals in the culture medium?.
  • PubMed. In vitro solubility assays in drug discovery.
  • BenchChem (2025). 5-Methoxyindole: Comprehensive Laboratory Handling and Safety Protocols.
  • ResearchGate. How to make a salt of a novel compound?.
  • Reddit. Problem with hydrochloride salt formation/isolation.
  • BenchChem (2025). Technical Support Center: Degradation of 5-Methoxyindole Derivatives.
  • PubChem. 5-Methoxyindole.
  • GoldBio. 5-Methoxyindole Ultra Pure.
  • Google Patents. Method for salt preparation.
  • Chem-Impex. 5-Methoxytryptamine hydrochloride.
  • BenchChem (2025). Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility.
  • PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • BenchChem (2025). A Comparative Guide to the In Vitro and In Vivo Effects of 5-Methoxyindole.
  • ResearchGate. How to check the Drug solubility DMSO solvent ..?.
  • Scribd. Dimethyl Sulfoxide (DMSO) Solubility Data.
  • BenchChem. 5-Methoxyindole|High-Purity Research Chemical.
  • MDPI. An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins.

Sources

Application Notes & Protocols: Leveraging 5-Methoxyindoline Hydrochloride in High-Throughput Screening for Serotonergic Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify novel therapeutic leads.[1] The indole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[2] 5-Methoxyindoline hydrochloride, a derivative of the bioactive 5-methoxyindole, represents a valuable chemical entity for screening campaigns, particularly those targeting the central nervous system. This document provides a comprehensive guide to the application of this compound and similar compounds in a high-throughput screening context. We will detail a robust, fluorescence-based assay for identifying modulators of serotonin receptors, a critical target class for neurological and psychiatric disorders. The protocols and principles outlined herein are designed to provide a scientifically rigorous framework for researchers aiming to integrate this class of compounds into their drug discovery pipelines.

Introduction: The Scientific Rationale for Screening 5-Methoxyindoline Derivatives

The indole nucleus is a fundamental component of many biologically active molecules, including the neurotransmitter serotonin. The methoxy-substituted indole, 5-methoxyindole, is an endogenous compound derived from the metabolism of L-tryptophan and serves as a precursor to melatonin.[3][4] Its derivatives have garnered significant interest due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[4][5]

Notably, the 5-methoxyindole scaffold is a well-established pharmacophore for serotonin (5-HT) receptors.[6] Compounds bearing this motif have shown activity as agonists and antagonists at various 5-HT receptor subtypes, such as 5-HT3A and 5-HT3B.[7] Given this precedent, this compound, as a structurally related analog, is a prime candidate for inclusion in HTS campaigns aimed at discovering novel serotonergic agents. Its hydrochloride salt form generally confers improved solubility and stability in aqueous solutions, which is advantageous for HTS applications.

This guide will focus on a common and effective HTS strategy: a cell-based, fluorescence assay to measure intracellular calcium mobilization, a hallmark of Gq-coupled G-protein coupled receptor (GPCR) activation, a class to which several serotonin receptors belong.

Assay Principle: Fluorescence-Based Calcium Mobilization for 5-HT Receptor Screening

Many serotonin receptor subtypes (e.g., 5-HT2A, 5-HT2C) are Gq-coupled GPCRs. The activation of these receptors by an agonist initiates a signaling cascade that results in the release of calcium (Ca2+) from intracellular stores, primarily the endoplasmic reticulum, into the cytoplasm. This transient increase in intracellular Ca2+ can be detected using fluorescent calcium indicators.

The assay described here utilizes a cell line stably expressing a target 5-HT receptor. These cells are pre-loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). In the basal state, the dye exhibits low fluorescence. Upon receptor activation and the subsequent rise in intracellular Ca2+, the dye binds to the free calcium, leading to a significant increase in its fluorescence intensity. This change in fluorescence can be measured in real-time using a plate reader equipped for fluorescence detection, providing a direct readout of receptor activation.[8]

This method is highly amenable to HTS due to its homogenous ("no-wash") format, sensitivity, and rapid kinetics.[9] It allows for the efficient screening of large compound libraries to identify both agonists (which will directly trigger a signal) and antagonists (which will block the signal induced by a known agonist).

Signaling Pathway Overview

Gq_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR 5-HT Receptor (Gq-coupled) PLC Phospholipase C (PLC) GPCR->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Store Endoplasmic Reticulum (Ca2+ Store) IP3->Ca_Store Binds to IP3R Ca_Ion Ca2+ Ca_Store->Ca_Ion Releases Fluorescence Increased Fluorescence Ca_Ion->Fluorescence Induces Ligand Agonist (e.g., Serotonin or Hit Compound) Ligand->GPCR Binds

Caption: Gq-coupled 5-HT receptor signaling cascade leading to a fluorescent signal.

High-Throughput Screening Protocol

This protocol is designed for a 384-well microplate format, a common choice for HTS campaigns balancing throughput and reagent volumes.[10]

Materials and Reagents
Reagent/MaterialSupplier/SourcePurpose
Cell Line e.g., HEK293 or CHOStably expressing the target 5-HT receptor
5-Methoxyindoline HCl Commercial SupplierTest compound / Library component
Cell Culture Medium e.g., DMEM/F-12Cell growth and maintenance
Fetal Bovine Serum (FBS) Gibco, etc.Supplement for cell growth
Assay Buffer e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPESMaintaining physiological pH and ion concentration
Fluo-4 AM Invitrogen, etc.Calcium indicator dye
Probenecid Sigma-Aldrich, etc.Anion-exchange transport inhibitor to prevent dye leakage
Reference Agonist e.g., SerotoninPositive control for receptor activation
Reference Antagonist e.g., Ketanserin (for 5-HT2A)Positive control for receptor inhibition
384-Well Plates Corning, GreinerBlack-walled, clear-bottom for fluorescence assays
Plate Reader e.g., BMG PHERAstar, PerkinElmer EnVisionCapable of kinetic fluorescence reads with liquid injection
Step-by-Step Methodology

Part A: Cell Preparation (Day 1)

  • Cell Culture: Maintain the 5-HT receptor-expressing cell line in appropriate growth medium supplemented with FBS and selection antibiotics.

  • Cell Seeding:

    • Harvest cells using standard trypsinization methods.

    • Resuspend cells in growth medium and perform a cell count.

    • Dilute the cell suspension to the optimized seeding density (e.g., 10,000 cells/20 µL).

    • Dispense 20 µL of the cell suspension into each well of the 384-well assay plates.

  • Incubation: Incubate the plates overnight at 37°C in a humidified, 5% CO2 incubator to allow for cell attachment.

Part B: Compound Plate Preparation (Day 1 or 2)

  • Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solution in DMSO to create a concentration range for dose-response testing (e.g., 11-point, 1:3 dilution series).

  • Assay Plate Stamping: Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of the compound solutions from the DMSO plate to the corresponding wells of a new 384-well plate (the "assay plate"). This will be the plate used in the final assay.

Part C: Assay Execution (Day 2)

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM and Probenecid in Assay Buffer.

    • Remove the growth medium from the cell plates.

    • Add 20 µL of the dye loading solution to each well.

  • Incubation: Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark to allow for dye de-esterification.

  • HTS Execution:

    • Place the cell plate into the fluorescence plate reader.

    • Set the instrument to measure fluorescence intensity (e.g., Ex/Em = 485/525 nm) kinetically.

    • The plate reader's integrated liquid handler will add a specified volume (e.g., 20 µL) of the test compounds (including this compound dilutions), controls, or buffer to the cell plate.

    • Immediately begin reading fluorescence intensity every 1-2 seconds for a period of 2-3 minutes to capture the calcium flux.

HTS Workflow Diagram

HTS_Workflow cluster_day1 Day 1: Preparation cluster_day2 Day 2: Assay Execution cluster_analysis Data Analysis A1 Seed Cells into 384-well Plates A2 Prepare Compound Dilution Plates B1 Load Cells with Fluorescent Ca2+ Dye A1->B1 Overnight Incubation B2 Incubate (37°C then RT) B1->B2 B3 Place Plate in Reader B2->B3 B4 Add Compounds & Read Kinetic Fluorescence B3->B4 C1 Calculate Response (Max - Min) B4->C1 C2 Normalize Data C1->C2 C3 Identify 'Hits' C2->C3

Caption: High-level workflow for the HTS calcium mobilization assay.

Data Analysis and Interpretation

  • Primary Analysis: The primary output for each well is a kinetic curve of fluorescence intensity over time. The response is typically calculated as the maximum fluorescence value minus the baseline (minimum) fluorescence value.

  • Normalization: To compare results across different plates and screening days, data should be normalized.

    • Agonist Screen: Activity is often expressed as a percentage of the response induced by the reference agonist (e.g., Serotonin), which is set as 100% activation. The vehicle control (DMSO) represents 0% activation.

    • Antagonist Screen: In this mode, all wells (except negative controls) are stimulated with the reference agonist. The signal in the presence of a test compound is compared to the signal with the agonist alone (0% inhibition) and the signal with no agonist (100% inhibition).

  • Hit Identification: A "hit" is a compound that produces a response exceeding a predefined threshold. This is often determined using statistical measures, such as three standard deviations above the mean of the negative controls.

  • Dose-Response and Potency: For active compounds like this compound, the data from the serial dilutions are used to generate a dose-response curve. A non-linear regression analysis is then applied to calculate the EC50 (for agonists) or IC50 (for antagonists), which represents the concentration of the compound that elicits 50% of its maximal effect.

Example Data and Quality Control

A robust HTS assay should have a Z'-factor greater than 0.5.[11] The Z'-factor is a statistical measure of assay quality that takes into account the dynamic range of the signal and the data variation.

ParameterDescriptionTypical Value
Signal Window (S/B) Ratio of the mean of high control to the mean of low control> 5
CV (%) of Controls Coefficient of variation for high and low controls< 15%
Z'-Factor Statistical indicator of assay robustness> 0.5

Conclusion and Future Directions

The protocol described provides a robust framework for utilizing this compound and other indole derivatives in a high-throughput screening campaign to identify novel modulators of serotonin receptors. The homogenous, fluorescence-based calcium mobilization assay is a field-proven method that offers the speed, sensitivity, and scalability required for modern drug discovery.[8][12] Hits identified from this primary screen, including potentially active compounds from a library based on the 5-Methoxyindoline scaffold, would then be subjected to a series of secondary and counter-screens to confirm their activity, determine their mechanism of action, and evaluate their selectivity and potential off-target effects. This systematic approach accelerates the journey from an initial chemical entity to a validated lead compound with therapeutic potential.

References

  • PubMed. (n.d.). A Protocol for a High-Throughput Multiplex Cell Viability Assay.
  • ResearchGate. (n.d.). High Throughput Screening: Methods and Protocols.
  • BMG LABTECH. (2019). High-throughput screening (HTS).
  • Shop Genomics. (n.d.). High Throughput Screening: Everything You Need to Know.
  • Platypus Technologies. (n.d.). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery.
  • ChemicalBook. (n.d.). 5-Methoxyisoindoline hydrochloride.
  • Benchchem. (n.d.). Fundamental chemical properties of 5-Methoxyindole.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Pharmaceutical Potential: The Role of 5-Methoxyindole in Drug Discovery.
  • LKT Labs. (n.d.). 5-Methoxyindole.
  • MedchemExpress.com. (n.d.). 5-Methoxyindole | Drug Intermediate.
  • GoldBio. (n.d.). 5-Methoxyindole Ultra Pure.
  • Benchchem. (n.d.). The Pivotal Role of the 5-Methoxy Group in Indole Derivatives: A Comparative Guide to Structure-Activity Relationships.
  • ChemicalBook. (n.d.). 5-Methoxyindole - Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 5-Methoxyindole 99 1006-94-6.
  • Benchchem. (n.d.). 5-Methoxyindole|High-Purity Research Chemical.
  • Google Patents. (n.d.). CN110642770B - Preparation method of 5-methoxyindole.
  • PubMed. (1967). Synthesis and pharmacological activity of some 5-methoxyindole derivatives occurring in nature.
  • Hilaris Publisher. (n.d.). High-Throughput Screening (HTS) in Drug Discovery: Approaches and Applications.
  • PubMed Central. (2011). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests.

Sources

Application Note: A Validated Stability-Indicating HPLC Method for Purity Determination of 5-Methoxyindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate determination of purity for 5-Methoxyindoline hydrochloride. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control and stability assessment. The described protocol utilizes reversed-phase chromatography with UV detection, a technique renowned for its high resolution and sensitivity for non-volatile compounds like indole derivatives[1]. The causality behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method's principles. Furthermore, this document outlines a comprehensive validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is suitable for its intended purpose[2][3][4].

Introduction: The Analytical Imperative for this compound

This compound is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds. Its structural integrity and purity are paramount, as impurities can significantly impact the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API). Therefore, a precise and reliable analytical method is crucial for quantifying this compound and separating it from potential process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its efficiency and versatility[5][6]. This guide details a stability-indicating reversed-phase HPLC (RP-HPLC) method, which is specifically developed to resolve the main analyte from products that may form under stress conditions such as acid, base, oxidation, heat, and light exposure[5][7][8]. This capability is a regulatory expectation and a critical component of robust drug development[5].

Chromatographic Principles and Method Rationale

The selection of the HPLC method parameters is grounded in the physicochemical properties of this compound and the fundamental principles of chromatography.

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is chosen as the stationary phase. This nonpolar stationary phase provides excellent hydrophobic interactions with the indoline ring structure, leading to effective retention and separation from more polar impurities[1][9][10]. The use of a high-purity, end-capped silica base minimizes peak tailing, which can occur due to interactions between the basic amine functionality of the analyte and residual acidic silanol groups on the silica surface[11].

  • Mobile Phase Composition: The mobile phase consists of an aqueous component and an organic modifier.

    • Aqueous Phase: A low pH buffer, such as 0.1% formic acid or a phosphate buffer (pH 2-3), is employed. This serves two critical functions: 1) It protonates the basic 5-Methoxyindoline molecule, ensuring it is in a single ionic form for consistent retention, and 2) It suppresses the ionization of residual silanol groups on the stationary phase, further improving peak shape[11][12].

    • Organic Modifier: Acetonitrile is selected as the organic modifier due to its low viscosity, which allows for lower backpressure, and its UV transparency at the chosen detection wavelength.

    • Elution Mode: A gradient elution is utilized to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and eluted within a reasonable runtime, providing higher peak capacity compared to an isocratic method[6].

  • Detection: A Photodiode Array (PDA) or UV detector is used. The indole chromophore exhibits strong UV absorbance. Based on spectral data for related indole compounds, a detection wavelength of approximately 225 nm or 280 nm is optimal for achieving high sensitivity for both the parent compound and potential impurities[9][10][11].

Experimental Protocol: Purity Determination

This section provides a detailed, step-by-step methodology for the HPLC analysis.

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a PDA/UV detector.

  • Data Acquisition: Chromatography Data System (CDS).

  • Chemicals:

    • This compound Reference Standard (≥99.5% purity)

    • Acetonitrile (HPLC grade)

    • Formic Acid (LC-MS grade)

    • Water (HPLC or Milli-Q grade)

Chromatographic Conditions

The following table summarizes the optimized chromatographic parameters for the analysis.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Gradient
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Run Time 30 minutes
Preparation of Solutions
  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50 v/v) is recommended.

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter prior to injection to protect the column from particulates[10].

Analysis Workflow

The logical workflow for the purity analysis is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sol_Prep Solution Preparation (Standard & Sample) Filter Sample Filtration (0.45 µm) Sol_Prep->Filter System_Suitability System Suitability Test (SST) Filter->System_Suitability Sample_Injection Sample Injection System_Suitability->Sample_Injection If SST Passes Integration Peak Integration Sample_Injection->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Report Calculation->Report Final Report

Caption: Workflow for HPLC purity analysis of 5-Methoxyindoline HCl.

Data Analysis and Calculation

The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Protocol

To ensure the analytical method is reliable and suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines[2][4][13]. The following parameters are critical for a purity method.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can assess the analyte unequivocally in the presence of impurities and degradants.Peak for 5-Methoxyindoline HCl is pure and resolved from all other peaks (degradants, impurities, placebo). Resolution > 2.0.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.998 over a range (e.g., LOQ to 150% of test concentration).
Accuracy To assess the closeness of test results to the true value.% Recovery between 98.0% and 102.0% at multiple concentration levels (e.g., 80%, 100%, 120%).
Precision Repeatability (Intra-assay): To show precision under the same conditions over a short interval.RSD ≤ 1.0% for the main peak area from replicate injections (n=6).
Intermediate Precision: To show precision within the same lab but with different analysts, equipment, or on different days.Overall RSD for two different data sets should not exceed 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Typically determined by signal-to-noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with suitable precision and accuracy.Typically determined by S/N of 10:1; RSD for precision at LOQ should be ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within acceptance criteria when parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2) are varied.
Forced Degradation (Specificity)

To establish the stability-indicating nature of the method, forced degradation studies are performed. A sample of this compound is subjected to stress conditions to intentionally produce degradation products[8].

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample heated at 105 °C for 48 hours.

  • Photolytic Degradation: Sample exposed to UV/Vis light (ICH Q1B conditions).

The stressed samples are then analyzed using the HPLC method. The method is considered stability-indicating if all degradation product peaks are baseline resolved from the main this compound peak.

Validation_Flow cluster_method Method Development cluster_validation Method Validation (ICH Q2 R1) cluster_final Finalization Dev Develop HPLC Method Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LoD LOD / LOQ Prec->LoD Rob Robustness LoD->Rob Report Validation Report Rob->Report SOP Standard Operating Procedure (SOP) Report->SOP

Sources

Application Notes & Protocols: Investigating 5-Methoxyindoline Hydrochloride for the Treatment of Neurological Disorders

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Methoxyindoline hydrochloride is a synthetic heterocyclic compound whose structural resemblance to endogenous neurochemicals, such as melatonin and serotonin, positions it as a compelling candidate for neuropharmacological research. The core indoline structure is a key feature in numerous centrally active agents, and the 5-methoxy substitution is known to confer affinity for critical neurological targets, including serotonin and melatonin receptors. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the therapeutic potential of this compound. We move beyond simple procedural lists to explain the scientific rationale behind experimental choices, offering a tiered approach from initial target validation to preclinical evaluation in relevant disease models. This document serves as a foundational resource, outlining detailed protocols, data interpretation strategies, and the underlying mechanistic hypotheses for its application in developing novel treatments for neurological disorders such as depression, Alzheimer's disease, and Parkinson's disease.

Introduction & Rationale for Investigation

The landscape of neurological drug discovery is continually evolving, with a persistent need for novel chemical entities that can modulate complex disease pathways. This compound emerges as a molecule of significant interest due to its structural features, which are hallmarks of neuroactivity. It is a derivative of 5-methoxyindole, an endogenous metabolite of L-tryptophan and a core component of melatonin.[1][2][3]

The rationale for investigating this compound in neurological disorders is built on several key hypotheses:

  • Serotonergic System Modulation: The 5-methoxyindole scaffold is a well-established pharmacophore for serotonin (5-HT) receptors.[4][5] Derivatives have shown activity as agonists and antagonists at various 5-HT subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT6), which are validated targets for depression, anxiety, and cognitive disorders.[6]

  • Melatonergic Pathway Interaction: As a structural analog of melatonin, the compound may interact with MT1 and MT2 receptors.[7][8] These receptors are integral to regulating circadian rhythms, and their modulation is a therapeutic strategy for sleep disorders and depression.

  • Neuroprotective Potential: Many indole derivatives exhibit potent anti-inflammatory and antioxidant properties.[2][9] By potentially inhibiting pathways involving cyclooxygenase-2 (COX-2) or nuclear factor-kappa B (NF-κB), this compound could mitigate the neuroinflammation and oxidative stress that are central to the pathophysiology of neurodegenerative diseases like Alzheimer's and Parkinson's.[10][11]

This document outlines a systematic, multi-tiered approach to rigorously evaluate these hypotheses.

Experimental Investigation Workflow

The following diagram illustrates a logical workflow for the comprehensive evaluation of this compound, from initial screening to preclinical validation.

G cluster_0 Tier 1: In Vitro Target Validation cluster_1 Tier 2: Cellular Functional Assays cluster_2 Tier 3: In Vivo Preclinical Evaluation a1 Receptor Binding Assays (5-HT, MT Receptors) a2 Enzyme Inhibition Assays (MAO-A, MAO-B, AChE) a3 Physicochemical Profiling (Solubility, Stability) b1 Functional GPCR Assays (cAMP, Calcium Flux) a2->b1 Confirm Mechanism c1 Pharmacokinetic Studies (Rodent; IV, PO) a3->c1 Inform Dosing b2 Neuroprotection Assays (Oxidative Stress, Excitotoxicity) b3 Anti-Neuroinflammation Assays (LPS-stimulated Microglia) c2 Behavioral Models (Depression, Cognition, Motor) b2->c2 Validate Efficacy c1->c2 Establish Exposure c3 Disease-Specific Models (6-OHDA, 5xFAD) G cluster_0 Cell Membrane compound 5-Methoxyindoline HCl receptor 5-HT1A Receptor compound->receptor Binds & Activates g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase (AC) camp cAMP ac->camp Converts g_protein->ac Inhibits atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates creb CREB (transcription factor) pka->creb Phosphorylates effect Increased Neuronal Firing Antidepressant Effect creb->effect Promotes

Caption: Hypothesized 5-HT1A receptor agonist signaling pathway.

Neuroprotection from Oxidative Stress

Rationale: Oxidative stress is a common pathological feature in many neurodegenerative diseases. This assay evaluates whether this compound can protect cultured neuronal cells from death induced by an oxidative insult, such as hydrogen peroxide (H₂O₂).

Protocol 5: H₂O₂-Induced Cytotoxicity Assay

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12)

  • Cell culture medium and supplements

  • Hydrogen peroxide (H₂O₂)

  • This compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO or solubilization buffer

Procedure:

  • Seed neuronal cells in a 96-well plate and allow them to differentiate if necessary.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Introduce an oxidative insult by adding H₂O₂ to a final concentration that induces ~50% cell death (determine this concentration empirically, e.g., 100-500 µM).

  • Include controls: untreated cells (100% viability) and cells treated with H₂O₂ only (max toxicity).

  • Incubate for 24 hours.

  • Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours at 37°C. Viable cells convert MTT to purple formazan crystals. [12]7. Remove the medium and add DMSO to dissolve the formazan crystals. [12]8. Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot cell viability against the log concentration of the compound to determine the EC₅₀ for neuroprotection.

Tier 3: In Vivo Preclinical Evaluation

Positive results from in vitro assays provide the justification for advancing the compound to animal models. These studies are essential for evaluating pharmacokinetics, safety, and efficacy in a complex biological system.

Table 2: Representative In Vivo Models for Neurological Disorders

Disorder Animal Model Rationale & Key Readouts Source(s)
Depression Forced Swim Test (FST) / Tail Suspension Test (TST) in mice Acute models of behavioral despair. Measures immobility time, which is reduced by antidepressants. [13]
Alzheimer's Disease 5xFAD transgenic mice Model exhibits amyloid-β plaque pathology and cognitive decline. Assesses memory using Morris Water Maze or Y-maze. [14]

| Parkinson's Disease | 6-OHDA or MPTP-induced lesion in rodents | Neurotoxin models that selectively destroy dopaminergic neurons. Assesses motor function (Rotarod, cylinder test) and dopamine levels. | [15][16][17][18]|

Protocol 6: Rodent Model of Parkinson's Disease (MPTP Model)

Rationale: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of Parkinson's disease. This model is widely used to test the efficacy of neuroprotective and symptomatic treatments. [17] Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • MPTP hydrochloride

  • This compound formulated in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween® 80)

  • Apparatus for behavioral testing (e.g., Rotarod)

  • Equipment for tissue processing and analysis (HPLC for neurotransmitters, immunohistochemistry for tyrosine hydroxylase)

Procedure:

  • Group Allocation: Randomly assign mice to several groups (n=8-12 per group):

    • Group 1: Vehicle only

    • Group 2: MPTP + Vehicle

    • Group 3: MPTP + this compound (Low Dose)

    • Group 4: MPTP + this compound (High Dose)

  • Dosing: Administer the test compound or vehicle (e.g., via intraperitoneal injection or oral gavage) for a period of 7-14 days.

  • Induction of Pathology: During the final 5 days of treatment, co-administer MPTP (e.g., 20 mg/kg, i.p., daily). Caution: MPTP is a potent neurotoxin requiring stringent safety protocols.

  • Behavioral Testing: 7-14 days after the final MPTP injection, assess motor coordination and balance using the Rotarod test. Measure the latency to fall from a rotating rod.

  • Endpoint Analysis: Euthanize the animals and harvest the brains. Process the striatum and substantia nigra for:

    • Neurochemical Analysis: Measure levels of dopamine and its metabolites (DOPAC, HVA) using HPLC.

    • Immunohistochemistry: Stain for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons, to quantify neuronal loss in the substantia nigra.

Data Analysis:

  • Compare the latency to fall on the Rotarod between groups using ANOVA.

  • Compare dopamine levels and TH-positive cell counts between groups.

  • A successful therapeutic agent would be expected to significantly attenuate the MPTP-induced deficits in motor performance, dopamine levels, and neuronal survival.

Conclusion and Future Directions

This guide provides a strategic and scientifically-grounded framework for the preclinical evaluation of this compound as a potential therapeutic for neurological disorders. By systematically progressing through target engagement, cellular function, and in vivo efficacy studies, researchers can build a comprehensive data package to define its mechanism of action and therapeutic potential. Positive findings from these studies would warrant further investigation into its safety profile, off-target effects, and metabolic stability, paving the way for potential clinical development. The structural novelty of this compound, combined with its mechanistic plausibility, makes it a promising starting point for the discovery of next-generation neurological treatments.

References

  • Medscape. (2025). Emerging Updates in Depression Treatment: New Data in the Mix. YouTube. Available at: [Link]

  • Bertaccini, G., & Vitali, T. (1967). Synthesis and pharmacological activity of some 5-methoxyindole derivatives occurring in nature. Farmaco Sci, 22(4), 229-44. Available at: [Link]

  • Ma, D., et al. (2017). Administration of 5-methoxyindole-2-carboxylic acid that potentially targets mitochondrial dihydrolipoamide dehydrogenase confers cerebral preconditioning against ischemic stroke injury. Free Radical Biology and Medicine, 113, 244-254. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis, reactivity and biological properties of methoxy-activated indoles. Available at: [Link]

  • Wang, Y., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Molecules, 27(21), 7489. Available at: [Link]

  • University of California - Davis. (2016). Chemical may be new tool for depression therapy. ScienceDaily. Available at: [Link]

  • Zhang, H. Y., & Tang, X. C. (2017). Drug candidates in clinical trials for Alzheimer's disease. Acta Pharmacologica Sinica, 38(9), 1189-1205. Available at: [Link]

  • Wikipedia. (n.d.). Melatonin receptor agonist. Available at: [Link]

  • Satała, G., et al. (2022). Current Approaches and Tools Used in Drug Development against Parkinson's Disease. International Journal of Molecular Sciences, 23(19), 11933. Available at: [Link]

  • PubChem. (n.d.). Agonist activity against melatonin receptor was tested in the absence of iodomelatonin. Available at: [Link]

  • Molecule Vision. (2025). The Art of Synthesis: Exploring the Applications of 5-Methoxyindole in Organic Chemistry. Available at: [Link]

  • GeneOnline. (2025). Researchers Identify Potential Drug to Treat Alzheimer's and Other Neurodegenerative Diseases Affecting Over 55 Million Worldwide. Available at: [Link]

  • Wikipedia. (n.d.). 5-Methoxytryptamine. Available at: [Link]

  • Eldehna, W. M., et al. (2021). Design and synthesis of new indole drug candidates to treat Alzheimer's disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy. Bioorganic Chemistry, 115, 105212. Available at: [Link]

  • Chase, T. N., et al. (1971). Parkinson's disease. Modification by 5-hydroxytryptophan. Neurology, 21(6), 581-5. Available at: [Link]

  • Wesołowska, A., & Kowalska, M. (2022). Overcoming Depression with 5-HT2A Receptor Ligands. International Journal of Molecular Sciences, 23(19), 11218. Available at: [Link]

  • Reckweg, J., et al. (2023). A phase 1/2 trial to assess safety and efficacy of a vaporized 5-methoxy-N,N-dimethyltryptamine formulation (GH001) in patients with treatment-resistant depression. Frontiers in Psychiatry, 14, 1199625. Available at: [Link]

  • Huh, E., et al. (2022). DA-9805, a Herbal Mixture, Restores Motor Manifestations in 6-Hydroxydopamine-induced Parkinson's Disease Mouse Model by Regulating Striatal Dopamine and Acetylcholine Levels. Frontiers in Pharmacology, 13, 893540. Available at: [Link]

  • Cahlíková, L., et al. (2023). Natural Alkaloids as Multi-Target Compounds towards Factors Implicated in Alzheimer's Disease. International Journal of Molecular Sciences, 24(5), 4470. Available at: [Link]

  • Khan, H., et al. (2024). Alkaloids as drug leads in Alzheimer's treatment: Mechanistic and therapeutic insights. Brain Research, 148886. Available at: [Link]

  • Bališ, B., et al. (2024). Evaluation of New Approaches to Depression Treatment Using an Animal Model of Pharmacoresistant Depression. Pharmaceuticals, 17(5), 621. Available at: [Link]

  • Pennels, D. R., & Thompson, C. S. (1994). Drug-induced neurological disorders. Drug Safety, 10(4), 325-36. Available at: [Link]

  • Kumar, A., et al. (2024). Beneficial effect of 5-HT1b/1d agonist on Parkinson's disease by modulating glutamate and reducing deposition of α-synuclein. Journal of Biochemical and Molecular Toxicology, e23627. Available at: [Link]

  • Penn Today. (2019). A new drug target for chemically induced Parkinson's disease. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlocking Pharmaceutical Potential: The Role of 5-Methoxyindole in Drug Discovery. Available at: [Link]

  • Ashcroft, G. W., et al. (1966). 5-hydroxyindole compounds in the cerebrospinal fluid of patients with psychiatric or neurological diseases. The Lancet, 2(7472), 1049-52. Available at: [Link]

  • U.S. Pharmacist. (2014). Drug-Induced Neurologic Conditions. Available at: [Link]

  • Fabbri, M., et al. (2021). Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings. Neural Regeneration Research, 16(1), 58-65. Available at: [Link]

Sources

Application Note: Synthesis of Novel Compounds from 5-Methoxyindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Methoxyindoline is a privileged heterocyclic scaffold, serving as a versatile building block in the synthesis of a diverse array of biologically active compounds and functional materials. Its strategic importance is underscored by its presence in numerous pharmaceuticals and natural products. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthetic transformations of 5-Methoxyindoline hydrochloride. We delve into key reaction classes, including N-functionalization, C-H activation, and dehydrogenative aromatization, presenting detailed, field-proven protocols. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system.

Introduction: The Significance of the 5-Methoxyindoline Scaffold

The indoline core, a saturated analog of indole, offers unique chemical properties and three-dimensional conformations that are highly sought after in medicinal chemistry. The addition of a methoxy group at the 5-position significantly modulates the electronic properties of the benzene ring, enhancing its reactivity and providing a key interaction point for biological targets.[1] The resulting 5-methoxyindole derivatives, accessible from the indoline precursor, are crucial intermediates for drugs targeting cardiovascular and neurological diseases.[2][3][4][5] This guide will explore the chemical space accessible from this compound, a stable and readily available starting material, providing robust protocols for its derivatization.

Synthetic_Utility Start 5-Methoxyindoline Hydrochloride N_Func N-Functionalization (Alkylation, Acylation, Arylation) Start->N_Func  Base, Electrophile CH_Func C-H Functionalization (C4, C7 Arylation, etc.) Start->CH_Func  Catalyst, Directing Group Oxidation Dehydrogenation (Aromatization) Start->Oxidation  Oxidant / Catalyst End_Products Diverse Novel Scaffolds (APIs, Probes, Materials) N_Func->End_Products CH_Func->End_Products Oxidation->End_Products

Caption: Key synthetic pathways from 5-Methoxyindoline.

N-Functionalization: Modifying the Core Nitrogen

The secondary amine of the indoline ring is the most common site for initial functionalization. Its nucleophilicity allows for a wide range of transformations, including alkylation, acylation, and arylation, providing rapid access to a library of derivatives.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and widely used method for forming C(sp²)–N bonds.[6][7] It allows for the coupling of the indoline nitrogen with a broad range of aryl halides and pseudohalides under relatively mild conditions, a transformation that is otherwise challenging.[8]

Mechanistic Rationale: The reaction proceeds via a palladium-catalyzed cycle involving oxidative addition of the aryl halide to a Pd(0) species, coordination and deprotonation of the indoline amine, and finally, reductive elimination to form the N-arylindoline product and regenerate the Pd(0) catalyst.[9] The choice of ligand is critical; bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step and prevent β-hydride elimination.[8][9]

Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Ox_Add Oxidative Addition Pd(0)L2->Ox_Add Pd(II)_Complex L2Pd(II)(Ar)(X) Ox_Add->Pd(II)_Complex Amine_Coord Amine Coordination Pd(II)_Complex->Amine_Coord Red_Elim Reductive Elimination Amine_Coord->Red_Elim Red_Elim->Pd(0)L2 Catalyst Regeneration Product N-Arylindoline Red_Elim->Product ArX Aryl Halide (Ar-X) ArX->Ox_Add Amine 5-Methoxyindoline (Base) Amine->Amine_Coord

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 1-(4-Biphenyl)-5-methoxyindoline

  • Materials:

    • This compound (1.0 equiv)

    • 4-Iodobiphenyl (1.1 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

    • XPhos (4 mol%)

    • Sodium tert-butoxide (NaOt-Bu) (2.5 equiv)

    • Anhydrous Toluene

  • Procedure:

    • To an oven-dried Schlenk tube, add this compound, 4-iodobiphenyl, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

    • Evacuate and backfill the tube with argon three times to ensure an inert atmosphere.

    • Add anhydrous toluene via syringe.

    • Place the sealed tube in a preheated oil bath at 110 °C.

    • Stir the reaction mixture for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the desired product.

Data Summary Table: N-Arylation Conditions

Entry Aryl Halide Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
1 4-Iodobiphenyl Pd₂(dba)₃ (2) XPhos (4) NaOt-Bu Toluene 110 >90
2 2-Chloropyridine Pd(OAc)₂ (2) SPhos (4) K₃PO₄ Dioxane 100 ~85

| 3 | 4-Bromotoluene | [Pd(cinnamyl)Cl]₂ (1) | tBuXPhos (2) | LHMDS | Toluene | 80 | >95 |

C–H Functionalization: Forging New Carbon-Carbon Bonds

Direct functionalization of C–H bonds is a powerful, atom-economical strategy for molecular diversification. For indolines, C–H activation can be directed to various positions on the benzene ring, though it often requires a directing group on the nitrogen to achieve high regioselectivity.[10][11][12]

Rationale for Regioselectivity: Without a directing group, the inherent electronic properties of the 5-methoxyindoline ring favor electrophilic attack at positions ortho and para to the activating methoxy and amino groups (C4, C6). However, transition-metal-catalyzed C–H activation can override this intrinsic reactivity.[13] By installing a removable directing group (e.g., a picolinamide or pyrimidyl group) on the indoline nitrogen, one can direct a metal catalyst (e.g., Rh(III), Ru(II), Pd(II)) to selectively functionalize the sterically accessible C7 position via the formation of a stable metallacycle intermediate.[11]

Experimental Protocol: Rh(III)-Catalyzed C7-Arylation of N-Picolinoyl-5-methoxyindoline

  • Materials:

    • N-Picolinoyl-5-methoxyindoline (1.0 equiv)

    • Diphenylacetylene (1.5 equiv)

    • [Cp*RhCl₂]₂ (2.5 mol%)

    • AgSbF₆ (10 mol%)

    • Cesium acetate (CsOAc) (2.0 equiv)

    • Anhydrous 1,2-Dichloroethane (DCE)

  • Procedure:

    • Combine N-Picolinoyl-5-methoxyindoline, diphenylacetylene, [Cp*RhCl₂]₂, AgSbF₆, and CsOAc in a sealed vial.

    • Purge the vial with argon.

    • Add anhydrous DCE.

    • Heat the mixture at 80 °C for 16 hours.

    • After cooling, dilute the mixture with dichloromethane and filter through a pad of celite.

    • Concentrate the filtrate and purify the residue by flash chromatography to obtain the C7-functionalized product.

    • The picolinoyl directing group can be subsequently removed under basic or acidic conditions.

Dehydrogenation: Aromatization to 5-Methoxyindoles

The conversion of the indoline core to the corresponding indole is a critical transformation, as the 5-methoxyindole scaffold is itself a key precursor to many important molecules, including melatonin analogues.[2][4] This oxidation reaction can be achieved using various methods, with catalytic dehydrogenation being a preferred green chemistry approach.

Methodology Comparison:

  • Stoichiometric Oxidants: Reagents like manganese dioxide (MnO₂) or chloranil are effective but generate significant waste.[14]

  • Catalytic Dehydrogenation: Using a catalyst such as palladium on carbon (Pd/C) with a hydrogen acceptor (e.g., maleic acid) or in a high-boiling solvent like mesitylene is highly efficient and atom-economical.[14]

Experimental Protocol: Pd/C-Catalyzed Dehydrogenation

  • Materials:

    • 5-Methoxyindoline (1.0 equiv)

    • 10% Palladium on Carbon (10 wt%)

    • Mesitylene

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add 5-Methoxyindoline and 10% Pd/C.

    • Add mesitylene to the flask.

    • Heat the suspension to reflux (approx. 165 °C) and maintain for 4-6 hours. The reaction can be monitored by observing the cessation of hydrogen evolution or by TLC.

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter the mixture through a pad of celite to remove the palladium catalyst. Wash the pad thoroughly with ethyl acetate.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The crude 5-methoxyindole can be purified by recrystallization or column chromatography.

Workflow cluster_0 Step 1: N-Protection/Functionalization cluster_1 Step 2: C-H Activation cluster_2 Step 3: Aromatization A 5-Methoxyindoline HCl B N-Functionalized Indoline (e.g., N-Aryl, N-Acyl) A->B Electrophile, Base C C7-Functionalized Indoline B->C Catalyst, Coupling Partner D Functionalized 5-Methoxyindole C->D Pd/C, Heat

Caption: A multi-step synthetic workflow example.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. It is an irritant; appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Many of the reagents used, such as organometallic catalysts and strong bases (e.g., NaOt-Bu), are air-sensitive and/or pyrophoric and require handling under an inert atmosphere (Argon or Nitrogen). Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

This compound is a chemically rich and versatile starting material for the synthesis of novel compounds. Through judicious selection of synthetic strategies—including N-functionalization, regioselective C–H activation, and dehydrogenation—researchers can rapidly access a wide chemical space. The protocols and insights provided in this application note serve as a robust foundation for the development of new therapeutics, chemical probes, and advanced materials.

References

  • CN110642770B - Preparation method of 5-methoxyindole - Google P
  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • The Chemistry Behind 5-Methoxyindole (CAS 1006-94-6): Properties and Synthetic Applications - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (URL: [Link])

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC. (URL: [Link])

  • The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. (URL: [Link])

  • The Pictet-Spengler Reaction Updates Its Habits - PMC - PubMed Central - NIH. (URL: [Link])

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])

  • Application of Pictet-Spengler Reaction to Indole Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis, reactivity and biological properties of methoxy-activated indoles. (URL: [Link])

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - NIH. (URL: [Link])

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (URL: [Link])

  • Synthesis of 5-methoxy-indole - PrepChem.com. (URL: [Link])

  • The Pictet-Spengler Reaction Updates Its Habits - ResearchGate. (URL: [Link])

  • C H Activation of Indolines, Tetrahydroquinolines, and Tetrahydroisoquinolines | Request PDF - ResearchGate. (URL: [Link])

  • C H Activation of Indoles | Request PDF - ResearchGate. (URL: [Link])

  • Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing). (URL: [Link])

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - MDPI. (URL: [Link])

  • Electrophilic substitution in lndoles. Part 11. The mechanism of substitution in 5-methoxyindoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])

  • General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization - PubMed Central. (URL: [Link])

  • Synthesis of Functionalized Indoles via Palladium-Catalyzed Cyclization of N-(2-allylphenyl) Benzamide: A Method for Synthesis of Indomethacin Precursor - MDPI. (URL: [Link])

  • Ligand-Promoted Meta-C–H Functionalization of Benzylamines - PMC - NIH. (URL: [Link])

  • 5-Methoxyindole | C9H9NO | MD Topology | NMR | X-Ray. (URL: [Link])

Sources

Application Notes & Protocols: 5-Methoxyindoline Hydrochloride as a Versatile Reagent in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Saturated Indoline Core

In medicinal chemistry, the indole scaffold is a celebrated pharmacophore, forming the core of numerous natural products and synthetic drugs, including the ubiquitous neurotransmitter serotonin. However, its saturated analog, the indoline nucleus, offers distinct advantages in drug design. 5-Methoxyindoline, as its stable hydrochloride salt, is a premier reagent for accessing this valuable chemical space.

Unlike the flat, aromatic 5-methoxyindole, 5-methoxyindoline possesses a saturated, three-dimensional pyrrolidine ring. This structural feature is critical for several reasons:

  • Increased Conformational Flexibility: The non-aromatic ring can adopt various puckered conformations, allowing for more nuanced and precise interactions with complex protein binding pockets.

  • Improved Physicochemical Properties: Saturation of the indole double bond generally leads to increased solubility and improved metabolic stability, key parameters in drug development.

  • Bioisosteric Replacement: It serves as a bioisostere for both indole and aniline fragments, enabling chemists to systematically probe structure-activity relationships (SAR).

The 5-methoxy group is not merely a substituent; it is a strategic element that mimics the 5-hydroxyl group of serotonin, making 5-methoxyindoline a foundational building block for a vast array of serotonergic agents targeting neuropsychiatric disorders.[1] This guide provides a detailed exploration of 5-methoxyindoline hydrochloride's properties, safe handling, and core synthetic applications.

Physicochemical Properties & Safe Handling

This compound is typically supplied as a solid. While specific properties can vary by supplier, the data below is representative. Note that the hydrochloride salt enhances stability and aqueous solubility compared to the freebase.

Table 1: Physicochemical Properties of 5-Methoxyindoline

Property Value Source(s)
IUPAC Name 5-Methoxy-2,3-dihydro-1H-indole hydrochloride
CAS Number 63550-79-8
Molecular Formula C₉H₁₂ClNO
Molecular Weight 185.65 g/mol
Appearance White to off-white crystalline powder [2]
Melting Point 205-210 °C

| Solubility | Soluble in water, methanol. Sparingly soluble in cold ethanol. | |

Safety & Handling Protocols

As with any fine chemical, proper handling is paramount to ensure laboratory safety. This compound should be handled with care, adhering to the following guidelines derived from safety data sheets of analogous compounds.[2]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves. For operations that may generate dust, a NIOSH-approved N95 dust mask or a respirator is required.

  • Engineering Controls: Handle the reagent in a well-ventilated chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible.

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong acids.[2] For long-term stability, refrigeration is recommended.

  • Spill & Disposal: In case of a spill, avoid generating dust. Carefully sweep up the solid material, place it into a sealed container, and dispose of it as hazardous chemical waste according to local regulations. Do not allow the chemical to enter drains.[2]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

    • Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Rinse mouth with water and seek immediate medical attention.

Core Application: Palladium-Catalyzed N-Arylation for Scaffold Elaboration

The secondary amine of the indoline ring is a powerful synthetic handle. Its nucleophilicity allows for a wide range of C-N bond-forming reactions, with the Buchwald-Hartwig amination being one of the most robust and versatile methods for introducing aryl and heteroaryl groups. This reaction is fundamental for building molecular complexity and exploring SAR by appending diverse substituents at the nitrogen atom.

Causality Behind the Protocol: The Buchwald-Hartwig reaction utilizes a palladium catalyst in conjunction with a specialized phosphine ligand. The ligand is not a passive spectator; its bulky, electron-rich structure is crucial for facilitating the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination that forms the desired C-N bond and regenerates the active catalyst. The choice of a strong, non-nucleophilic base like sodium tert-butoxide is essential to deprotonate the indoline nitrogen without competing in the reaction.

Detailed Protocol: Buchwald-Hartwig N-Arylation of 5-Methoxyindoline

This protocol describes a representative procedure for the coupling of 5-methoxyindoline with a generic aryl bromide.

Materials:

  • This compound

  • Aryl Bromide (e.g., 4-bromobenzonitrile) (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.5 eq, see note)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Note: Since the starting material is a hydrochloride salt, an extra equivalent of base is required for the initial in-situ neutralization to the freebase.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (2.5 eq) under an inert atmosphere.

  • Reagent Addition: Add the aryl bromide (1.0 eq) and this compound (1.1 eq).

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Reaction Execution: Seal the flask and place it in a pre-heated oil bath at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Track the reaction's progress by TLC or LC-MS, checking for the consumption of the starting aryl bromide.

  • Work-up:

    • Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues, washing the pad with additional ethyl acetate.

    • Wash the combined organic filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-aryl-5-methoxyindoline product.

Table 2: Representative Scope of N-Arylation Reaction

Aryl Halide Product Expected Yield Range
4-Bromobenzonitrile 1-(4-cyanophenyl)-5-methoxyindoline 85-95%
2-Bromo-pyridine 5-Methoxy-1-(pyridin-2-yl)indoline 70-85%
1-Bromo-4-fluorobenzene 1-(4-fluorophenyl)-5-methoxyindoline 90-98%

| Methyl 4-bromobenzoate | Methyl 4-(5-methoxyindolin-1-yl)benzoate | 80-90% |

G cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_reagents Reagents Pd0 Pd(0)L OA_Complex Ar-Pd(II)-X(L) Pd0->OA_Complex Oxidative Addition Amine_Complex [Ar-Pd(II)-NR'R''(L)]+ OA_Complex->Amine_Complex Ligand Exchange /Coordination Product_Complex Product-Pd(0)L Amine_Complex->Product_Complex Reductive Elimination Product_Complex->Pd0 Regeneration Product N-Aryl-5-methoxyindoline (Ar-NR'R'') Product_Complex->Product ArX Aryl Halide (Ar-X) ArX->OA_Complex Indoline 5-Methoxyindoline (H-NR'R'') Indoline->Amine_Complex Base Base (e.g., NaOtBu) Base->Amine_Complex + Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation.

Application Workflow: Conceptual Synthesis of a Serotonergic Agent

The structural similarity of 5-methoxyindoline to key neurotransmitters makes it an ideal starting point for CNS-active compounds. The following workflow illustrates a conceptual, multi-step synthesis of a potential 5-HT receptor ligand, demonstrating how the indoline core can be elaborated into a more complex molecule.

G start 5-Methoxyindoline HCl step1_reagent + 1-bromo-3-chloropropane + K₂CO₃, Acetone start->step1_reagent intermediate1 1-(3-chloropropyl)-5-methoxyindoline step1_reagent->intermediate1 Step 1: N-Alkylation step2_reagent + Arylpiperazine + NaI, K₂CO₃, DMF intermediate1->step2_reagent final_product Target Serotonergic Ligand (e.g., Vilazodone Analog) step2_reagent->final_product Step 2: Nucleophilic Substitution

Sources

Application Note: Functional Characterization of 5-Methoxyindoline Hydrochloride using a Cell-Based cAMP Assay

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Methoxyindoline hydrochloride, a structural analog of key neuroactive molecules like serotonin, presents significant interest for pharmacological research.[1] Its indole core suggests potential interactions with G-protein coupled receptors (GPCRs), which are the targets of approximately one-third of all marketed drugs.[2][3] This document provides a comprehensive guide for researchers to characterize the functional activity of this compound at serotonin receptors, specifically focusing on those that modulate cyclic adenosine monophosphate (cAMP) signaling. We present a detailed, step-by-step protocol for a luminescent biosensor assay to determine whether the compound acts as an agonist or an antagonist, explain the underlying principles of GPCR signaling, and offer guidance on data analysis and interpretation.

Scientific Principles: Interrogating GPCR Signaling

G-protein coupled receptors are a vast family of transmembrane proteins that convert extracellular signals into intracellular responses.[3] Many serotonin (5-HT) receptors belong to this family and are critical targets in drug discovery for neurological and psychiatric disorders.[4] These receptors couple to heterotrimeric G proteins, which consist of α, β, and γ subunits. The Gα subunit dictates the primary downstream signaling cascade.[3][5]

For this protocol, we focus on two key pathways:

  • Gαs (Stimulatory): Upon receptor activation by an agonist, the Gαs subunit activates the enzyme adenylyl cyclase. This enzyme catalyzes the conversion of ATP into the second messenger cAMP. An increase in intracellular cAMP activates Protein Kinase A (PKA), leading to various cellular responses.

  • Gαi (Inhibitory): Activation of a Gαi-coupled receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[3]

By measuring changes in intracellular cAMP concentration in response to this compound, we can determine its functional effect on a specific receptor subtype.

GPCR_Signaling cluster_Gs Gs-Coupled Pathway (e.g., 5-HT4, 5-HT7) cluster_Gi Gi-Coupled Pathway (e.g., 5-HT1A) Agonist_Gs Agonist Receptor_Gs Gs-Coupled Receptor Agonist_Gs->Receptor_Gs G_Protein_Gs Gαs Gβγ Receptor_Gs->G_Protein_Gs Activates AC_Gs Adenylyl Cyclase G_Protein_Gs:g_alpha->AC_Gs Stimulates (+) cAMP_Gs cAMP (Increased) AC_Gs->cAMP_Gs ATP_Gs ATP ATP_Gs->AC_Gs PKA_Gs PKA Activation cAMP_Gs->PKA_Gs Agonist_Gi Agonist Receptor_Gi Gi-Coupled Receptor Agonist_Gi->Receptor_Gi G_Protein_Gi Gαi Gβγ Receptor_Gi->G_Protein_Gi Activates AC_Gi Adenylyl Cyclase G_Protein_Gi:g_alpha->AC_Gi Inhibits (-) cAMP_Gi cAMP (Decreased) AC_Gi->cAMP_Gi PKA_Gi PKA Inhibition cAMP_Gi->PKA_Gi

Fig 1. Gs and Gi signaling pathways modulating cAMP levels.

Experimental Design: Rationale and Key Choices

A robust and reproducible cell-based assay requires careful planning. The choices made at each stage are critical for generating high-quality, interpretable data.

  • Cell Line Selection: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are standard choices for GPCR assays.[5] These cell lines have low endogenous expression of many serotonin receptors, providing a "clean" background. They are also easily transfected, allowing for the stable expression of a specific human serotonin receptor subtype of interest (e.g., 5-HT1A, 5-HT7). Stable expression ensures consistent receptor levels from one experiment to the next, which is crucial for reproducibility.

  • Assay Technology: We recommend a luminescent biosensor assay, such as the Promega GloSensor™ cAMP Assay.[5] This technology utilizes a genetically engineered form of firefly luciferase that contains a cAMP-binding domain. Changes in intracellular cAMP levels directly cause a conformational change in the biosensor, modulating light output. This provides a sensitive, real-time measurement of cAMP dynamics within living cells, eliminating the need for cell lysis.[5]

  • Compound Preparation and Handling: this compound should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-100 mM).[6] Serial dilutions are then made in assay buffer or culture medium. It is critical to include a vehicle control (medium with the same final concentration of DMSO) to ensure that the solvent itself does not affect the cells.[6] The final DMSO concentration should ideally be kept below 0.5%.[6]

  • Agonist vs. Antagonist Mode: The experimental design must be able to distinguish between agonist and antagonist activity.[7][8]

    • Agonist Mode: Cells are treated with increasing concentrations of the test compound alone. A response indicates agonist activity.[9]

    • Antagonist Mode: Cells are pre-incubated with the test compound before being stimulated with a known agonist (like serotonin) at a fixed concentration (typically its EC₈₀). A reduction in the agonist's response indicates antagonist activity.[9][10]

Workflow cluster_setup Assay Setup cluster_agonist Agonist Mode cluster_antagonist Antagonist Mode cluster_readout Readout & Analysis Start Seed cells expressing receptor of interest in 96-well plates Incubate Incubate 24h Start->Incubate Equilibrate Equilibrate cells with GloSensor™ Reagent Incubate->Equilibrate Add_Agonist Add serial dilutions of 5-Methoxyindoline HCl Equilibrate->Add_Agonist Add_Antagonist Add serial dilutions of 5-Methoxyindoline HCl Equilibrate->Add_Antagonist Incubate_Agonist Incubate 15-30 min Read Measure Luminescence Incubate_Agonist->Read PreIncubate Pre-incubate 15-30 min Add_Antagonist->PreIncubate Add_Known_Agonist Add fixed conc. (EC₈₀) of known agonist (e.g., 5-HT) PreIncubate->Add_Known_Agonist Incubate_Antagonist Incubate 15-30 min Add_Known_Agonist->Incubate_Antagonist Incubate_Antagonist->Read Analyze Generate Dose-Response Curves Calculate EC₅₀ / IC₅₀ Read->Analyze

Fig 2. Experimental workflow for agonist and antagonist determination.

Detailed Protocol: cAMP Luminescence Assay

This protocol is adapted for a 96-well plate format using a luminescent cAMP biosensor.

Materials and Reagents
ReagentSupplier ExamplePurpose
HEK293 cells stably expressing a 5-HT receptorATCC, In-houseHost system for the assay
DMEM with 10% FBS, 1% Pen/StrepGibcoCell culture medium
This compoundSigma-AldrichTest compound
Serotonin (5-HT)Sigma-AldrichReference agonist
ForskolinSigma-AldrichPositive control for Gi assays (activates adenylyl cyclase directly)[1]
GloSensor™ cAMP ReagentPromegaLuminescent biosensor for cAMP detection
Anhydrous DMSOSigma-AldrichSolvent for compound stock solutions
White, clear-bottom 96-well assay platesCorningPlate format suitable for luminescence readings
LuminometerVariousInstrument for detecting light output
Step-by-Step Procedure

Day 1: Cell Seeding

  • Culture HEK293 cells expressing the receptor of interest under standard conditions (37°C, 5% CO₂).

  • Harvest cells using trypsin and perform a cell count.

  • Seed the cells into a white, clear-bottom 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours.

Day 2: Assay Performance

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in assay buffer (e.g., HBSS or CO₂-independent medium) to create 2X working concentrations. For a 10-point curve, you might prepare concentrations from 200 µM down to 2 nM.

    • Prepare 2X working solutions of your controls: reference agonist (e.g., 5-HT), vehicle (DMSO at the highest concentration used), and for Gi-coupled assays, Forskolin.

  • Reagent Equilibration:

    • Equilibrate the GloSensor™ cAMP Reagent and assay plate to room temperature.

    • Prepare the GloSensor™ reagent according to the manufacturer's protocol.

    • Remove the culture medium from the cells and add 100 µL of the prepared GloSensor™ reagent.

    • Incubate the plate at room temperature for 2 hours to allow the reagent to load into the cells.

  • Luminescence Measurement:

    • Place the plate in a luminometer.

    • For Agonist Mode:

      • Add 100 µL of the 2X this compound dilutions to the appropriate wells.

      • Add 100 µL of reference agonist and vehicle to control wells.

      • Read luminescence kinetically for 15-30 minutes or as an endpoint measurement.

    • For Antagonist Mode (on a separate plate):

      • Add 50 µL of 4X this compound dilutions to the wells. Incubate for 15-30 minutes.

      • Add 50 µL of a 4X EC₈₀ concentration of the reference agonist (e.g., 5-HT) to all wells except the vehicle control.

      • Read luminescence kinetically for 15-30 minutes or as an endpoint measurement.

Data Analysis and Interpretation

The raw data will be in Relative Light Units (RLU). The goal is to generate dose-response curves to determine potency (EC₅₀ or IC₅₀) and efficacy (Eₘₐₓ).

  • Normalization:

    • For agonist data, normalize the RLU values by setting the vehicle control as 0% activity and the maximal response from the reference agonist as 100% activity.

    • For antagonist data, normalize the RLU values by setting the response of the EC₈₀ agonist + vehicle as 100% activity and the vehicle-only control as 0% activity.

  • Curve Fitting:

    • Plot the normalized response (%) against the log concentration of this compound.

    • Use a non-linear regression model (four-parameter variable slope) in software like GraphPad Prism to fit the data.

  • Parameter Determination:

    • EC₅₀ (Half-maximal effective concentration): The concentration of an agonist that produces 50% of the maximal response. A lower EC₅₀ indicates higher potency.

    • IC₅₀ (Half-maximal inhibitory concentration): The concentration of an antagonist that inhibits 50% of the agonist response.

    • Eₘₐₓ (Maximum effect): The maximal response produced by the compound, expressed as a percentage of the reference agonist's response. This determines if it is a full or partial agonist.[7]

Representative Data Summary

The following table shows a template for presenting the final quantitative data derived from the dose-response curves.

Receptor SubtypeAssay ModeParameter5-Methoxyindoline HCl ValueReference Agonist (5-HT)
5-HT₇ (Gs) AgonistEC₅₀ (nM)12515
Eₘₐₓ (%)95100
5-HT₁ₐ (Gi) AntagonistIC₅₀ (nM)350N/A
Eₘₐₓ (%)5 (Inhibition)N/A

Note: Data are hypothetical and for illustrative purposes only.

Conclusion

This application note provides a robust framework for characterizing the functional activity of this compound at specific serotonin receptor subtypes. By employing a sensitive, live-cell cAMP biosensor assay, researchers can effectively determine the compound's potency and efficacy as either an agonist or antagonist.[11] The detailed protocol and data analysis guidelines presented here offer a validated starting point for investigating the pharmacological profile of this and other novel indole derivatives, accelerating drug discovery and neuropharmacology research.[12][13]

References

  • Biocompare. (2013). Cell-based Assays for GPCR Activity. Biocompare: The Buyer's Guide for Life Scientists. [Link]

  • Catarina, C., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

  • Marin Biologic Laboratories. (2024). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Marin Biologic Laboratories. [Link]

  • Agilent. (n.d.). GPCR Signaling Assays. Agilent. [Link]

  • Reaction Biology. (n.d.). GPCR Assay Services. Reaction Biology. [Link]

  • Kim, J., et al. (2010). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. ResearchGate. [Link]

  • Domain Therapeutics North America. (n.d.). Characterization of receptor agonists and antagonists. Domain Therapeutics. [Link]

  • Fioranelli, A., et al. (2020). A Cell-Based Method to Detect Agonist and Antagonist Activities of Endocrine-Disrupting Chemicals on GPER. PubMed. [Link]

  • Creative Biolabs. (n.d.). Agonist/Antagonist Assay Services. Creative Biolabs. [Link]

  • Xu, J., et al. (2011). Functional assays to define agonists and antagonists of the sigma-2 receptor. PMC - NIH. [Link]

  • Al-Said, M. S., et al. (2019). Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins. PubMed. [Link]

  • Göthert, M., et al. (1993). The serotonin receptor agonist 5-methoxy-N,N-dimethyltryptamine facilitates noradrenaline release from rat spinal cord slices and inhibits monoamine oxidase activity. PubMed. [Link]

  • Pharmaron. (n.d.). Enhance Drug Efficacy With Cell-Based Assays. Pharmaron. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Art of Synthesis: Exploring the Applications of 5-Methoxyindole in Organic Chemistry. NINGBO INNO PHARMCHEM. [Link]

  • Wikipedia. (n.d.). 5-Methoxytryptamine. Wikipedia. [Link]

  • Yan, L. J. (2018). Reexploring 5-methoxyindole-2-carboxylic acid (MICA) as a potential antidiabetic agent. PubMed. [Link]

  • Ellis, E. S., et al. (2012). Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors. PubMed. [Link]

  • BioAgilytix Labs. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix. [Link]

  • Google Patents. (n.d.). CN110642770B - Preparation method of 5-methoxyindole.
  • Wikipedia. (n.d.). 5-HT receptor. Wikipedia. [Link]

  • Siegel, G. J., et al. (1999). Serotonin Receptors. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. NCBI Bookshelf - NIH. [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]

Sources

in vivo administration of 5-Methoxyindoline hydrochloride in animal models

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vivo Administration of 5-Methoxyindoline Hydrochloride in Animal Models

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the proper handling and administration of this compound in preclinical animal models. This guide emphasizes scientific integrity, field-proven insights, and detailed, reproducible protocols.

Introduction and Scientific Rationale

5-Methoxyindoline is a derivative of indole, belonging to a class of compounds that are fundamental scaffolds in neuropharmacology and medicinal chemistry.[1] The hydrochloride salt form is typically synthesized to enhance aqueous solubility and stability, making it more amenable for in vivo research. While much of the existing literature focuses on its unsaturated analog, 5-methoxyindole, the principles of its biological activity are often related. 5-Methoxyindole is an endogenous compound derived from L-tryptophan metabolism and serves as a precursor to molecules like melatonin.[2][3] Research into related compounds suggests potential anti-inflammatory, anti-cancer, and neuroactive properties, often through modulation of pathways like cyclooxygenase-2 (COX-2) or interactions with the serotonergic system.[3][4][5]

The primary rationale for administering this compound in animal models is to investigate its pharmacokinetic (PK), pharmacodynamic (PD), efficacy, and safety profiles in a living system.[6] Such studies are foundational for determining therapeutic potential and understanding the compound's mechanism of action, absorption, distribution, metabolism, and excretion (ADME).[6]

Physicochemical Properties and Formulation Strategy

Properly formulating this compound is the most critical step for reproducible in vivo experiments. While data for the hydrochloride salt is sparse, the properties of the parent compound, 5-methoxyindoline, and its analog, 5-methoxyindole, provide a basis for formulation development.

Table 1: Physicochemical Properties of 5-Methoxyindoline and Related Compounds

Property 5-Methoxyindoline 5-Methoxyindole Note
Molecular Formula C₉H₁₁NO[7] C₉H₉NO[8] The indoline is a saturated version of the indole.
Molecular Weight 149.19 g/mol 147.17 g/mol [8] The hydrochloride salt will have a higher molecular weight.
Appearance - Off-white to pale yellow crystalline powder[9] Visual properties should be confirmed upon receipt.
Water Solubility - Insoluble / Sparingly soluble[9][10] As a hydrochloride salt, 5-Methoxyindoline HCl is expected to have significantly higher aqueous solubility.
Organic Solvents - Soluble in DMSO, Methanol, Chloroform[3][9] Useful for creating concentrated stock solutions.

| Storage | - | Store at -20°C, protect from light[11] | Light sensitivity is a common feature of indole derivatives.[12] |

Vehicle Selection and Dose Preparation

The choice of vehicle is dictated by the route of administration and the compound's solubility. For parenteral routes, solutions must be sterile, isotonic, and have a physiological pH (around 7.4) to minimize irritation and ensure animal welfare.[13]

dot

G cluster_prep Dose Formulation Workflow start Start: Weigh 5-Methoxyindoline HCl check_sol Test Solubility in Sterile Saline or PBS start->check_sol soluble Completely Soluble? check_sol->soluble dissolve_aq Dissolve in Vehicle (Saline or PBS) soluble->dissolve_aq Yes cosolvent Co-Solvent Strategy Required soluble->cosolvent No check_ph Check pH (Adjust to ~7.4 if needed) dissolve_aq->check_ph sterile_filter Sterile Filter Final Solution (0.22 µm Syringe Filter) check_ph->sterile_filter stock_dmso 1. Prepare Concentrated Stock in DMSO cosolvent->stock_dmso vehicle_prep 2. Prepare Final Vehicle (e.g., PEG300, SBE-β-CD) stock_dmso->vehicle_prep dilute 3. Dilute Stock into Vehicle (Vortex/Sonicate) vehicle_prep->dilute dilute->sterile_filter final_dose Final Dosing Solution Ready sterile_filter->final_dose G cluster_workflow General In Vivo Experimental Workflow acclimate Animal Acclimatization (≥ 7 days) randomize Randomize into Treatment Groups (Vehicle, Doses) acclimate->randomize baseline Baseline Measurements (Weight, Behavior, etc.) randomize->baseline administer Compound Administration baseline->administer monitor Post-Dose Monitoring (Clinical Signs, Welfare) administer->monitor endpoint Endpoint Reached (Timepoint or Clinical Sign) monitor->endpoint collect Sample Collection (Blood, Tissues) endpoint->collect analyze Data Analysis (PK/PD, Efficacy) collect->analyze

Caption: A typical workflow for an in vivo study.

Administration Route Guidelines

The following table summarizes common administration routes and recommended volumes for mice and rats. Always use the smallest practical volume and the highest gauge (smallest diameter) needle appropriate for the substance. [13][14] Table 3: Recommended Administration Volumes and Needle Sizes for Rodents

Route Species Max Volume (Acceptable) Needle Gauge Key Considerations
Intravenous (IV) Mouse 5 ml/kg (< 0.2 ml total) [14][15] 27-30G [14] Bolus injection into lateral tail vein. Ensures 100% bioavailability. [16]
Rat 5 ml/kg [13] 25-27G [17] Lateral tail vein is common; jugular is also an option. [18]
Intraperitoneal (IP) Mouse 10 ml/kg (< 2-3 ml total) [13][14] 25-27G [17] Inject into the lower right abdominal quadrant to avoid organs. Rapid absorption. [15]
Rat 10 ml/kg [13] 23-25G [17] Risk of injecting into internal organs; proper training is essential. [17]
Subcutaneous (SC) Mouse 5-10 ml/kg (max 1 ml/site) [13][14] 25-27G [14] Slower, more sustained absorption. Inject into the loose skin over the back/scruff.
Rat 5-10 ml/kg [13] 25G [17] Good for suspensions and oil-based vehicles.
Oral Gavage (PO) Mouse 10 ml/kg [13] 20G (bulb-tipped) [14] Delivers an exact dose to the GI tract. Risk of esophageal or stomach perforation. [18]

| | Rat | 10 ml/kg [13]| 18-20G (bulb-tipped) [14]| Requires skill and proper restraint to avoid animal distress and injury. [17]|

Step-by-Step Protocol: Intraperitoneal (IP) Injection in a Mouse
  • Preparation: Load the syringe with the correct volume of the sterile dosing solution. Ensure there are no air bubbles.

  • Restraint: Properly restrain the mouse using a scruff hold, ensuring the head is immobilized and the abdomen is exposed. The mouse's hindquarters should be tilted slightly downwards.

  • Site Identification: Locate the injection site in the lower right quadrant of the abdomen, midway between the midline and the flank.

    • Causality: This location avoids vital organs like the bladder, cecum, and liver. [15]4. Injection: Insert the needle (bevel up) at a 15-30 degree angle. After penetrating the skin and abdominal wall, gently aspirate by pulling back on the plunger.

    • Self-Validation: If you see a flash of yellow (urine) or brown/green (intestinal contents) fluid, or blood, withdraw the needle immediately and do not inject. Use a new sterile syringe and needle and inject on the opposite side.

  • Administration: If aspiration is clear, depress the plunger smoothly to inject the full volume.

  • Withdrawal & Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for several minutes to ensure recovery and check for any signs of pain or distress. [13]

Toxicological and Pharmacokinetic Profile

Understanding the safety and metabolic fate of the compound is essential. While specific data for this compound is limited, information from related compounds provides a starting point for experimental design.

Toxicology:

  • The related compound, 5-Methoxyindole, has a reported LD50 of 370 mg/kg in mice via the intraperitoneal route. [19]* Safety data sheets for 5-Methoxyindole also indicate it may cause skin, eye, and respiratory irritation. [8][20]Researchers should use appropriate personal protective equipment (PPE) during handling.

Pharmacokinetics (PK):

  • The PK profile of this compound is likely uncharacterized. Initial studies should aim to determine key parameters like Cmax (maximum concentration), Tmax (time to Cmax), half-life (t½), and bioavailability for the chosen route.

  • The related compound 5-Methoxytryptamine (5-MT) can cross the blood-brain barrier and is metabolized by monoamine oxidase A (MAO-A). [21]This suggests that this compound may also be a substrate for MAO enzymes, which could influence its duration of action and potential drug-drug interactions.

Post-Administration and Analytical Methods

Following administration, biological samples are collected to quantify the concentration of the compound and its metabolites, or to measure downstream biological effects.

Sample Collection:

  • Blood: Can be collected via submandibular, saphenous, or tail vein for interim time points, or via cardiac puncture for a terminal endpoint.

  • Tissues: Organs of interest (e.g., brain, liver, tumors) are harvested at the study endpoint, flash-frozen in liquid nitrogen, or fixed in formalin for later analysis.

Analytical Quantification: The accurate quantification of 5-Methoxyindoline in biological matrices is crucial for PK/PD modeling. Methods must be validated for specificity, linearity, accuracy, and precision. [22][23]

  • High-Performance Liquid Chromatography (HPLC) with UV detection: A robust method for routine quantification, though it may lack the sensitivity for very low concentrations. [22]* Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalysis, offering high sensitivity and specificity, making it ideal for detecting low concentrations of the drug and its metabolites in complex matrices like plasma or brain homogenate. [24][25]* Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used, but may require derivatization of the compound to improve its volatility and thermal stability. [22]

Conclusion

The successful in vivo administration of this compound requires careful attention to detail, from initial dose formulation to the final analytical measurement. By understanding the compound's physicochemical properties, selecting appropriate vehicles and administration routes, and adhering to established animal welfare guidelines, researchers can generate reliable and reproducible data. This guide provides the foundational protocols and scientific rationale to aid in the design and execution of robust preclinical studies, ultimately advancing our understanding of this promising compound's therapeutic potential.

References

  • University of Minnesota. (n.d.). Routes and Volumes of Administration in Mice.
  • BenchChem. (2025). A Comparative Guide to the In Vitro and In Vivo Effects of 5-Methoxyindole.
  • Washington State University IACUC. (2023). Guideline #10: Drug and Chemical Administration.
  • Boston University IACUC. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats.
  • University of Colorado IACUC. (n.d.). Routes of Administration Guidelines.
  • BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Methoxyindole.
  • ChemicalBook. (2025). 5-Methoxyindole - Safety Data Sheet.
  • BenchChem. (2025). Refinement of analytical methods for detecting 5-Methoxyindole.
  • NTNU. (2019). Guidelines for the administration of substances to rodents.
  • LKT Labs. (n.d.). 5-Methoxyindole.
  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges with 5-Methoxyindole.
  • BenchChem. (2025). Preparation of 5-Methoxyindole Solutions for Cell Culture Experiments: Application Notes and Protocols.
  • Chakraborty, A., et al. (2025). Potential role of different animal models for the evaluation of bioactive compounds. PMC.
  • MedchemExpress. (n.d.). 5-Methoxyindole.
  • GoldBio. (n.d.). 5-Methoxyindole Ultra Pure.
  • Carl ROTH. (n.d.). Safety Data Sheet: 5-Methoxyindole.
  • International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples.
  • Wikipedia. (n.d.). 5-Methoxytryptamine.
  • PubChem. (n.d.). 5-Methoxyindole.
  • BenchChem. (2025). Fundamental chemical properties of 5-Methoxyindole.
  • UNODC. (n.d.). Guidance for the Validation of Analytical Methodology.
  • PubChem. (n.d.). 5-methoxy-2,3-dihydro-1H-indole.
  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlocking Pharmaceutical Potential: The Role of 5-Methoxyindole in Drug Discovery.
  • BenchChem. (2025). Application Notes and Protocols for the Administration of Investigational Compounds in Laboratory Animals.
  • BenchChem. (n.d.). 5-Methoxyindole | High-Purity Research Chemical.

Sources

analytical techniques for quantifying 5-Methoxyindoline hydrochloride in biological samples

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Bioanalytical Quantification of 5-Methoxyindoline Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides detailed analytical methodologies for the quantitative determination of this compound in biological matrices such as plasma and urine. Designed for researchers, scientists, and drug development professionals, this document outlines field-proven protocols for Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS). The core of this guide is a fully detailed and validated LC-MS/MS method, recognized as the gold standard for bioanalysis due to its superior sensitivity and selectivity. Each protocol is presented with a clear rationale for experimental choices, ensuring scientific integrity and reproducibility. All methodologies are grounded in the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3]

Introduction: The Need for Robust Quantification

5-Methoxyindoline and its hydrochloride salt are heterocyclic compounds of significant interest in pharmaceutical development and neuroscience research. As a structural analog to various neuroactive compounds, its pharmacokinetic (PK) and toxicokinetic (TK) profiles are critical for evaluating its efficacy and safety. Accurate quantification in biological fluids is the cornerstone of these evaluations, providing essential data on absorption, distribution, metabolism, and excretion (ADME).

The primary challenge in bioanalysis lies in detecting and quantifying a target analyte with high accuracy and precision within a complex biological matrix. Endogenous components like proteins, salts, and lipids can interfere with the analysis, necessitating highly selective sample preparation and detection techniques.[4][5] This guide provides a framework for developing and validating robust analytical methods that meet the stringent requirements of regulatory submissions.[2][6]

Foundational Principles: A Regulatory Framework

The reliability of bioanalytical data is paramount. Therefore, all methods must be validated to demonstrate they are fit for their intended purpose.[7][8] The protocols described herein are designed to align with the principles established by the FDA's "Bioanalytical Method Validation Guidance for Industry" and the International Council for Harmonisation (ICH) M10 guideline.[2][6][9][10] A properly validated method ensures that the data generated is reproducible, reliable, and suitable for regulatory decisions.[1][6]

Comparative Overview of Analytical Techniques

The choice of analytical technique depends on the required sensitivity, selectivity, sample throughput, and available instrumentation. For 5-Methoxyindoline, three primary techniques are considered.

Parameter LC-MS/MS HPLC-UV GC-MS
Principle Chromatographic separation followed by mass analysis of parent and fragment ions.Chromatographic separation followed by UV absorbance detection.Chromatographic separation of volatile compounds followed by mass analysis.
Selectivity Very High (based on retention time and mass-to-charge ratio).Moderate (risk of interference from co-eluting compounds with similar UV spectra).High (based on retention time and mass fragmentation pattern).
Sensitivity (LLOQ) Very High (pg/mL to low ng/mL).[11]Low to Moderate (high ng/mL to µg/mL).High (low ng/mL), but requires derivatization.
Sample Preparation Simple (e.g., Protein Precipitation) to complex (e.g., SPE).[12]Often requires extensive cleanup (LLE, SPE) to remove interferences.Requires extraction and mandatory derivatization to increase volatility.[13]
Throughput High, especially with UHPLC systems.Moderate.Low to Moderate, due to longer run times and derivatization steps.
Primary Application Gold standard for regulated bioanalysis, PK/TK studies, and trace-level quantification.[14]Routine analysis for higher concentration samples, formulation assays.Analysis of volatile and semi-volatile compounds; can be used for confirmation.

The Gold Standard: LC-MS/MS Methodology

LC-MS/MS offers unparalleled sensitivity and selectivity, making it the definitive method for quantifying 5-Methoxyindoline in biological samples for regulatory submission.[14][15] The use of Multiple Reaction Monitoring (MRM) allows the instrument to selectively detect the specific transition of a precursor ion to a product ion, effectively filtering out background noise from the biological matrix.[13]

Rationale for Sample Preparation: Protein Precipitation (PPT)

For plasma samples, protein precipitation is a rapid, cost-effective, and efficient method for removing the majority of proteinaceous material prior to analysis.[11][12] Cold acetonitrile is used not only to precipitate proteins but also to simultaneously extract the analyte of interest. This "dilute and shoot" approach is well-suited for high-throughput analysis.

Experimental Workflow: Plasma Sample Preparation

cluster_prep Protein Precipitation Workflow sample 1. Aliquot 100 µL Plasma Sample is 2. Add Internal Standard (IS) sample->is precip 3. Add 300 µL Cold Acetonitrile is->precip vortex 4. Vortex Mix (1 min) precip->vortex centrifuge 5. Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant inject 7. Inject into LC-MS/MS System supernatant->inject

Caption: Protein Precipitation Workflow for Plasma Samples.

Protocol: LC-MS/MS Quantification of 5-Methoxyindoline

Objective: To quantify 5-Methoxyindoline in human plasma with high sensitivity and accuracy.

Materials:

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., 5-Methoxyindoline-d3)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation:

  • UHPLC system (e.g., Agilent 1290 Infinity II, Waters Acquity)

  • Triple quadrupole mass spectrometer (e.g., Sciex 7500, Waters Xevo TQ-S)

Step-by-Step Protocol:

  • Preparation of Standards:

    • Prepare a 1 mg/mL stock solution of 5-Methoxyindoline in methanol.

    • Prepare a 1 mg/mL stock solution of the internal standard (IS) in methanol.

    • Perform serial dilutions of the 5-Methoxyindoline stock solution to create working standards for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

    • Prepare a working IS solution at a fixed concentration (e.g., 100 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • Label microcentrifuge tubes for blanks, calibration standards, quality control (QC) samples, and unknown samples.

    • Aliquot 100 µL of the appropriate matrix (plasma) into each tube.

    • For calibration and QC samples, spike with the corresponding working standard solutions.

    • Add 10 µL of the working IS solution to all tubes except the blank matrix.

    • Add 300 µL of ice-cold acetonitrile to all tubes.

    • Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

    • Inject 5-10 µL of the supernatant into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

Parameter Condition Rationale
LC Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)[15]Provides excellent retention and separation for indole-type compounds.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier protonates the analyte, enhancing ionization.
Mobile Phase B 0.1% Formic Acid in Acetonitrile[15]Organic solvent for eluting the analyte from the C18 column.
Flow Rate 0.4 mL/minTypical flow rate for a 2.1 mm ID column, ensuring sharp peaks.
Gradient Start at 5% B, ramp to 95% B over 5 min, hold for 1 min, re-equilibrateA gradient ensures that analytes of varying polarities are eluted efficiently.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Ionization Mode Electrospray Ionization (ESI), PositiveESI is ideal for polar compounds; positive mode is suitable for basic amines.
MRM Transitions Analyte: To be determined empirically (e.g., m/z 148.1 -> 133.1) IS: To be determined empirically (e.g., m/z 151.1 -> 136.1)Specific precursor-to-product ion transitions provide high selectivity.
Collision Energy To be optimized for each transitionOptimized to yield the most stable and abundant product ion.

Alternative Methodologies

HPLC-UV Protocol

Application: Suitable for samples where concentrations are expected to be in the high ng/mL to µg/mL range.

Sample Preparation (Liquid-Liquid Extraction - LLE):

  • To 500 µL of plasma, add IS and 100 µL of 1M NaOH to basify the sample.

  • Add 3 mL of an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex for 5 minutes, then centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase and inject.

HPLC Conditions:

Parameter Condition
LC Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)[15]
Mobile Phase Acetonitrile:Water (e.g., 40:60 v/v) with 0.1% Trifluoroacetic Acid[13]
Flow Rate 1.0 mL/min[15]
Detection UV at ~280 nm[13]
Column Temp. 30 °C
GC-MS Protocol

Application: Offers high specificity but requires derivatization to enhance the volatility of 5-Methoxyindoline.

Sample Preparation (LLE and Derivatization):

  • Perform a liquid-liquid extraction as described for the HPLC-UV method.

  • After evaporating the organic solvent, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of acetonitrile.[13]

  • Cap the vial and heat at 70°C for 30 minutes to complete the derivatization.[13]

  • Cool to room temperature and inject into the GC-MS.

GC-MS Conditions:

Parameter Condition
GC Column Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm)[13]
Carrier Gas Helium at 1 mL/min
Injector Temp. 280 °C
Oven Program Start at 100°C, ramp at 20°C/min to 300°C, hold for 5 min
Ionization Mode Electron Impact (EI), 70 eV
MS Mode Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification)

Bioanalytical Method Validation: Ensuring Trustworthiness

Validation is a formal process that confirms the analytical method is accurate, precise, and reproducible for its intended use.[7][16] The following protocol outlines the key experiments required for a full validation of the LC-MS/MS method, based on FDA and ICH M10 guidelines.[2][10]

Validation Workflow Overview

cluster_validation Bioanalytical Method Validation Workflow select Selectivity & Specificity cal Calibration Curve & LLOQ select->cal ap Accuracy & Precision cal->ap matrix Matrix Effect & Recovery ap->matrix stability Stability Assessment matrix->stability report Validation Report stability->report

Caption: Key Stages of a Bioanalytical Method Validation.

Validation Parameters and Acceptance Criteria
Parameter Purpose Experiment Acceptance Criteria (FDA/ICH M10) [2][10]
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Analyze at least 6 blank matrix lots.Response in blank samples should be ≤ 20% of the LLOQ response for the analyte and ≤ 5% for the IS.
Linearity / Range To establish the relationship between concentration and instrument response.Analyze a calibration curve with a blank, a zero, and 6-8 non-zero standards over at least 3 runs.Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the nominal value and the degree of scatter.Analyze QC samples at LLOQ, Low, Medium, and High concentrations (n=5 per level) in 3 separate runs.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤ 15% (≤ 20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Confirmed through accuracy and precision runs at the LLOQ concentration.Accuracy within ±20% of nominal; Precision (%CV) ≤ 20%.
Matrix Effect To assess the suppression or enhancement of ionization by matrix components.Compare the analyte response in post-extraction spiked samples to the response in a neat solution.The IS-normalized matrix factor should have a %CV ≤ 15%.
Recovery To determine the efficiency of the extraction procedure.Compare analyte response in pre-extraction spiked samples to post-extraction spiked samples.Should be consistent, precise, and reproducible.
Stability To ensure the analyte is stable under various storage and handling conditions.Analyze QC samples after exposure to relevant conditions (freeze-thaw, bench-top, long-term storage).Mean concentration of stability samples must be within ±15% of nominal concentration.

Conclusion

This guide provides a comprehensive framework for the robust quantification of this compound in biological samples. The LC-MS/MS method, supported by a thorough validation protocol, represents the most reliable approach for generating high-quality data suitable for pharmacokinetic studies and regulatory submissions. While HPLC-UV and GC-MS serve as viable alternatives for specific applications, the choice of method must be tailored to the specific requirements of the research. By adhering to the principles of bioanalytical method validation outlined here, researchers can ensure the integrity, accuracy, and reproducibility of their findings.

References

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • European Medicines Agency. ICH M10 on bioanalytical method validation. [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation (2001). [Link]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • Agilent Technologies. Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. [Link]

  • National Institutes of Health. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics. [Link]

  • Agilent Technologies. Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS. [Link]

  • DergiPark. Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. [Link]

  • National Institutes of Health. Generic sample preparation combined with high-resolution liquid chromatography–time-of-flight mass spectrometry for unification of urine screening in doping-control laboratories. [Link]

  • PubMed. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases. [Link]

  • ResearchGate. Analysis of drugs from biological samples. [Link]

  • National Institutes of Health. Bioanalytical method validation: An updated review. [Link]

  • PubMed. Simultaneous LC-MS/MS analysis of the plasma concentrations of a cocktail of 5 cytochrome P450 substrate drugs and their metabolites. [Link]

  • PubChem. 5-Methoxyindole. [Link]

  • PubMed. Validation of analytical methods-update 2011. [Link]

  • Medwin Publishers. Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. [Link]

  • IRIS. Analyst. [Link]

  • ijarsct. Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. [Link]

  • SIELC Technologies. HPLC Analysis of Active Drug in a Formulation. [Link]

  • Scilit. Validation of analytical methods. [Link]

  • PubMed Central. 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis. [Link]

  • Bentham Science. Development of Analytical Methods for Analysis of Drugs of Abuse in Biological Fluids using Design of Experiments and Response Surface Methodology. [Link]

  • Wikipedia. 5-Methoxytryptamine. [Link]

  • PubMed. 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis. [Link]

  • PubMed. Identification and quantification of 5-methoxyindole-3-acetic acid in human urine. [Link]

  • PubMed. Measurement of plasma 5-hydroxyindole acetic acid by liquid chromatography tandem mass spectrometry--comparison with HPLC methodology. [Link]

  • MDPI. Development and Validation of New Analytical Methods for the Determination of Drugs and Their Metabolites. [Link]

  • Human Metabolome Database. Showing metabocard for 5-Methoxyindole (HMDB0246822). [Link]

  • Oxford Academic. GC–MS and GC–IR Analyses of the Methoxy-1-n-pentyl-3-(1-naphthoyl)-indoles: Regioisomeric Designer Cannabinoids. [Link]

  • ResearchGate. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. [Link]

  • Semantic Scholar. Analytical Method Validation: The Importance for Pharmaceutical Analysis. [Link]

  • MDPI. Stress-Induced Secondary Metabolite Profiling in Cistanche deserticola Callus Cultures: Insights from GC-MS and HPLC-MS Analysis. [Link]

Sources

Application Notes and Protocols: Elucidating Receptor Binding Kinetics of 5-Methoxyindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Significance of Receptor-Ligand Interactions

The intricate dance between a ligand and its receptor is the foundational event for a vast array of physiological processes and the mechanism of action for a majority of therapeutic agents. 5-Methoxyindoline hydrochloride, a structural analog of the neurotransmitter serotonin, presents a compelling case for detailed investigation into its receptor binding characteristics. Its indole core suggests a potential affinity for serotonin (5-HT) receptors, a diverse family of proteins implicated in numerous neurological and psychiatric conditions.[1] A thorough understanding of how this compound interacts with its target receptor, specifically its binding affinity and kinetic profile, is paramount for elucidating its pharmacological potential.

This guide provides a comprehensive framework for characterizing the binding kinetics of this compound, with a particular focus on the 5-HT3 receptor, a ligand-gated ion channel and a key target in pharmacotherapy.[2][3] While specific binding data for this compound is not extensively available in the current literature, this document will utilize established radioligand binding assay protocols and representative data from well-characterized 5-HT3 receptor ligands to provide a robust, practical guide for researchers. The principles and methodologies detailed herein are broadly applicable to the study of other ligand-receptor systems.

Pillar 1: Understanding the "Why" - The Rationale Behind Kinetic Analysis

While equilibrium binding assays provide a static snapshot of a ligand's affinity for its receptor (Kd or Ki), they do not capture the dynamic nature of this interaction. Receptor binding kinetics, which describe the rates of association (kon) and dissociation (koff), offer a more nuanced understanding of a drug's behavior in vivo.

  • Association Rate (kon): This constant reflects how quickly a ligand binds to its receptor. A rapid on-rate can be advantageous for drugs that need to act quickly.

  • Dissociation Rate (koff): This constant describes how long a ligand remains bound to its receptor. A slow off-rate, often referred to as a long residence time, can lead to a more sustained pharmacological effect, potentially allowing for less frequent dosing.

The equilibrium dissociation constant (Kd) is a ratio of these two kinetic parameters (Kd = koff/kon). Two compounds can have identical Kd values but vastly different kinetic profiles, leading to distinct biological outcomes.

Pillar 2: Self-Validating Protocols for Rigorous Kinetic Characterization

The following protocols are designed to be a self-validating system, where data from each experiment informs and validates the others. We will focus on the use of radioligand binding assays, the gold standard for quantifying ligand-receptor interactions due to their sensitivity and robustness.[4]

Essential Materials and Reagents
  • Receptor Source: Cell membranes from a cell line stably expressing the human 5-HT3 receptor (e.g., HEK293 or HT29 cells).[5][6]

  • Radioligand: A high-affinity 5-HT3 receptor radioligand, such as [3H]Granisetron or [3H]GR65630.[7]

  • Test Compound: this compound.

  • Reference Compound: A well-characterized, high-affinity unlabeled 5-HT3 receptor antagonist (e.g., Granisetron) for determining non-specific binding.[2]

  • Buffers:

    • Binding Buffer: Typically 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Ice-cold binding buffer.

  • Filtration Apparatus: A cell harvester or vacuum manifold with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and Cocktail.

Experimental Workflow Overview

G cluster_0 Phase 1: Equilibrium Binding cluster_1 Phase 2: Kinetic Binding cluster_2 Phase 3: Data Analysis & Validation Saturation Saturation Binding Assay (Determine Kd and Bmax of Radioligand) Competition Competition Binding Assay (Determine IC50 and Ki of 5-Methoxyindoline HCl) Saturation->Competition Provides Kd for Cheng-Prusoff Calculation Association Association Kinetics Assay (Determine k_obs) Competition->Association Dissociation Dissociation Kinetics Assay (Determine k_off) Analysis Calculate kon from k_obs and k_off Validate by comparing Kd (kinetic) vs Ki (equilibrium) Dissociation->Analysis

Caption: A logical workflow for comprehensive receptor binding analysis.

Protocol 1: Saturation Radioligand Binding Assay

Objective: To determine the equilibrium dissociation constant (Kd) and the receptor density (Bmax) of the radioligand for the 5-HT3 receptor.

Rationale: The Kd of the radioligand is a critical parameter required for the subsequent competition assay to accurately calculate the Ki of the test compound.

Step-by-Step Methodology:

  • Preparation: In a 96-well plate, set up triplicate wells for "Total Binding" and "Non-specific Binding" (NSB).

  • Radioligand Dilutions: Prepare serial dilutions of the radioligand (e.g., [3H]Granisetron) in binding buffer, typically ranging from 0.1 to 10 times the expected Kd.

  • Assay Setup:

    • Total Binding Wells: Add a constant amount of cell membrane preparation (e.g., 10-20 µg protein) and increasing concentrations of the radioligand.

    • NSB Wells: Add the same amount of cell membranes, the same increasing concentrations of the radioligand, and a high concentration of an unlabeled reference compound (e.g., 10 µM Granisetron) to saturate the receptors.

  • Incubation: Incubate the plate at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate "Specific Binding" by subtracting the average NSB CPM from the average Total Binding CPM for each radioligand concentration.

    • Plot Specific Binding versus the concentration of the radioligand.

    • Fit the data using non-linear regression to a one-site binding (hyperbola) model to determine the Kd and Bmax values.

Protocol 2: Competition Binding Assay

Objective: To determine the inhibitory constant (Ki) of this compound for the 5-HT3 receptor.

Rationale: This assay measures the ability of the unlabeled test compound to compete with a fixed concentration of the radioligand for binding to the receptor. The resulting IC50 value is then converted to the Ki.

Step-by-Step Methodology:

  • Preparation: In a 96-well plate, set up triplicate wells for "Total Binding," "Non-specific Binding," and a range of concentrations for the test compound.

  • Compound Dilutions: Prepare serial dilutions of this compound in binding buffer.

  • Assay Setup: To each well (except Total and NSB), add:

    • A fixed concentration of the radioligand (typically at or near its Kd value determined in Protocol 1).

    • A constant amount of cell membrane preparation.

    • Increasing concentrations of this compound.

    • Total Binding Wells: Contain membranes and radioligand only.

    • NSB Wells: Contain membranes, radioligand, and a high concentration of the unlabeled reference compound.

  • Incubation, Filtration, and Counting: Follow steps 4-6 from the Saturation Binding Assay protocol.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation :

      • Ki = IC50 / (1 + [L]/Kd)

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the dissociation constant of the radioligand determined from the saturation assay.

Protocol 3: Association Kinetics Assay

Objective: To determine the observed association rate (kobs).

Rationale: By measuring the binding of the radioligand over time, we can determine how quickly equilibrium is reached. This information is crucial for calculating the association rate constant (kon).

Step-by-Step Methodology:

  • Preparation: Prepare tubes or wells with the cell membrane preparation.

  • Initiation of Binding: Add a fixed concentration of the radioligand (near its Kd) to the membranes at time zero.

  • Time Course Measurement: At various time points (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), terminate the binding reaction by rapid filtration and washing as described previously.

  • Scintillation Counting: Quantify the bound radioactivity for each time point.

  • Data Analysis:

    • Plot specific binding against time.

    • Fit the data to a one-phase association exponential equation: Y = Ymax * (1 - e-kobs*t)

    • The curve fit will yield the observed association rate constant, kobs (in min-1).

Protocol 4: Dissociation Kinetics Assay

Objective: To determine the dissociation rate constant (koff).

Rationale: This assay measures how quickly the radioligand dissociates from the receptor after equilibrium has been reached.

Step-by-Step Methodology:

  • Equilibration: Incubate the cell membranes with the radioligand (at a concentration near its Kd) for a sufficient time to reach equilibrium (as determined from the association experiment).

  • Initiation of Dissociation: At time zero, add a large excess of an unlabeled reference ligand (e.g., 10 µM Granisetron) to prevent re-binding of the dissociated radioligand.

  • Time Course Measurement: At various time points following the addition of the unlabeled ligand, filter the samples and wash to separate bound from free radioligand.

  • Scintillation Counting: Quantify the remaining bound radioactivity at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of specific binding at each time point versus time.

    • Fit the data to a one-phase exponential decay equation: Y = Y0 * e-koff*t

    • The rate constant of this decay is the koff (in min-1).

Pillar 3: Data Presentation and Interpretation

Clear and concise presentation of quantitative data is essential for interpretation and comparison.

Table 1: Representative Binding Parameters for a 5-HT3 Receptor Ligand
ParameterValueUnitMethod
Kd ([3H]Granisetron)0.5nMSaturation Binding
Bmax 1500fmol/mg proteinSaturation Binding
IC50 (Test Compound)50nMCompetition Binding
Ki (Test Compound)25nMCheng-Prusoff
koff 0.05min-1Dissociation Kinetics
kobs 0.15min-1Association Kinetics
kon 2.0 x 108M-1min-1Calculated
Kd (Kinetic)0.25nMkoff/kon

Note: These are example values for illustrative purposes.

Calculating the Association Rate Constant (kon)

The kon can be calculated from the kobs and koff values using the following equation:

kon = (kobs - koff) / [L]

Where [L] is the molar concentration of the radioligand used in the association experiment.

Validation Check

A key validation step is to compare the equilibrium dissociation constant derived from kinetic experiments (Kd = koff/kon) with the inhibitory constant (Ki) obtained from the equilibrium competition assay. A close agreement between these two values provides strong confidence in the accuracy of the experimental results.

Visualizing Receptor-Ligand Interaction

G R Receptor RL Receptor-Ligand Complex R->RL k_on (Association) L Ligand RL->R k_off (Dissociation)

Caption: The dynamic equilibrium of ligand binding and dissociation.

Conclusion: A Pathway to Pharmacological Insight

The systematic application of these radioligand binding assays provides a powerful toolkit for the in-depth characterization of this compound's interaction with its target receptor. By moving beyond simple affinity measurements to a full kinetic analysis, researchers can gain critical insights into the compound's potential duration of action and overall pharmacological profile. This detailed understanding is an indispensable component of modern drug discovery and development, paving the way for the rational design of more effective and safer therapeutics.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • Kilpatrick, G. J., Jones, B. J., & Tyers, M. B. (1987). Identification and distribution of 5-HT3 receptors in rat brain using radioligand binding. Nature, 330(6150), 746–748. [Link]

  • Ataee, R., Ajdary, S., Rezayat, M., & Zarrindast, M. R. (2010). Study of 5HT3 and HT4 Receptor Expression in HT29 Cell Line and Human Colon Adenocarcinoma Tissues. Archives of Iranian Medicine, 13(2), 120-125. [Link]

  • Thompson, A. J., Lummis, S. C. R. (2013). The binding characteristics and orientation of a novel radioligand with distinct properties at 5-HT3A and 5-HT3AB receptors. Neuropharmacology, 73, 134-143. [Link]

  • Barnes, J. M., Barnes, N. M., Costall, B., Naylor, R. J., & Tyers, M. B. (1989). 5-HT3 receptors mediate inhibition of acetylcholine release in cortical tissue. Nature, 338(6218), 762–763. [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219–1237. [Link]

  • American Laboratory. (2011). Determination of Association (kon) and Dissociation (koff) Rates of Spiperone on the Dopamine D2 Receptor Using a Platform for GPCR Applications. [Link]

  • Lummis, S. C. R. (2012). 5-HT3 Receptors. The Journal of Biological Chemistry, 287(48), 40238-40244. [Link]

  • Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. [Link]

  • GraphPad. (n.d.). Analyzing Radioligand Binding Data. [Link]

  • National Center for Biotechnology Information. (2021). Analyzing Kinetic Binding Data - Assay Guidance Manual. [Link]

  • Basmadjian, C., et al. (2019). Conformational transitions of the serotonin 5-HT3 receptor. Nature, 571(7763), 126-130. [Link]

  • Lummis, S. C. R., et al. (2011). The 5-HT3 receptor - the relationship between structure and function. Molecular Brain, 4, 2. [Link]

  • Glennon, R. A., Dukat, M., & Westkaemper, R. B. (2000). Serotonin Receptor Subtypes and Ligands. In Psychopharmacology: The Fourth Generation of Progress. American College of Neuropsychopharmacology. [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery?[Link]

  • Boess, F. G., et al. (1997). Analysis of the ligand binding site of the 5-HT3 receptor using site directed mutagenesis: importance of glutamate 106. Neuropharmacology, 36(4-5), 637-647. [Link]

  • Sanders, G. H. (2020). How to measure and evaluate binding affinities. eLife, 9, e57264. [Link]

  • Innoprot. (n.d.). HiTSeeker 5-HT2A Serotonin Receptor Cell Line. [Link]

  • Fernandes, C., et al. (2022). Serotonin Type 3 Receptor Is Potentially Involved in Cellular Stress Induced by Hydrogen Peroxide. Antioxidants, 11(10), 2049. [Link]

  • Thompson, A. J., & Lummis, S. C. R. (2007). The 5-HT3 Receptors. Current Pharmaceutical Design, 13(21), 2133-2148. [Link]

Sources

Troubleshooting & Optimization

improving 5-Methoxyindoline hydrochloride solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methoxyindoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the common challenges associated with the aqueous solubility of this compound. Here, we delve into the chemical principles governing its solubility and offer systematic troubleshooting strategies to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is the salt form of the parent compound 5-methoxyindoline. The indoline scaffold, a core component of this molecule, is characterized by a bicyclic structure that is generally hydrophobic, leading to low intrinsic solubility in water.[1][2] While the hydrochloride salt form is intended to improve aqueous solubility compared to the free base, researchers may still encounter challenges in achieving desired concentrations in various aqueous buffers, particularly those at or near neutral pH.

Q2: What are the key physicochemical properties of this compound that influence its solubility?

PropertyInferred Value/CharacteristicImpact on Aqueous Solubility
pKa (of the conjugate acid) Estimated to be in the range of 4-5The pKa is the most critical parameter. Below this pH, the protonated, more soluble form dominates. Above this pH, the less soluble free base form begins to precipitate.
logP (of the free base) Predicted to be around 2.18 for 5-methoxyindole[3]A positive logP indicates a preference for a lipid environment over an aqueous one, contributing to low intrinsic water solubility.
Molecular Structure Contains a hydrophobic indoline ring system[1]The nonpolar surface area of the molecule limits its favorable interactions with polar water molecules.
Form Hydrochloride SaltThe salt form introduces an ionic character, which generally enhances aqueous solubility compared to the free base, especially in acidic conditions.[4][5]

Q3: Why does my this compound precipitate when I add it to my neutral buffer (e.g., PBS pH 7.4)?

This is the most common issue encountered. As an amine hydrochloride, this compound is a salt of a weak base. Its solubility is highly dependent on the pH of the solution.[6] In acidic conditions, the equilibrium favors the protonated (and generally more water-soluble) amine. As the pH increases towards and above the pKa of the amine, the equilibrium shifts towards the unprotonated, free base form. This free base is significantly less soluble in water and will precipitate out of solution.[6] Standard Phosphate Buffered Saline (PBS) at pH 7.4 is well above the predicted pKa of 5-Methoxyindoline, leading to the formation of the insoluble free base.

Troubleshooting Guide: Enhancing Solubility

This section provides a systematic approach to resolving common solubility problems.

Problem 1: The compound fails to dissolve in a purely aqueous buffer.
  • Underlying Cause: The intrinsic water solubility of the 5-methoxyindoline free base is low, and the pH of the water may not be sufficiently acidic to keep the compound in its protonated, soluble form.

  • Troubleshooting Steps:

    • pH Adjustment: The primary and most effective method is to lower the pH of your aqueous solution.

    • Co-solvents: For applications where pH adjustment is not feasible, the use of water-miscible organic co-solvents can be employed.

Problem 2: Precipitation occurs upon dilution of a stock solution into an aqueous medium.
  • Underlying Cause: A concentrated stock solution, often prepared in an organic solvent like DMSO, experiences a drastic change in solvent environment upon dilution into an aqueous buffer. This can cause the compound to crash out of solution if its solubility limit in the final aqueous medium is exceeded.

  • Troubleshooting Steps:

    • Optimize pH of the Final Solution: Ensure the final aqueous buffer is at an appropriate acidic pH before adding the stock solution.

    • Use of Solubilizing Agents: Incorporate surfactants or cyclodextrins in the final aqueous medium to help maintain solubility.[7]

Experimental Protocols

Protocol 1: pH-Based Solubility Enhancement

This protocol outlines a method to determine the optimal pH for dissolving this compound and preparing a solution.

Objective: To prepare a solution of this compound in an aqueous buffer by lowering the pH.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., 10 mM MES, 10 mM Acetate)

  • 0.1 M Hydrochloric Acid (HCl)[8]

  • 0.1 M Sodium Hydroxide (NaOH)[8]

  • Calibrated pH meter

  • Stir plate and stir bar

Procedure:

  • Start with your desired aqueous buffer. If you are using a buffer with a pH above 6, it is recommended to start with a more acidic buffer like a citrate or acetate buffer.[6]

  • While stirring, slowly add 0.1 M HCl dropwise to the buffer until the pH is in the range of 3.0-4.0.

  • Gradually add the powdered this compound to the acidified buffer while stirring.

  • Allow the mixture to stir for 15-30 minutes. The solution should become clear.

  • If necessary for your experiment, you can then carefully adjust the pH upwards with 0.1 M NaOH. Do this slowly and monitor for any signs of precipitation. The final pH should ideally remain below the pKa of the compound.

Protocol 2: Co-solvent-Based Solubility Enhancement

This protocol is for situations where significant pH modification is not possible.

Objective: To prepare a solution of this compound using a co-solvent system.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer of choice

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, 10-50 mM. Ensure the compound is fully dissolved. Gentle warming (to 37°C) or sonication can aid dissolution.[7]

  • In a separate tube, prepare your final aqueous buffer.

  • While vortexing the aqueous buffer, slowly add the DMSO stock solution dropwise to achieve the desired final concentration. It is crucial to keep the final concentration of DMSO as low as possible (typically <1% v/v) to avoid solvent effects in biological assays.

  • If precipitation occurs, try a lower final concentration of this compound or consider a formulation with additional solubilizing agents like Tween-80 or PEG300.[3]

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process when encountering solubility issues with this compound.

G start Start: Dissolve 5-Methoxyindoline HCl dissolved Does it dissolve in aqueous buffer? start->dissolved success Success: Homogeneous Solution dissolved->success Yes ph_adjust Action: Lower pH of buffer (e.g., to pH 3-4) dissolved->ph_adjust No precipitate Does precipitation occur upon dilution of stock? precipitate->success No optimize_final_ph Action: Lower pH of final aqueous medium precipitate->optimize_final_ph Yes failure Further optimization needed: Consider formulation strategies (e.g., cyclodextrins, surfactants) ph_adjust->dissolved cosolvent Action: Use a co-solvent (e.g., DMSO stock) ph_adjust->cosolvent If pH change is not an option cosolvent->precipitate optimize_final_ph->precipitate optimize_final_ph->failure If precipitation persists

Caption: Troubleshooting workflow for this compound solubility.

Understanding the Mechanism of pH-Dependent Solubility

The solubility of an amine hydrochloride salt is governed by the Henderson-Hasselbalch equation. The key is the relationship between the solution's pH and the compound's pKa.

G cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) Protonated R-NH2+ (Protonated) High Solubility Equilibrium Equilibrium R-NH2+ <=> R-N + H+ Protonated->Equilibrium FreeBase R-N (Free Base) Low Solubility (Precipitation) Equilibrium->FreeBase

Caption: pH effect on the solubility of an amine hydrochloride salt.

Stability Considerations

  • pH: While acidic conditions improve solubility, extremely low pH or high temperatures could potentially lead to hydrolysis or other degradation pathways. It is advisable to conduct stability studies if the compound is to be stored in solution for extended periods.[9]

  • Light Sensitivity: Indole derivatives can be sensitive to light.[10][11] It is recommended to store solutions of this compound protected from light, for instance, in amber vials.

This technical support guide provides a foundational understanding and practical steps to overcome the solubility challenges of this compound. By applying these principles, researchers can prepare stable, homogeneous solutions for their experiments.

References

  • Vertex AI Search.
  • Vertex AI Search. CAS 496-15-1: Indoline - CymitQuimica.
  • Vertex AI Search. Preventing precipitation of Amiprilose Hydrochloride in aqueous solutions - Benchchem.
  • Vertex AI Search. Indoline | 496-15-1 - ChemicalBook.
  • Vertex AI Search. Fundamental chemical properties of 5-Methoxyindole. - Benchchem.
  • Vertex AI Search. Technical Support Center: Overcoming Solubility Challenges with 5-Methoxyindole - Benchchem.
  • Vertex AI Search. Indoline 496-15-1 wiki - Guidechem.
  • Vertex AI Search. Indoline CAS#: 496-15-1 - ChemicalBook.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Sigma-Aldrich.
  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.
  • Research Journal of Pharmaceutical Dosage Forms and Technology.
  • The Royal Society of Chemistry. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility.
  • PubMed. (2012, June 12).
  • ChemicalBook. (2025, July 16). 5-Methoxyisoindoline hydrochloride | 1159822-61-3.
  • Vertex AI Search. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
  • Vertex AI Search. 5-Methoxyindole: Comprehensive Laboratory Handling and Safety Protocols - Benchchem.
  • Google Patents. WO2011095977A1 - Methods for the separation of hcl from a chloride salt and compositions produced thereby.
  • PubMed. (2012, June 11).
  • Vertex AI Search. pH Adjustment.
  • Reddit. (2018, August 3).
  • Vertex AI Search.
  • LKT Labs. 5-Methoxyindole.
  • ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides?.
  • YouTube. (2015, August 20). pH Adjustment.
  • Digital Analysis.
  • PubChem. 5-Methoxyindole | C9H9NO | CID 13872.
  • Sigma-Aldrich. 5-Methoxyindole 99 1006-94-6.
  • GoldBio. 5-Methoxyindole Ultra Pure.

Sources

5-Methoxyindoline hydrochloride stability issues and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methoxyindoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and proper storage of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Introduction to this compound Stability

This compound is a valuable intermediate in pharmaceutical research. As with many substituted indoline compounds, its stability is a critical factor for obtaining reliable and reproducible experimental results. The indoline nucleus, particularly the secondary amine, is susceptible to oxidation. Furthermore, the hydrochloride salt form, while often enhancing stability and solubility compared to the free base, can introduce its own set of challenges, such as hygroscopicity.

This guide will delve into the potential stability issues of this compound and provide actionable recommendations for its storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound are:

  • Oxidation: The indoline ring system, and specifically the secondary amine, can be susceptible to oxidation, which may be accelerated by exposure to air, light, and certain metal ions. This can lead to the formation of colored degradation products.

  • Hygroscopicity: As a hydrochloride salt, the compound can absorb moisture from the atmosphere.[1][2] This can lead to physical changes in the powder (e.g., clumping) and may also accelerate chemical degradation by providing a medium for reactions to occur.

  • Light Sensitivity (Photosensitivity): Indole and indoline derivatives are often sensitive to light.[3] Exposure to UV or even ambient light over extended periods can provide the energy to initiate degradation reactions.

  • pH Sensitivity: In solution, the stability of this compound can be pH-dependent. Extreme pH conditions (highly acidic or basic) can promote hydrolysis or other degradation pathways.

Q2: What are the ideal storage conditions for solid this compound?

A2: To ensure the long-term stability of solid this compound, the following storage conditions are recommended:

  • Temperature: Store in a cool and dry place.[4] For long-term storage, refrigeration at 2-8°C is advisable. Some suppliers of related indole compounds even recommend storage at -20°C.[3]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidation.

  • Container: Keep the container tightly closed to prevent moisture absorption.[4] Use of a desiccator is also recommended.

  • Light: Protect from light by storing in an amber vial or a light-blocking outer container.[3]

Q3: How should I prepare and store solutions of this compound?

A3: When preparing solutions, consider the following:

  • Solvent Selection: Use high-purity, degassed solvents to minimize dissolved oxygen.

  • pH of the Medium: The hydrochloride salt is generally more stable in slightly acidic conditions. Buffering the solution may be necessary depending on the experimental requirements.

  • Storage of Stock Solutions: It is best practice to prepare solutions fresh. If storage is necessary, aliquot the solution into single-use vials, purge with an inert gas, and store at -20°C or -80°C to minimize freeze-thaw cycles and degradation.

Q4: I've noticed a color change in my solid sample of this compound. What does this indicate?

A4: A color change, typically to a yellowish or brownish hue, is often an indication of degradation, most likely due to oxidation. It is recommended to assess the purity of the material using an appropriate analytical method, such as HPLC, before proceeding with your experiment.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Action(s)
Inconsistent experimental results over time. Degradation of the this compound stock material or solution.- Assess the purity of your solid sample and/or solution using HPLC. - If degradation is confirmed, procure a fresh batch of the compound. - Review your storage and handling procedures against the recommendations in this guide.
Appearance of new peaks in my chromatogram. Formation of degradation products.- Characterize the degradation products using LC-MS to understand the degradation pathway. - Implement forced degradation studies under controlled conditions (see protocol below) to systematically identify potential degradants.
Solid material has become clumpy or sticky. Absorption of moisture due to the hygroscopic nature of the hydrochloride salt.- Store the material in a desiccator. - Handle the solid in a glove box or a controlled humidity environment if possible. - Dry the material under vacuum if appropriate for your experimental needs, but be aware that this will not reverse any chemical degradation that has already occurred.
Poor solubility of the compound. The compound may have degraded to less soluble impurities, or the incorrect solvent is being used.- Verify the identity and purity of your starting material. - Consult literature for appropriate solvents for this compound. As a hydrochloride salt, it is expected to have better solubility in aqueous solutions and polar organic solvents like methanol or DMSO compared to its free base.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

A stability-indicating method is crucial for separating the intact drug from its degradation products.[4][5]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]

  • Mobile Phase: A gradient elution is often effective.

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[7]

  • Detection: UV at 280 nm.[7]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition and filter through a 0.45 µm syringe filter.

Protocol 2: Forced Degradation Study Workflow

Forced degradation studies are essential to understand the degradation pathways of a drug substance.[5]

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water:acetonitrile 50:50).

  • Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:[4][5]

    • Acid Hydrolysis: Add 1M HCl and heat at 60°C for 2 hours.

    • Base Hydrolysis: Add 1M NaOH and heat at 60°C for 2 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the solution to a calibrated light source (e.g., ICH option 1 or 2).

  • Neutralization: Neutralize the acid and base-stressed samples before analysis.

  • Analysis: Analyze all stressed samples, along with a non-stressed control sample, using the stability-indicating HPLC method described above.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and any degradation products.

  • Identification of Degradants: Use LC-MS to obtain mass information for the degradation products to aid in their structural elucidation.

Visualizations

Potential Degradation Pathways

G A 5-Methoxyindoline HCl B Oxidation Products (e.g., 5-Methoxyindole, N-oxides) A->B O₂ / Light / Metal Ions C Photolytic Products A->C UV/Vis Light D Hydrolytic Products (pH dependent) A->D H⁺ / OH⁻

Caption: Potential degradation pathways for this compound.

Forced Degradation Study Workflow

G cluster_workflow Forced Degradation Workflow A Prepare Stock Solution B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Sample Neutralization & Dilution B->C D HPLC Analysis (with PDA Detector) C->D E LC-MS Analysis D->E Identify Degradation Peaks F Characterize Degradants & Pathways E->F

Caption: Workflow for a forced degradation study.

References

  • MedCrave. (2016, December 14).
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product.
  • NIH. (n.d.).
  • Benchchem. (n.d.).
  • Google Patents. (n.d.).
  • Benchchem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Methoxyindole.
  • BioPharm International. (n.d.).
  • Benchchem. (n.d.).
  • Benchchem. (n.d.). Refinement of analytical methods for detecting 5-Methoxyindole.
  • NIH. (n.d.). PHENTERMINE HYDROCHLORIDE capsule - DailyMed.
  • Wikipedia. (n.d.). Histamine.
  • Sciencemadness Discussion Board. (2018, April 12). Indoles forming salts?
  • ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt.
  • Benchchem. (n.d.).
  • Carl ROTH. (n.d.).
  • Reddit. (2022, November 15).
  • Research Journal of Pharmacy and Technology. (n.d.).
  • PubChem. (n.d.). 5-Methoxyindole.
  • BLD Pharm. (n.d.). 1006-94-6|5-Methoxyindole.
  • NIH. (n.d.). PHENTERMINE HYDROCHLORIDE capsule - DailyMed.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
  • ResearchGate. (2020, September 22).
  • PubChem. (n.d.). Indole hydrochloride.
  • AMI Scientific. (n.d.). 5-Methoxyindole TCI Analytical reagent.
  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012, June 11).
  • Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized M

Sources

troubleshooting low yield in 5-Methoxyindoline hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-Methoxyindoline Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this synthesis. This resource offers a compilation of field-proven insights, detailed experimental protocols, and data-driven guidance to help you navigate the complexities of this chemical transformation and optimize your yield and purity.

Troubleshooting Guide: Low Yield and Purity Issues

This section addresses specific problems you may encounter during the synthesis of this compound, presented in a question-and-answer format.

Question 1: My yield of 5-methoxyindoline is consistently low after the reduction of 5-methoxyindole. What are the potential causes and how can I improve it?

Low yields during the reduction of 5-methoxyindole to 5-methoxyindoline can stem from several factors, primarily related to the choice of reducing agent and reaction conditions.

Possible Causes & Troubleshooting Steps:

  • Incomplete Reaction: The reduction may not be going to completion.

    • Monitoring the Reaction: It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] This will help you determine the optimal reaction time and prevent premature work-up.

    • Catalyst Activity (for Catalytic Hydrogenation): If you are using a heterogeneous catalyst like Palladium on carbon (Pd/C), its activity is paramount.

      • Ensure you are using a fresh, high-quality catalyst. Older catalysts can lose activity.

      • The catalyst loading may be insufficient. While catalytic amounts are required, too little may result in a sluggish or incomplete reaction.[2]

      • Catalyst poisoning can occur if your starting material or solvent contains impurities, such as sulfur compounds.[2]

    • Reducing Agent Stoichiometry (for Chemical Reduction): If using a chemical reducing agent like a borane complex, ensure the stoichiometry is correct.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.

    • Over-reduction: While less common for the indole nucleus itself, aggressive reducing conditions could potentially affect other functional groups if present.

    • Cleavage of the Methoxy Group: Under harsh acidic conditions, particularly with certain reducing agents, there is a possibility of cleaving the methoxy group, leading to the formation of 5-hydroxyindoline.[3][4] Using milder reaction conditions can help mitigate this.

    • Polymerization: Indoles can be sensitive to strongly acidic conditions, which can sometimes lead to the formation of tarry substances or polymers.[5]

  • Inefficient Work-up and Purification: Product loss can occur during the isolation and purification steps.

    • Extraction: Ensure the pH of the aqueous layer is appropriately adjusted during extraction to ensure the 5-methoxyindoline (which is basic) is in the organic phase.

    • Purification: Column chromatography is a common method for purifying indoline derivatives.[1] However, improper solvent selection can lead to poor separation or loss of product on the column.

Question 2: I'm observing unexpected impurities in my final this compound product. What could they be and how do I get rid of them?

The nature of impurities will depend on the synthetic route and reaction conditions.

Common Impurities & Purification Strategies:

  • Unreacted 5-Methoxyindole: This is a common impurity if the reduction is incomplete.

    • Detection: Can be easily detected by TLC or HPLC by comparing with a standard of the starting material.

    • Removal: Can often be separated from the more polar 5-methoxyindoline by silica gel column chromatography.

  • N-Alkylated Byproducts: If using certain borohydride reagents in the presence of carboxylic acids for reduction, N-alkylation of the indoline can occur.[6]

  • Products of Methoxy Group Cleavage: As mentioned, 5-hydroxyindoline could be a potential byproduct under certain acidic conditions.[3][4]

Purification Protocol: Acid-Base Extraction

For basic impurities like 5-methoxyindoline, an acid-base extraction can be an effective purification step before final purification methods like crystallization or chromatography.

  • Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate).

  • Extract the organic solution with an aqueous acid solution (e.g., 1 M HCl). The basic 5-methoxyindoline will move into the aqueous layer as its hydrochloride salt.

  • Wash the aqueous layer with fresh organic solvent to remove any non-basic impurities.

  • Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to regenerate the free base of 5-methoxyindoline.

  • Extract the free base back into an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified 5-methoxyindoline free base.

Question 3: I am having trouble crystallizing my this compound. What can I do?

Difficulty in crystallization can be due to the presence of impurities, the choice of solvent, or the conditions of crystallization.

Troubleshooting Crystallization:

  • Purity of the Free Base: Ensure the 5-methoxyindoline free base is of high purity before attempting to form the hydrochloride salt. Impurities can inhibit crystal formation. Consider purifying the free base by column chromatography first.[7]

  • Solvent System: The choice of solvent is critical for crystallization.

    • For hydrochloride salts, polar protic solvents like isopropanol or ethanol are often good choices.[7]

    • Sometimes, a mixture of a solvent in which the salt is soluble and a non-solvent in which it is insoluble (an "anti-solvent") can induce crystallization. For example, dissolving the salt in a minimal amount of a polar solvent and then slowly adding a non-polar solvent like diethyl ether or hexane.

  • Inducing Crystallization:

    • Seeding: If you have a small amount of crystalline product, adding a "seed crystal" to a supersaturated solution can initiate crystallization.

    • Scratching: Scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.

    • Cooling: Slow cooling of the solution can promote the formation of larger, purer crystals.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common methods for reducing 5-methoxyindole to 5-methoxyindoline?

    • A1: The most common methods include catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂), and chemical reduction using reagents like borane complexes in the presence of an acid (e.g., trifluoroacetic acid) or metal-acid combinations (e.g., zinc in phosphoric acid).[2][5][6]

  • Q2: How do I form the hydrochloride salt from the 5-methoxyindoline free base?

    • A2: The hydrochloride salt is typically formed by dissolving the 5-methoxyindoline free base in a suitable organic solvent (like diethyl ether, ethyl acetate, or isopropanol) and adding a solution of hydrogen chloride (HCl) in an organic solvent (e.g., HCl in diethyl ether or isopropanol). The salt will then precipitate out of the solution and can be collected by filtration.[8] Using anhydrous conditions is often preferred to obtain an anhydrous salt.[9]

  • Q3: What are the recommended storage conditions for this compound?

    • A3: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[10] It is also advisable to protect it from light.[11] Some sources recommend refrigeration for long-term storage.

  • Q4: Can the methoxy group be cleaved during the synthesis?

    • A4: Cleavage of aryl methoxy groups can occur under harsh acidic conditions, often requiring strong acids like HI or HBr.[3] While less common with the conditions typically used for indole reduction, it is a potential side reaction to be aware of, especially if strong acids are used in combination with high temperatures.[4]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 5-Methoxyindole to 5-Methoxyindoline

This protocol describes a general procedure for the catalytic hydrogenation of 5-methoxyindole. Optimal conditions may vary and should be determined experimentally.

Materials:

  • 5-Methoxyindole

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or another suitable solvent like acetic acid)

  • Hydrogen gas source

  • Hydrogenation apparatus (e.g., Parr shaker)

Procedure:

  • In a suitable hydrogenation vessel, dissolve 5-methoxyindole (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C (typically 5-10% by weight of the starting material) to the solution.

  • Seal the vessel and purge it with an inert gas (like nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (the pressure will depend on the apparatus and may need to be optimized, but can range from atmospheric pressure to 50 psi or higher).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-methoxyindoline.

Protocol 2: Formation of this compound

This protocol outlines the formation of the hydrochloride salt from the free base.

Materials:

  • Crude or purified 5-methoxyindoline

  • Anhydrous diethyl ether (or ethyl acetate)

  • Anhydrous solution of HCl in diethyl ether (e.g., 2 M)

Procedure:

  • Dissolve the 5-methoxyindoline free base in a minimal amount of anhydrous diethyl ether.

  • While stirring, slowly add the solution of HCl in diethyl ether dropwise.

  • A precipitate of this compound should form. Continue adding the HCl solution until no further precipitation is observed.

  • Stir the resulting suspension for a short period (e.g., 30 minutes) at room temperature or in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.

  • Dry the product under vacuum to obtain this compound.

Data Summary

Table 1: Comparison of Common Reducing Agents for Indole to Indoline Conversion

Reducing Agent/MethodTypical ConditionsAdvantagesPotential Disadvantages
Catalytic Hydrogenation (e.g., Pd/C, PtO₂) H₂ gas, various solvents (EtOH, AcOH), room temp. to moderate heatClean reaction, easy catalyst removal, high yieldsCatalyst poisoning, requires specialized equipment
Borane Complexes (e.g., BH₃-THF with TFA) Trifluoroacetic acid (TFA), room temp.Rapid, good yields, avoids metal catalystsCan lead to N-alkylation with some substrates, requires careful handling of boranes
Metal-Acid (e.g., Zn/H₃PO₄) Zinc dust, 85% Phosphoric acid, heatInexpensive reagents, effective for some substratesCan be messy, may not be suitable for sensitive substrates, potential for polymerization

Visualizations

Troubleshooting Workflow for Low Yield

troubleshooting_low_yield start Low Yield of 5-Methoxyindoline HCl check_reduction 1. Analyze Crude Reduction Product (TLC/HPLC) start->check_reduction incomplete_reduction Incomplete Reduction check_reduction->incomplete_reduction side_products Side Products Observed check_reduction->side_products clean_reduction Clean Reduction, Low Isolated Yield check_reduction->clean_reduction optimize_reduction Optimize Reduction: - Increase reaction time - Increase catalyst loading - Check catalyst activity incomplete_reduction->optimize_reduction Yes modify_conditions Modify Conditions: - Use milder acid - Lower temperature - Change reducing agent side_products->modify_conditions Yes optimize_workup Optimize Work-up & Purification: - Check pH during extraction - Optimize chromatography - Improve crystallization clean_reduction->optimize_workup

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

Reaction Pathway and Potential Side Reactions

reaction_pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions indole 5-Methoxyindole reduction Reduction [H] indole->reduction indoline 5-Methoxyindoline (Free Base) reduction->indoline incomplete Incomplete Reaction (Unreacted 5-Methoxyindole) reduction->incomplete Insufficient Conditions demethylation Demethylation (5-Hydroxyindoline) reduction->demethylation Harsh Acidic Conditions hcl_add HCl Addition indoline->hcl_add product 5-Methoxyindoline HCl hcl_add->product

Caption: The synthetic route from 5-methoxyindole to this compound and potential side reactions.

References

  • Rueping, M., Brinkmann, C., Antonchick, A. P., & Atodiresei, I. (2010). Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. Organic Letters, 12(20), 4604–4607.
  • Rueping, M., Brinkmann, C., Antonchick, A. P., & Atodiresei, I. (2010). Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. synthesis-abstracts.com.
  • Sigma-Aldrich. (2025).
  • Google Patents. (1992).
  • BenchChem. (n.d.). Technical Support Center: Optimizing Fischer Indole Synthesis.
  • Google Patents. (1980). US4210590A - Reduction of indole compounds to indoline compounds.
  • Dolby, L. J., & Gribble, G. W. (1966). A convenient preparation of indoline. Journal of Organic Chemistry, 31(4), 124-125.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Indoles - Regioselectivity.
  • Santa Cruz Biotechnology. (n.d.). 5-Methoxytryptamine Hydrochloride.
  • BenchChem. (n.d.).
  • The Journal of Organic Chemistry. (2024). Accessing Highly Substituted Indoles via B(C6F5)
  • MDPI. (2020).
  • ChemicalBook. (2025).
  • Fisher Scientific. (2021).
  • ResearchGate. (2017).
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 5-Methoxyindoles.
  • STAR Protocols. (2024). Protocol for electrocatalytic hydrogenation of 5-hydroxymethylfurfural using H and flow cells.
  • Google Patents. (2020).
  • ResearchGate. (2025).
  • BenchChem. (n.d.). Technical Support Center: 5-Methoxyindole Synthesis.
  • Biblioteka Nauki. (n.d.). Catalytic hydrogenation in the process of 2-((1-benzylpiperidin-4-yl) methyl).
  • BenchChem. (n.d.). Technical Support Center: Scale-Up Synthesis of 5-Methoxyindole Compounds.
  • PubMed. (2012).
  • Google Patents. (2007).
  • SpringerLink. (2021). Catalytic Hydrogenation/Hydrogenolysis of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran.
  • PubMed. (2006).
  • ResearchGate. (2006).
  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage.
  • Master Organic Chemistry. (2016). Acidic cleavage of ethers (SN2).
  • PubMed Central. (2011).
  • AIChE. (n.d.). Kinetics of Catalytic Hydrogenation of 5-Hydroxymethylfurfural to 2,5-bis-Hydroxymethylfuran in Aqueous Solution over Ru/C.
  • ElectronicsAndBooks. (1936).

Sources

Technical Support Center: Optimizing Derivatization of 5-Methoxyindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the chemical derivatization of 5-Methoxyindoline hydrochloride. Our focus is on providing practical, field-proven insights grounded in established chemical principles to help you overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My starting material is this compound. Do I need to perform a neutralization step before proceeding with derivatization?

A1: Yes, this is a critical first step. The hydrochloride salt form means the indoline nitrogen is protonated, rendering it non-nucleophilic and thus unreactive for derivatization reactions like N-alkylation or N-acylation. You must neutralize the salt to liberate the free base in situ. This is typically achieved by adding a suitable base to the reaction mixture. The choice of base depends on the subsequent reaction; common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃). For reactions requiring very strong bases like sodium hydride (NaH), the free base is generated definitively.

Q2: What are the primary reactive sites on 5-Methoxyindoline, and how can I ensure selectivity?

A2: 5-Methoxyindoline has two primary sites for derivatization:

  • N1 Position: The secondary amine nitrogen is the most nucleophilic and common site for derivatization (N-alkylation, N-acylation). To ensure N-selectivity, reactions are typically performed under basic conditions to deprotonate the nitrogen, enhancing its nucleophilicity.[1]

  • C7 Position: The aromatic ring is electron-rich, particularly at the C7 position, due to the activating effects of both the nitrogen atom and the C5-methoxy group. This site can undergo electrophilic aromatic substitution. C-alkylation or C-acylation can occur as a side reaction, especially under harsh conditions or with highly reactive electrophiles.

To ensure N1 selectivity, use of a base to generate the indolide anion is standard practice for N-alkylation.[1] For N-acylation, the nitrogen is sufficiently nucleophilic to react selectively with most acylating agents under standard conditions.

Q3: How does the C5-methoxy group influence the reactivity of 5-Methoxyindoline?

A3: The methoxy group at the C5 position is an electron-donating group (EDG). It increases the electron density of the entire indole ring system through resonance. This has two main effects:

  • It enhances the nucleophilicity of the N1 nitrogen, making it more reactive towards electrophiles compared to unsubstituted indoline.

  • It further activates the aromatic ring, making it more susceptible to electrophilic attack and potential side reactions. This is a key consideration when using strong electrophiles or Lewis acid catalysts.

Q4: My 5-Methoxyindoline starting material appears discolored. Is it stable?

A4: Indolines, including 5-methoxyindoline, can be sensitive to air and light.[2] Discoloration (often turning yellow or brown) can be a sign of oxidation. For best results, it is recommended to use high-purity starting material and store it under an inert atmosphere, protected from light, and at a low temperature.[3] If purity is a concern, purification by recrystallization or column chromatography may be necessary before use.

Troubleshooting Derivatization Reactions

This section provides solutions to specific problems you may encounter during the N-acylation and N-alkylation of 5-Methoxyindoline.

General Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in derivatization reactions.

G start Reaction Start monitor Monitor Reaction (TLC, LC-MS) start->monitor check_completion Is Reaction Complete? monitor->check_completion workup Work-up & Isolation check_completion->workup Yes troubleshoot Troubleshoot Issue check_completion->troubleshoot No analyze Analyze Crude Product (NMR, MS) workup->analyze purity_check Is Purity Acceptable? analyze->purity_check purify Purification (Column Chromatography, Recrystallization) purity_check->purify No final_product Final Product purity_check->final_product Yes purify->final_product low_yield Low Yield or No Conversion troubleshoot->low_yield side_products Side Products Observed troubleshoot->side_products

Caption: A general workflow for troubleshooting derivatization reactions.

Guide 1: N-Acylation Reactions

N-acylation introduces an acyl group to the indoline nitrogen, typically using an acyl chloride or anhydride.

ProblemPotential Cause(s)Recommended Solutions & Scientific Rationale
Low or No Conversion 1. Incomplete Neutralization: The starting hydrochloride salt was not fully neutralized, leaving the nitrogen protonated and non-nucleophilic. 2. Insufficiently Reactive Acylating Agent: The chosen acylating agent (e.g., a thioester) may not be reactive enough under the applied conditions.[4] 3. Inadequate Base: The base used may be too weak to scavenge the HCl generated from an acyl chloride, leading to re-protonation of the indoline.1. Optimize Base Stoichiometry: Use at least 1.1-1.5 equivalents of a tertiary amine base (e.g., TEA, DIPEA) to ensure complete neutralization and to scavenge acid byproducts. 2. Increase Electrophilicity: Switch to a more reactive acylating agent. The general reactivity order is: Acyl Chloride > Acyl Anhydride > Thioester. 3. Use a Suitable Base: For acyl chlorides, a non-nucleophilic base like TEA or pyridine is essential. Pyridine can also act as a nucleophilic catalyst.
Formation of Side Products 1. Diacylation: Under harsh conditions, a second acyl group may add, though this is less common for indolines. 2. Ring Acylation (Friedel-Crafts): If a Lewis acid is present or generated, acylation can occur on the electron-rich aromatic ring. 3. Degradation: The starting material or product may be unstable under the reaction conditions.[5]1. Control Stoichiometry: Use 1.0-1.2 equivalents of the acylating agent. 2. Avoid Lewis Acids: Unless C-acylation is desired, avoid Lewis acid catalysts. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize side reactions. 3. Milder Conditions: Reduce reaction temperature and time. Monitor the reaction closely by TLC or LC-MS to quench it upon completion.
Difficult Purification 1. Excess Reagent: Unreacted acylating anhydride can be difficult to remove. 2. Similar Polarity: The product and starting material may have similar polarities.1. Aqueous Work-up: Quench the reaction with water or a mild aqueous base (e.g., NaHCO₃ solution) to hydrolyze excess anhydride or acyl chloride. 2. Chromatographic Separation: Utilize column chromatography on silica gel for purification.[6] A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) is often effective.
Guide 2: N-Alkylation Reactions

N-alkylation involves forming a C-N bond between the indoline nitrogen and an alkyl group, usually from an alkyl halide.

ProblemPotential Cause(s)Recommended Solutions & Scientific Rationale
Low or No Conversion 1. Insufficiently Strong Base: The base is not strong enough to fully deprotonate the N-H bond, resulting in a low concentration of the nucleophilic indolide anion.[1] 2. Poor Leaving Group: The alkylating agent has a poor leaving group (e.g., R-Cl < R-Br < R-I). 3. Inappropriate Solvent: Protic solvents (e.g., ethanol, water) can interfere by protonating the highly basic indolide anion.1. Select a Stronger Base: For simple alkyl halides, a moderately strong base like K₂CO₃ in DMF is often sufficient.[7] For less reactive systems, a stronger base like sodium hydride (NaH) in an aprotic solvent (THF, DMF) is required to drive the deprotonation to completion.[1] 2. Use a More Reactive Alkylating Agent: Switch to an alkyl bromide or, preferably, an alkyl iodide. You can also add a catalytic amount of sodium iodide (NaI) to convert an alkyl chloride or bromide to the more reactive iodide in situ (Finkelstein reaction). 3. Use Polar Aprotic Solvents: Solvents like DMF, THF, or acetonitrile are ideal as they solvate the cation of the base without interfering with the nucleophile.[1]
Multiple Alkylations or C-Alkylation 1. Over-alkylation: This is not possible for the N1 position but can occur if other reactive sites exist on the substituent. 2. C-Alkylation: The indolide anion is an ambident nucleophile. While N-alkylation is generally favored, C-alkylation at the C7 position can occur, especially with reactive electrophiles.[8]1. Control Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the alkylating agent. 2. Modify Reaction Conditions: C-alkylation is often minimized by using less polar solvents and counterions (e.g., Li⁺ vs. K⁺) that associate more strongly with the nitrogen, sterically hindering C-attack. Lowering the temperature can also improve selectivity.
Reaction is Sluggish 1. Low Temperature: The activation energy for the reaction is not being met. 2. Steric Hindrance: The alkylating agent or the indoline derivative is sterically bulky.1. Increase Temperature: Many N-alkylation reactions require heating. A temperature range of 60-120 °C is common, especially when using bases like K₂CO₃ in DMF.[7][9] 2. Increase Reaction Time: For sterically hindered substrates, longer reaction times may be necessary. Monitor by TLC to determine the optimal time.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation with Acetic Anhydride

This protocol describes a typical procedure for the N-acetylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Acetic anhydride (1.2 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound.

  • Dissolution: Add anhydrous DCM (approx. 0.1 M concentration). Stir to suspend the salt.

  • Neutralization: Cool the mixture to 0 °C using an ice bath. Add TEA dropwise. Stir for 15-20 minutes at 0 °C. The mixture should become a clear solution as the free base is formed.

  • Acylation: Add acetic anhydride dropwise to the stirred solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient.

Protocol 2: General Procedure for N-Alkylation with Methyl Iodide

This protocol details a common method for N-methylation using sodium hydride and methyl iodide.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Methyl iodide (1.3 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Water & Brine

Procedure:

  • Neutralization (Optional Pre-step): For cleaner results, you can first extract the free base. Dissolve the hydrochloride salt in water, basify with 1M NaOH, extract with ethyl acetate, dry, and concentrate. Then proceed with the free base.

  • Setup: To a dry, round-bottom flask under an inert atmosphere, add NaH.

  • Solvent Addition: Add anhydrous DMF or THF to the flask. Cool the suspension to 0 °C.

  • Deprotonation: Dissolve 5-Methoxyindoline (free base) in a minimal amount of anhydrous DMF/THF and add it dropwise to the NaH suspension at 0 °C. Stir for 30-60 minutes at 0 °C; cessation of hydrogen gas evolution indicates complete formation of the indolide anion.

  • Alkylation: Add methyl iodide dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-6 hours. Monitor progress by TLC.

  • Quenching: Once complete, carefully cool the mixture back to 0 °C and quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then brine to remove residual DMF. Dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.[6]

Data Visualization & Key Relationships

Decision Tree for Derivatization Strategy

This diagram helps in selecting the appropriate reaction conditions based on the desired derivative.

G start Goal: Derivatize 5-Methoxyindoline q1 What type of group to add? start->q1 acyl_path N-Acylation q1->acyl_path Acyl (e.g., Acetyl) alkyl_path N-Alkylation q1->alkyl_path Alkyl (e.g., Methyl) acyl_reagent Use Acyl Chloride or Anhydride acyl_path->acyl_reagent alkyl_reagent Use Alkyl Halide (R-I > R-Br) alkyl_path->alkyl_reagent acyl_base Use TEA or Pyridine in aprotic solvent (DCM) acyl_reagent->acyl_base alkyl_base_q Is alkyl halide reactive? alkyl_reagent->alkyl_base_q strong_base Use strong base (NaH) in DMF/THF alkyl_base_q->strong_base No (e.g., secondary R-Cl) mod_base Use moderate base (K2CO3) in DMF, with heat alkyl_base_q->mod_base Yes (e.g., BnBr, MeI)

Caption: A decision tree for selecting a derivatization strategy.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 5-Methoxyindoles.
  • BenchChem. (2025). Technical Support Center: Scale-Up Synthesis of 5-Methoxyindole Compounds.
  • BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Methoxyindole.
  • BenchChem. (2025). Refinement of analytical methods for detecting 5-Methoxyindole.
  • BenchChem. (2025). Technical Support Center: Degradation of 5-Methoxyindole Derivatives.
  • BenchChem. (2025). Fundamental chemical properties of 5-Methoxyindole.
  • Bertaccini, G., & Vitali, T. (1967).
  • Li, W., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 46-52.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlocking Pharmaceutical Potential: The Role of 5-Methoxyindole in Drug Discovery.
  • Hubei Sibo Chem Co ltd. (2020). Preparation method of 5-methoxyindole.
  • MDPI. (n.d.). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins.
  • Legrand, F.-X., et al. (2018). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry – A European Journal, 24(62), 16561-16565.
  • BenchChem. (2025). Technical Support Center: 5-Methoxyindole Synthesis.
  • Katritzky, A. R., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2501.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • BenchChem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.
  • BenchChem. (2025). Technical Support Center: Optimizing Derivatization of 5-Methylindole.
  • Sigma-Aldrich. (n.d.). Application Note – N-Boc deprotection.
  • Thien, N. D., et al. (2025).
  • Beilstein Archives. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • Google APIs. (n.d.). Total synthesis method for making an indole structure derivative product class, of the triptamine type, in particular, melatonin.
  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges with 5-Methoxyindole.
  • Pesch, M., et al. (2023). Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications.
  • ResearchGate. (n.d.). Synthesis of N‐alkylated derivatives of 5‐methoxyindolylbenzimidazole.
  • ResearchGate. (2020). An Efficient Chemo‐Selective N‐Alkylation Methodology for the Structure Diversification of Indolylbenzimidazoles.
  • LKT Labs. (n.d.). 5-Methoxyindole.
  • Chemical Communications (RSC Publishing). (n.d.). N-acylation: an effective method for reducing the LUMO energy levels of conjugated polymers containing five-membered lactam units.
  • ChemicalBook. (n.d.). 5-METHOXY-3-(2-DIISOPROPYLAMINOETHYL)INDOLE HYDROCHLORIDE.
  • Sigma-Aldrich. (n.d.). 5-Methoxyindole 99 1006-94-6.
  • Chem-Impex. (n.d.). 5-Methoxyindole-2-carboxylic acid methyl ester.
  • GoldBio. (n.d.). 5-Methoxyindole Ultra Pure.
  • MDPI. (2021). Derivatization in Analytical Chemistry.
  • ResearchGate. (n.d.). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids.

Sources

Technical Support Center: Overcoming Poor Cell Permeability of 5-Methoxyindoline Hydrochloride and Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for one of the most common hurdles in drug discovery: poor cell permeability, with a specific focus on challenging small molecules like 5-Methoxyindoline hydrochloride. Our goal is to move beyond simple protocols and offer a framework of understanding, enabling you to diagnose issues and rationally design experiments to enhance the intracellular delivery of your compounds.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the fundamental concepts and initial questions that arise when working with compounds exhibiting low cellular uptake.

Q1: Why is cell permeability a critical parameter for my compound?

Cell permeability is the gatekeeper of therapeutic efficacy for any drug targeting intracellular components.[1] A compound's ability to cross the cell membrane dictates its bioavailability and concentration at the site of action.[1] Insufficient permeability can render even the most potent molecule ineffective, leading to failed preclinical and clinical outcomes.[1] Therefore, assessing and optimizing permeability is a cornerstone of the drug discovery process.

Q2: What are the key physicochemical properties that govern the cell permeability of a small molecule like this compound?

Passive diffusion, the primary route for many small molecules, is heavily influenced by a set of physicochemical properties. While specific data for this compound is limited, we can use its structural analog, 5-Methoxyindole, as a representative model to understand these factors.[2][3] Key properties, often framed by guidelines like Lipinski's "Rule of 5," include:

  • Lipophilicity (logP): This measures a compound's affinity for a lipid environment (like the cell membrane) versus an aqueous one. A balanced logP is crucial.[1]

  • Polar Surface Area (PSA): This metric correlates with a molecule's hydrogen bonding potential. High PSA can hinder membrane crossing.[1][4]

  • Molecular Weight (MW): Smaller molecules generally permeate more easily than larger ones.[1][4]

  • Hydrogen Bond Donors and Acceptors: A high number of these increases the energy required for a molecule to shed its water shell and enter the lipid bilayer.[1][4]

  • Rotatable Bonds: Molecular flexibility can sometimes negatively impact permeability.[1][4]

PropertyValue for 5-MethoxyindoleSource(s)
IUPAC Name 5-methoxy-1H-indole[5]
CAS Number 1006-94-6
Molecular Formula C₉H₉NO[5]
Molecular Weight 147.17 g/mol [5]
Melting Point 52-55 °C[2]
logP 2.17[3]
Polar Surface Area 25.02 Ų[3]

Q3: How do I get a baseline measurement of my compound's permeability?

A tiered experimental approach is the most efficient strategy.[1] You should begin with a simple, high-throughput assay to measure passive diffusion, followed by a more complex cell-based assay to investigate active transport phenomena.

  • Initial Screen (Passive Permeability): The Parallel Artificial Membrane Permeability Assay (PAMPA) is an ideal starting point. It's a cell-free system that models passive, transcellular permeation and is cost-effective for screening many compounds.[6][7][8]

  • Secondary Screen (Active & Passive Transport): The Caco-2 cell permeability assay is the industry standard.[9][10] It uses a monolayer of human intestinal cells that form tight junctions and express efflux pumps, thus providing a more comprehensive and physiologically relevant model of in vivo absorption.[9][10][11]

Q4: My compound has low permeability in the PAMPA assay. What does this suggest?

Low permeability in the PAMPA model points directly to a suboptimal physicochemical profile for passive diffusion.[6] Since PAMPA isolates passive transport, this result indicates that the compound's intrinsic properties (e.g., high polarity, low lipophilicity, large size) are hindering its ability to cross a lipid bilayer.[6][7] In this case, strategies involving structural modification or prodrug approaches are often the most effective solutions.

Q5: My compound shows high permeability in PAMPA but low accumulation in Caco-2 cells. What could be the issue?

This is a classic and highly informative result. A discrepancy where PAMPA permeability is high but Caco-2 permeability is low strongly suggests that the compound is a substrate for active efflux pumps .[6] The compound can passively enter the cell, but it is being actively transported back out by membrane proteins like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[12] This scenario requires a bidirectional Caco-2 assay to confirm efflux and may necessitate strategies to evade or inhibit these transporters.

Part 2: Troubleshooting Guide

This section provides direct, actionable advice for specific experimental problems.

Problem Observed Potential Cause(s) Recommended Action(s) & Troubleshooting Steps
Low intracellular concentration of 5-Methoxyindoline HCl detected. 1. Poor Passive Permeability: The compound's physicochemical properties are not conducive to crossing the lipid membrane. 2. Active Efflux: The compound is a substrate for efflux pumps (e.g., P-gp, BCRP).[12][13] 3. Metabolic Instability: The compound is being rapidly metabolized by enzymes within the cells.1. Confirm Passive Permeability: Run a PAMPA assay. If permeability is low, the issue is intrinsic to the compound. Proceed to "Strategies for Enhancing Cell Permeability".[1] 2. Assess Efflux: Perform a bidirectional Caco-2 assay to calculate the efflux ratio. An efflux ratio >2 indicates active efflux.[10] Consider co-incubation with a known P-gp inhibitor (e.g., verapamil) to see if permeability improves.[9] 3. Evaluate Stability: Test the metabolic stability of the compound using human liver microsomes or within the Caco-2 cell lysate.
High variability in Caco-2 permeability results. 1. Inconsistent Monolayer Integrity: The Caco-2 cell monolayers have not formed consistent tight junctions. 2. Inconsistent Pipetting or Sampling: Technical errors are introducing variability. 3. Compound Saturation: The concentration of the compound is saturating uptake or efflux transporters.1. Verify Monolayer Integrity: Always perform a Transepithelial Electrical Resistance (TEER) measurement before each experiment. Use only monolayers with a TEER value ≥200 Ω·cm².[1] Also, check the permeability of a low-permeability marker like Lucifer Yellow. 2. Standardize Technique: Use calibrated pipettes and maintain a consistent, documented procedure for adding solutions and taking samples.[1] 3. Test Concentration Dependence: Run the assay at a range of compound concentrations to identify potential saturation of transport mechanisms.[1]
Compound confirmed as an efflux pump substrate (Efflux Ratio > 2). Active Transport by Efflux Pumps: The compound is recognized and actively removed from the cell by transporters like P-gp.[14][15]1. Inhibitor Studies: Confirm the specific transporter involved by co-dosing with selective inhibitors (e.g., zosuquidar for P-gp).[16] 2. Structural Modification: Make targeted chemical modifications to the compound to reduce its recognition by the efflux pump. This can be subtle and often requires iterative medicinal chemistry. 3. Formulation Approaches: Encapsulate the compound in nanoparticles or liposomes. These delivery systems can alter the mechanism of cellular entry, often bypassing individual efflux pumps through endocytosis.[17][18]

Part 3: Key Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a method for rapid screening of passive membrane permeability.

Methodology:

  • Membrane Preparation: A 96-well filter plate (donor plate) is coated with 5 µL of a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.[19][20]

  • Prepare Solutions:

    • Donor Solution: Prepare a 100-500 µM solution of the test compound in a buffer that mimics the pH of the small intestine (e.g., pH 6.5).[1]

    • Acceptor Solution: Prepare a buffer that mimics physiological pH (e.g., pH 7.4).[1]

  • Assay Assembly: Add 300 µL of the acceptor solution to the wells of a 96-well acceptor plate. Carefully place the lipid-coated donor plate on top of the acceptor plate to create a "sandwich".[20]

  • Compound Addition: Add 150-200 µL of the donor solution containing the test compound to the wells of the donor plate.[8][19]

  • Incubation: Incubate the plate assembly at room temperature for 4 to 18 hours in a chamber with controlled humidity to prevent evaporation.[8][19]

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated. Compounds can be classified based on their Papp values.

Permeability ClassPapp (x 10⁻⁶ cm/s)Expected Human Absorption
High > 10> 80%
Medium 1 - 1020% - 80%
Low < 1< 20%
Protocol 2: Caco-2 Cell Bidirectional Permeability Assay

This protocol is used to assess both passive and active transport, including efflux.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on semipermeable Transwell filter supports and cultured for 18-22 days to allow them to differentiate and form a confluent monolayer with tight junctions.[1][21]

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Only use inserts with TEER values indicating a confluent monolayer (typically >200 Ω·cm²).[1]

  • Equilibration: Rinse the monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution) and equilibrate them for 20-30 minutes in an incubator.[22]

  • Transport Experiment (in duplicate or triplicate):

    • Apical to Basolateral (A-B) Transport: Add the test compound (at a defined concentration, e.g., 10 µM) to the apical (upper) chamber. Add fresh transport buffer to the basolateral (lower) chamber.[9][22]

    • Basolateral to Apical (B-A) Transport: In a separate set of wells, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.[9][22]

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[9][11]

  • Sampling and Quantification: At the end of the incubation, take samples from both the apical and basolateral chambers. Analyze the concentration of the compound using LC-MS/MS.

  • Calculations:

    • Calculate the Papp for both the A-B and B-A directions.[10]

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).[10] An ER > 2 is a strong indicator that the compound is a substrate for active efflux.[10]

Part 4: Strategies for Enhancing Cell Permeability

If initial assays confirm poor permeability, the following scientifically-grounded strategies can be employed. The choice of strategy depends on the underlying cause of poor uptake.

Start Poor Permeability of 5-Methoxyindoline HCl Confirmed Decision1 What is the cause? Start->Decision1 Passive Poor Passive Diffusion (Low PAMPA Result) Decision1->Passive Intrinsic Properties Efflux Active Efflux (High Caco-2 Efflux Ratio) Decision1->Efflux Transporter Interaction Strategy1 Strategy 1: Prodrug Approach (Mask Polar Groups) Passive->Strategy1 Strategy2 Strategy 2: Structural Modification (Optimize Physicochemical Properties) Passive->Strategy2 Strategy3 Strategy 3: Formulation Approach (Liposomes, Nanoparticles) Passive->Strategy3 Efflux->Strategy3 Bypass Transporters Strategy4 Strategy 4: Efflux Avoidance (Structural Modification or Formulation) Efflux->Strategy4 Outcome Enhanced Intracellular Concentration Strategy1->Outcome Strategy2->Outcome Strategy3->Outcome Strategy4->Outcome

Caption: Decision workflow for selecting a strategy to enhance cell permeability.

Strategy 1: The Prodrug Approach

A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical conversion within the body to release the active drug.[23][24] This is a highly effective strategy for overcoming permeability issues related to excessive polarity.[25][26]

  • Mechanism of Action: The core principle is to temporarily mask polar functional groups (like hydroxyls, amines, or carboxylic acids) that contribute to a high PSA and hydrogen bonding capacity.[27] This masking increases the molecule's lipophilicity, facilitating its passage across the cell membrane.[26] Once inside the cell, cellular enzymes (e.g., esterases) cleave the masking group, regenerating the active parent compound at its site of action.[28]

  • When to Use It: This approach is ideal when the parent molecule has high target potency but poor physicochemical properties for passive diffusion. It is one of the most successful strategies employed in modern drug design, with many approved drugs being administered as prodrugs.[24][25]

Strategy 2: Formulation-Based Approaches (Liposomes & Nanoparticles)

This strategy involves encapsulating the active compound within a carrier system rather than chemically modifying it.

  • Liposomes: These are microscopic vesicles composed of a lipid bilayer, similar to a cell membrane.[29] They can encapsulate both hydrophobic and hydrophilic drugs, protecting them from degradation in the GI tract and enhancing their absorption.[29][30][31][32][33] By fusing with the cell membrane or being taken up via endocytosis, liposomes can deliver their payload directly into the cell.[34]

  • Nanoparticles: Polymeric nanoparticles are another versatile delivery system.[17] They can be engineered to target specific cells or even intracellular organelles.[17][18][34] Nanoparticles are typically taken up by endocytic pathways, which can effectively bypass efflux pump recognition at the membrane surface, making this a powerful strategy for overcoming efflux-mediated resistance.[18][35]

  • When to Use Them: Formulation strategies are particularly useful for compounds that are substrates for efflux pumps or are too difficult to modify chemically without losing activity. They are also beneficial for improving the bioavailability of poorly soluble drugs.[30][31]

cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Drug Poorly Permeable Drug (5-Methoxyindoline HCl) EffluxPump Efflux Pump (e.g., P-gp) Drug->EffluxPump Blocked / Effluxed EffluxPump->Drug Target Intracellular Target Prodrug Prodrug (Masked) Prodrug->Target Passive Diffusion Enzyme Cellular Esterases Liposome Liposome (Encapsulated) Liposome->Target Endocytosis / Fusion Enzyme->Drug Activation

Caption: Mechanisms for overcoming permeability barriers at the cell membrane.

Strategy 3: Structural Modification

This is a classic medicinal chemistry approach focused on altering the compound's structure to improve its drug-like properties.

  • Mechanism of Action: By making targeted chemical changes, a medicinal chemist can systematically optimize the key physicochemical properties that govern permeability.[36]

    • Reduce Polarity: Replace or mask polar groups (e.g., -OH, -NH2) with less polar alternatives.

    • Introduce Intramolecular Hydrogen Bonds: This strategy "hides" hydrogen-bonding groups from the aqueous environment, effectively lowering the energy barrier for membrane entry.[37]

    • Optimize Lipophilicity: Systematically modify parts of the molecule to achieve an optimal logP, as both very low and very high lipophilicity can be detrimental.

    • Reduce Rotatable Bonds: Introducing conformational constraints, such as cyclization, can sometimes improve permeability.[37]

  • When to Use It: This strategy is fundamental during the lead optimization phase of drug discovery. It is employed when there is a clear structure-activity relationship and a willingness to synthesize and test multiple analogs to find a compound with a balanced profile of potency and permeability.

References

  • Alonso, M. J. (2011). Nanoparticles for intracellular-targeted drug delivery. PubMed.
  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • de Souza, M. M., et al. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability.
  • dos Santos, T., et al. (n.d.).
  • Mitchell, M. J., et al. (n.d.). Active Cellular and Subcellular Targeting of Nanoparticles for Drug Delivery. PMC.
  • (n.d.). Caco2 assay protocol.
  • Lin, Y., et al. (n.d.). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Springer.
  • Kim, Y., & Lim, S. J. (n.d.). Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches. NIH.
  • de Souza, M. M., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Semantic Scholar.
  • Li, Y., et al. (2022). Nanocarriers for the delivery of antibiotics into cells against intracellular bacterial infection. Signal Transduction and Targeted Therapy.
  • Rode, R. B., & Borade, D. S. (2021). Liposomal Formulations for Improved Bioavailability of Poorly Soluble Drugs.
  • Alvarez-Ortega, C., et al. (n.d.). New understanding of multi-drug efflux and permeation in antibiotic resistance, persistence and heteroresistance. NIH.
  • de Souza, M. M., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed.
  • (2023). Enhancing Drug Solubility Using Liposome Formulations for Better Absorption. Scholars Research Library.
  • (n.d.). Caco-2 Permeability Assay. Enamine.
  • White, P. B., et al. (n.d.). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Chemical Biology.
  • (2021). Liposomal Formulations for Improved Bioavailability of Poorly Soluble Drugs. Revista Electronica de Veterinaria.
  • (2025). Strategies in prodrug design. American Chemical Society.
  • Grijalvo, S., et al. (n.d.). Nanotechnology for intracellular delivery and targeting.
  • (n.d.). Caco-2 Permeability. Concept Life Sciences.
  • (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
  • (n.d.). pampa-permeability-assay.pdf. Technology Networks.
  • Xiong, B., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Semantic Scholar.
  • (n.d.). Caco-2 Permeability Assay. Evotec.
  • Wang, Y., et al. (n.d.). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Taylor & Francis.
  • (2023). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences.
  • (2025). 5-Methoxyisoindoline hydrochloride. ChemicalBook.
  • Singh, S., et al. (n.d.). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. PMC - PubMed Central.
  • Yamasaki, S., et al. (n.d.). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers.
  • Chen, Y., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. PMC - NIH.
  • Rudra, P., & Ghosh, A. (n.d.). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. PMC - PubMed Central.
  • Webber, M. A., & Piddock, L. J. V. (n.d.). The importance of efflux pumps in bacterial antibiotic resistance. Oxford Academic.
  • (2025). Technical Support Center: Enhancing the Cell Permeability of Your Compounds. Benchchem.
  • (2025). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules.
  • (2025). Advances in screening for membrane permeability: High-resolution PAMPA for medicinal chemists.
  • (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems.
  • (2025). Fundamental chemical properties of 5-Methoxyindole. Benchchem.
  • (n.d.). 5-Methoxyindole 1006-94-6. Guidechem.
  • (n.d.). 5-Methoxyindole. PubChem.
  • (2025). 5-Methoxyindole. ChemicalBook.
  • Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery.
  • (n.d.). 5-Methoxyindole. LKT Labs.
  • (n.d.). 5-Methoxyindole 99 1006-94-6. Sigma-Aldrich.
  • Zhang, Y., et al. (2021). A Bidirectional Permeability Assay for beyond Rule of 5 Compounds. MDPI.
  • (n.d.). 5-Methoxyindole-2-carboxylic acid. PubChem - NIH.

Sources

minimizing off-target effects of 5-Methoxyindoline hydrochloride in experiments

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Minimizing Off-Target Effects

Welcome to the Technical Support Center for 5-Methoxyindole. As Senior Application Scientists, we have developed this in-depth guide to assist researchers, scientists, and drug development professionals in designing and troubleshooting experiments involving 5-Methoxyindole. Our focus is to provide you with the necessary tools and knowledge to minimize off-target effects and ensure the scientific integrity of your results.

Introduction to 5-Methoxyindole

5-Methoxyindole is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a variety of biologically active molecules, including the well-known neurohormone melatonin.[1][2] It is an endogenous compound derived from the metabolism of L-tryptophan and has demonstrated a range of biological activities, including anti-inflammatory and anti-cancer properties.[2][3] Notably, research has indicated its activity at serotonin receptors, specifically as a partial agonist at the 5-HT3A receptor and exhibiting dual agonist/inverse agonist activity at the 5-HT3B receptor.[4]

Given its diverse biological profile, it is imperative for researchers to meticulously design experiments to distinguish between on-target and potential off-target effects. This guide will provide you with the foundational knowledge and practical protocols to achieve this.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when working with 5-Methoxyindole.

Q1: What are the known primary targets of 5-Methoxyindole?

5-Methoxyindole is known to interact with serotonin receptors, particularly the 5-HT3A and 5-HT3B subtypes.[4] It's important to note that its structural similarity to serotonin suggests the potential for interactions with other 5-HT receptor subtypes as well.[5] Additionally, it has been suggested as a potential endogenous ligand for PPARγ.[1]

Q2: What are off-target effects and why are they a concern?
Q3: How can I be sure that the observed effects in my experiment are due to the intended target of 5-Methoxyindole?

Ensuring on-target activity requires a multi-faceted approach. Key strategies include:

  • Dose-response analysis: Demonstrating a clear relationship between the concentration of 5-Methoxyindole and the observed effect is a fundamental first step.[8][9][10]

  • Use of controls: Employing appropriate controls, such as structurally similar but inactive compounds, can help differentiate specific from non-specific effects.

  • Orthogonal validation: Confirming your findings using different experimental techniques or model systems adds a layer of confidence to your results.[11][12]

  • Target engagement assays: Directly measuring the binding of 5-Methoxyindole to its intended target can provide definitive evidence of on-target activity.[13]

Troubleshooting Guide: Navigating Unexpected Results

Encountering unexpected results is a common part of the research process. This section provides a logical framework to troubleshoot and interpret such findings when working with 5-Methoxyindole.

Issue 1: High variability or inconsistent results between experiments.

High variability can stem from several sources. A systematic approach to identifying the cause is essential.

Troubleshooting Workflow:

A High Variability Observed B Check Reagent Stability & Purity A->B Is the 5-Methoxyindole stock solution fresh? Has its purity been verified? C Verify Experimental Protocol Consistency B->C Reagents confirmed to be of high quality D Assess Cell Line/Model System Health C->D Are all steps performed identically each time? (e.g., incubation times, temperatures) E Refine Assay Conditions D->E Is the cell passage number consistent? Are there signs of contamination? F Consistent Results Achieved E->F Optimize parameters like cell density, incubation time, and reagent concentrations. A Select Wild-Type (WT) Cell Line Expressing the Target B Design and Validate guideRNAs for Target Gene A->B C Generate Target Knockout (KO) Cell Line using CRISPR-Cas9 B->C D Verify Target Knockout (e.g., Western Blot, Sequencing) C->D E Treat both WT and KO cells with 5-Methoxyindole D->E F Measure Biological Response E->F G Analyze and Compare Results F->G H Effect observed in WT, absent in KO => On-target effect confirmed G->H I Effect observed in both WT and KO => Off-target effect likely G->I

Caption: Workflow for validating on-target effects using a knockout model.

Protocol 3: Bioluminescence Resonance Energy Transfer (BRET) Assay for Target Engagement

BRET is a powerful technique to monitor protein-protein interactions in real-time in living cells, providing direct evidence of target engagement. [14][15][16] Objective: To measure the interaction between 5-Methoxyindole's target (e.g., a G-protein coupled receptor) and its downstream signaling partners (e.g., β-arrestin) upon compound treatment.

Principle: The target protein is fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc), and the interacting partner is fused to a fluorescent acceptor (e.g., Green Fluorescent Protein, GFP). Upon ligand binding and subsequent protein interaction, energy is transferred from the donor to the acceptor, resulting in a measurable light emission from the acceptor. [14][17] Abbreviated Methodology:

  • Cell preparation: Co-transfect cells with plasmids encoding the Rluc-tagged receptor and the GFP-tagged interacting protein.

  • Assay setup: Plate the transfected cells in a white-walled microplate. [17]3. Compound addition: Add varying concentrations of 5-Methoxyindole.

  • Substrate addition: Add the luciferase substrate (e.g., coelenterazine h).

  • Signal detection: Measure the light emission at wavelengths corresponding to the donor and acceptor using a microplate reader.

  • Data analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio upon compound addition indicates target engagement.

Signaling Pathway Visualization:

cluster_0 Cell Membrane Receptor Target Receptor (Rluc-tagged) G_Protein G-Protein Receptor->G_Protein Activation Beta_Arrestin β-Arrestin (GFP-tagged) Receptor->Beta_Arrestin Recruitment (BRET Signal) Response Downstream Signaling G_Protein->Response Beta_Arrestin->Response Ligand 5-Methoxyindole Ligand->Receptor Binding

Caption: GPCR signaling cascade illustrating a BRET assay setup.

Conclusion

The robust and reliable use of 5-Methoxyindole in research demands a careful and systematic approach to experimental design and data interpretation. By diligently applying the principles and protocols outlined in this guide, researchers can significantly enhance the scientific rigor of their work and confidently delineate the on-target effects of this versatile compound.

References

  • Collaborative Drug Discovery. (2025). Understanding the Importance of The Dose-Response Curve.
  • Danaher Life Sciences. (n.d.).
  • Study.com. (n.d.).
  • Sigma-Aldrich. (n.d.). How to Interpret Dose-Response Curves.
  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?.
  • Concentration-effect and dose-response relations in clinical pharmacology. (n.d.). PMC.
  • Salahpour, A., et al. (2012). BRET biosensors to study GPCR biology, pharmacology, and signal transduction. Frontiers in Endocrinology.
  • Frontiers. (2012). BRET biosensors to study GPCR biology, pharmacology, and signal transduction.
  • Illuminating GPCR Research: FRET and BRET-Based Sensors Shed Light on Cellular Signaling. (2024).
  • Chem Help ASAP. (2020). off-target effects. YouTube.
  • FRET and BRET-Based Biosensors in Live Cell Compound Screens. (n.d.). PMC - NIH.
  • Benchchem. (2025). Common mistakes when using enantiomer controls.
  • Reaction Biology. (n.d.).
  • Berthold Technologies GmbH & Co.KG. (n.d.). BRET (Bioluminescence Resonance Energy Transfer).
  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects.
  • Molecular Target Validation in preclinical drug discovery. (2014).
  • Taconic Biosciences. (n.d.). Using Animal Models for Drug Development.
  • G-protein coupled receptor experimental structures and their ligands used in this study. (n.d.).
  • Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. (n.d.). PMC - NIH.
  • ResearchGate. (n.d.).
  • Coupling cellular drug-target engagement to downstream pharmacology with CeTEAM. (n.d.). PMC - PubMed Central.
  • MtoZ Biolabs. (n.d.).
  • LKT Labs. (n.d.). 5-Methoxyindole.
  • MedchemExpress.com. (n.d.).
  • Benchchem. (n.d.).
  • ACS Publications. (2020). Ligand-Specific Allosteric Coupling Controls G-Protein-Coupled Receptor Signaling.
  • PNAS. (n.d.). Controlling signaling with a specifically designed Gi-coupled receptor.
  • MDPI. (n.d.). Ligand-Free Signaling of G-Protein-Coupled Receptors: Physiology, Pharmacology, and Genetics.
  • Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. (2025). PMC - NIH.
  • Benchchem. (n.d.). Fundamental chemical properties of 5-Methoxyindole.
  • GoldBio. (n.d.). 5-Methoxyindole Ultra Pure.
  • PubMed. (1967).
  • Benchchem. (n.d.).
  • Stereochemistry in Drug Action. (n.d.). PMC - NIH.
  • Chiral Drugs: An Overview. (n.d.). PMC - PubMed Central.
  • PubChem. (n.d.). 5-Methoxyindole.
  • Sigma-Aldrich. (n.d.). 5-Methoxyindole 99 1006-94-6.
  • ResearchGate. (2025). Unequal Activities of Enantiomers via Biological Receptors: Examples of Chiral Drug, Pesticide, and Fragrance Molecules.
  • PubMed. (2016). Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins.
  • JoVE. (2023).
  • PubMed Central. (n.d.).
  • Off-target interactions in the CRISPR-Cas9 Machinery: mechanisms and outcomes. (2025).

Sources

purification challenges of 5-Methoxyindoline hydrochloride and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Methoxyindoline hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common challenges and solutions encountered during the purification of this valuable synthetic intermediate. Our approach moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the highest purity for your downstream applications.

Section 1: Understanding the Core Purification Challenges

The purification of this compound is a multi-faceted challenge that begins with the quality of the synthetic route used to produce its precursor, 5-methoxyindole. Impurities generated during the initial synthesis and the subsequent reduction are the primary source of purification difficulties. Furthermore, the inherent chemical nature of the indoline ring and the properties of its hydrochloride salt introduce specific obstacles that must be carefully managed.

Key Challenge Areas:

  • Process-Related Impurities: Contaminants arising from starting materials, intermediates, and side-reactions during the synthesis of 5-methoxyindole and its reduction to 5-methoxyindoline.

  • Product Instability: Indolines, particularly in their free-base form, are susceptible to oxidation. The indole precursor can also degrade under harsh conditions.[1][2][3]

  • Salt Formation & Crystallization: Achieving a crystalline, stable, and pure hydrochloride salt can be complicated by issues such as oiling out, polymorphism, and hygroscopicity.[4]

The following workflow provides a high-level overview of a typical purification cascade.

cluster_0 Upstream Synthesis & Workup cluster_1 Purification of Free Base cluster_2 Hydrochloride Salt Formation & Final Purification Crude_Reaction Crude 5-Methoxyindoline (from reduction of 5-Methoxyindole) Workup Aqueous Workup (e.g., L/L Extraction) Crude_Reaction->Workup Quench & Neutralize Chromatography Column Chromatography (Silica Gel) Workup->Chromatography Isolate Crude Free Base Solvent_Evap Solvent Evaporation Chromatography->Solvent_Evap Collect & Combine Pure Fractions Salt_Formation Dissolve in Solvent & Add HCl Source Solvent_Evap->Salt_Formation Crystallization Induce Crystallization (Cooling, Anti-solvent) Salt_Formation->Crystallization Isolation Filter, Wash & Dry Crystallization->Isolation Pure_Product Pure 5-Methoxyindoline HCl Isolation->Pure_Product

Caption: General purification workflow for 5-Methoxyindoline HCl.

Section 2: Troubleshooting Guide (Q&A Format)

This section directly addresses specific issues you may encounter during your experiments.

Issue 1: My crude 5-methoxyindoline free base is a dark oil or tar after workup and solvent removal.

  • Question: I've completed the reduction of 5-methoxyindole and after the aqueous workup, I'm left with a dark, viscous oil instead of a solid. What's causing this and how can I fix it?

  • Answer: This is a very common issue primarily caused by oxidation and/or the presence of polymeric impurities . Indolines are electron-rich and notoriously sensitive to atmospheric oxygen, especially in their free-base form.[3] The dark color is a tell-tale sign of oxidative degradation. Additionally, if harsh acidic conditions were used in the preceding indole synthesis, it can lead to polymerization, resulting in tarry substances.[5]

    Causality & Solution Pathway:

    • Prevent Oxidation (Proactive): During the workup, use degassed (sparged with Nitrogen or Argon) solvents. Once the free base is isolated, immediately place it under an inert atmosphere and proceed to the next step. Avoid storing the free base for extended periods; it is best to convert it to the more stable hydrochloride salt promptly.

    • Purification Strategy (Reactive): The best method to separate your desired indoline from baseline impurities and colored degradation products is column chromatography on silica gel.[6][7]

      • Stationary Phase: Silica gel is standard.

      • Mobile Phase: A non-polar/polar gradient system like Hexane/Ethyl Acetate is a good starting point. The polarity can be fine-tuned based on TLC analysis. Adding a small amount of triethylamine (~0.1-1%) to the eluent can be beneficial. It deactivates the acidic sites on the silica gel, which can otherwise cause streaking and degradation of the basic indoline on the column.

    • Post-Chromatography Handling: After combining the pure fractions identified by TLC, evaporate the solvent under reduced pressure at a low temperature (e.g., <40°C) to minimize thermal degradation. Immediately redissolve the purified oil in a suitable solvent for the salt formation step.

Issue 2: During the addition of HCl to form the salt, my product "oiled out" instead of crystallizing.

  • Question: I have a purified oil of 5-methoxyindoline and when I add ethereal HCl, it forms a sticky, unmanageable oil at the bottom of the flask, not a crystalline solid. How can I induce crystallization?

  • Answer: "Oiling out" is a classic crystallization problem that occurs when the solute's concentration in the solution exceeds its supersaturation limit, causing it to separate as a liquid phase rather than an ordered solid lattice. This is often influenced by the solvent system, temperature, and rate of HCl addition.

    Causality & Solution Pathway:

    • Solvent Choice is Critical: The solvent must be one in which the free base is soluble, but the hydrochloride salt is sparingly soluble. Ethers (like Diethyl Ether or MTBE) and esters (like Isopropyl Acetate or Ethyl Acetate) are excellent choices.[4] Avoid solvents like methanol or ethanol initially, as the salt may be too soluble to precipitate effectively.

    • Control the Rate of Supersaturation:

      • Slow Addition: Add the HCl source (e.g., HCl in isopropanol, HCl in diethyl ether, or gaseous HCl) slowly and sub-surface with vigorous stirring. This prevents localized high concentrations that promote oiling.

      • Temperature Control: Perform the salt formation at a controlled temperature. Sometimes starting at room temperature or slightly elevated temperatures (e.g., 40-50°C) can help maintain solubility before controlled cooling to induce crystallization.[4]

      • Dilution: The initial concentration of the free base might be too high. Use a larger volume of the chosen solvent.

    • Troubleshooting a Failed Crystallization: If the product has already oiled out, you can try to "rescue" it. Gently heat the mixture until the oil redissolves, then allow it to cool very slowly, perhaps with seed crystals if available. Alternatively, you can attempt to redissolve the oil in a minimal amount of a more polar solvent (like a few drops of isopropanol) and then add a larger volume of a non-polar anti-solvent (like hexane) to precipitate the solid.

Start Product 'Oiled Out' During Salt Formation Check_Conc Is the solution highly concentrated? Start->Check_Conc Check_Solvent Is the salt too soluble in the chosen solvent? Check_Conc->Check_Solvent No Dilute Dilute with more of the primary solvent. Check_Conc->Dilute Yes Check_Cooling Was cooling too rapid? Check_Solvent->Check_Cooling No Add_Antisolvent Add a non-polar anti-solvent (e.g., Hexane). Check_Solvent->Add_Antisolvent Yes Slow_Cool Allow for slow, controlled cooling to room temp, then 0-4°C. Check_Cooling->Slow_Cool Yes Success Crystalline Solid Obtained Check_Cooling->Success No Dilute->Check_Solvent Add_Antisolvent->Check_Cooling Slow_Cool->Success

Caption: Decision tree for troubleshooting crystallization failure.

Issue 3: My final product's purity is low, and I see unexpected signals in the NMR, possibly from isomers or chlorinated species.

  • Question: My final hydrochloride salt is off-white and the NMR/Mass Spec data suggests the presence of stubborn impurities. What are these and how do I get rid of them?

  • Answer: This points to process-related impurities from the synthesis of the 5-methoxyindole precursor that were not removed. Two common culprits are:

    • Positional Isomers: If a Fischer indole synthesis was used, cyclization of p-methoxyphenylhydrazine can sometimes yield minor amounts of the 7-methoxy or other isomers.[5] These isomers often have very similar polarities to the desired product, making them difficult to separate.

    • Chlorinated Impurities: Using hydrochloric acid (HCl) as a catalyst in the Fischer synthesis of methoxy-substituted indoles is known to sometimes cause an "abnormal" side reaction where the methoxy group is displaced by a chloride ion.[6]

    Causality & Solution Pathway:

    • Optimize Chromatography: Achieving separation from isomers may require high-performance column chromatography. Experiment with different solvent systems (e.g., Toluene/Acetone or Dichloromethane/Methanol) and consider using a finer mesh silica gel for higher resolution.

    • Recrystallization: This is a powerful technique for removing small amounts of impurities from a solid product. The key is finding a suitable solvent system.

      • Protocol: Dissolve the impure hydrochloride salt in a minimum amount of a hot solvent in which it is reasonably soluble (e.g., methanol, ethanol, or isopropanol). If the solution is colored, you can add a small amount of activated charcoal and hot-filter it. Then, either allow the solution to cool slowly or add a non-polar anti-solvent (like isopropyl acetate or diethyl ether) until turbidity is observed, then cool.[4] Multiple recrystallizations may be necessary.

    • Prevention (Revisit Synthesis): The most robust solution is to prevent the formation of these impurities in the first place. If chlorinated byproducts are an issue, consider using a different acid catalyst for the indole synthesis, such as polyphosphoric acid (PPA) or a Lewis acid like zinc chloride.[5][6]

Impurity TypePotential SourceRecommended Purification Strategy
Oxidized/Polymeric Species Air exposure of free base; harsh acid conditions in synthesis.[3][5]Column chromatography (silica gel, Hex/EtOAc +/- TEA).
Positional Isomers (e.g., 7-Methoxyindoline) Non-selective cyclization in Fischer indole synthesis.[5][8]High-resolution column chromatography; Fractional recrystallization.
Chlorinated Byproducts Use of HCl as a catalyst in methoxy-indole synthesis.[6]Recrystallization. Prevention by using alternative acid catalysts (PPA, ZnCl₂).
Residual Catalyst (e.g., Pd, Pt, Raney Ni) Incomplete removal after the reduction step.Filtration through a pad of Celite® or a specific metal scavenger resin.
Unreacted 5-Methoxyindole Incomplete reduction reaction.Column chromatography (easily separated due to polarity difference).

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the best way to store this compound to ensure its stability?

    • A1: The hydrochloride salt is significantly more stable than the free base. It should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place.[9][10] For long-term storage, keeping it in a desiccator at -20°C is ideal to minimize degradation from moisture and light.

  • Q2: My final product is a fine powder but seems to be clumping together. Is this normal?

    • A2: This suggests the material may be hygroscopic (readily absorbs moisture from the air). While not always detrimental to purity, it can make handling and accurate weighing difficult. Ensure the product is dried thoroughly under high vacuum, and handle it in a low-humidity environment (like a glove box) if possible. Storing it with a desiccant is also recommended.

  • Q3: Can I purify the hydrochloride salt directly with column chromatography?

    • A3: It is generally not recommended. Salts are highly polar and tend to stick irreversibly to silica gel or streak badly, leading to poor separation and recovery. The standard and most effective practice is to purify the compound in its neutral, free-base form and then convert the purified base into the hydrochloride salt as the final step.

  • Q4: What analytical techniques are best for confirming the purity of my final product?

    • A4: A combination of techniques is essential for a complete picture of purity.

      • ¹H and ¹³C NMR: Confirms the structure and can detect and quantify organic impurities.

      • LC-MS (Liquid Chromatography-Mass Spectrometry): Excellent for identifying the mass of the parent ion and detecting trace-level impurities.

      • HPLC (High-Performance Liquid Chromatography): The gold standard for determining purity percentage (e.g., >99.5%) using a calibrated detector.

References

  • Technical Support Center: 5-Methoxyindole Synthesis. (n.d.). Benchchem.
  • Technical Support Center: Synthesis of 5-Methoxyindoles. (n.d.). Benchchem.
  • Purification of 5-Methoxy-1H-indol-2-amine: A Technical Guide. (n.d.). Benchchem.
  • Technical Support Center: Scale-Up Synthesis of 5-Methoxyindole Compounds. (n.d.). Benchchem.
  • Indoline hydrochloride salts and process for their preparation. (n.d.). Google Patents.
  • Preparation method of 5-methoxyindole. (n.d.). Google Patents.
  • 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. (n.d.). Organic Syntheses Procedure.
  • What do common indole impurities look like? (2017). ResearchGate.
  • Fundamental chemical properties of 5-Methoxyindole. (n.d.). Benchchem.
  • The crystalline forms of nine hydrochloride salts of substituted tryptamines. (2021). PubMed.
  • Technical Support Center: Degradation of 5-Methoxyindole Derivatives. (n.d.). Benchchem.
  • Synthesis, Reactions and Medicinal Uses of Indole. (n.d.). Pharmaguideline.
  • 5-Methoxyindole Ultra Pure. (n.d.). GoldBio.
  • Crystallization process of tricyclic indole derivatives. (n.d.). Google Patents.

Sources

addressing batch-to-batch variability of 5-Methoxyindoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the challenges of inconsistent results when working with 5-Methoxyindoline hydrochloride.

Introduction: The Challenge of Batch-to-Batch Variability

This compound is a valuable building block in synthetic chemistry, particularly in the development of pharmaceuticals and biologically active compounds. However, like many complex organic reagents, its quality can differ from one production batch to the next. This variability is a significant concern for researchers as it can lead to irreproducible results, low reaction yields, and unexpected side products, ultimately hindering scientific progress.[1][2]

Contaminants or slight structural differences in starting materials can profoundly impact experimental outcomes.[3][4] Impurities can induce unwanted side reactions, interfere with the intended reaction pathway, or even poison catalysts, leading to skewed or incomplete results.[3][5] This guide, designed for researchers, scientists, and drug development professionals, provides a framework for proactively qualifying new batches of this compound and systematically troubleshooting issues arising from its variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A: this compound is the salt form of 5-methoxyindoline. The core indole structure is a key feature in many biologically active compounds.[6] Its derivatives are explored in medicinal chemistry for potential neuroprotective properties and as agonists for serotonin receptors.[7][8] In synthetic chemistry, it serves as a versatile intermediate for creating more complex molecules for pharmaceuticals and fine chemicals.[9][10]

Q2: What are the common causes of batch-to-batch variability in chemical reagents like this?

A: Batch-to-batch variability can stem from multiple factors in the manufacturing process.[1][11][12] Key causes include:

  • Raw Material Purity: The quality of the starting materials used in the synthesis can vary.[1][13]

  • Synthetic Route: Different manufacturers may use different synthetic pathways (e.g., Fischer indole synthesis, Ullmann condensation), which can result in different impurity profiles.[14][15][16]

  • Process Parameters: Minor changes in reaction conditions like temperature, pressure, or reaction time can alter the final product's purity and composition.[1]

  • Purification Methods: The effectiveness of purification techniques like crystallization or chromatography determines the level of residual impurities.[13][14]

  • Storage and Handling: Improper storage, such as exposure to light or air, can lead to degradation over time.[17][18] this compound should be stored at -20°C and protected from light.[18]

Q3: How can impurities affect my experiment?

A: Impurities can have far-reaching consequences.[3] They can:

  • Lower Reaction Yield: React with your starting materials or desired product, reducing the overall yield.[5][19]

  • Cause Side Reactions: Catalyze unintended reactions, leading to a complex mixture of byproducts that complicates purification.[4]

  • Generate False Positives/Negatives: In biological assays, impurities may have their own biological activity, leading to misleading results.[3]

  • Hinder Reproducibility: Make it difficult to reproduce results obtained with a previous, purer batch.[3]

Q4: My supplier provided a Certificate of Analysis (CoA). Isn't that enough?

A: A Certificate of Analysis is an essential starting point, providing key information like purity (e.g., by HPLC or NMR) and physical properties. However, a CoA may not list all minor impurities, which could still be reactive enough to affect your specific application. It is a best practice to perform your own quality control checks to validate a new batch for your particular experimental setup.[20][21]

Troubleshooting Guides

This section is divided into two parts: a proactive approach to qualifying a new batch before you begin your experiments, and a reactive guide for troubleshooting when you suspect batch variability is causing problems.

Part 1: Proactive Qualification of a New Batch

Validating a new lot of this compound before its use in critical experiments is the most effective way to prevent inconsistent results. This involves a systematic workflow to confirm its identity, purity, and suitability for your application.

Workflow for New Batch Qualification

Batch_Qualification_Workflow cluster_0 Phase 1: Initial Inspection & Documentation cluster_1 Phase 2: Analytical Characterization cluster_2 Phase 3: Decision & Final Validation Receive Receive New Batch Inspect Visual Inspection (Color, Form) Receive->Inspect ReviewCoA Review Supplier CoA Inspect->ReviewCoA Solubility Solubility Test ReviewCoA->Solubility NMR ¹H NMR Analysis Solubility->NMR LCMS LC-MS or HPLC-UV Purity Assessment NMR->LCMS FTIR FTIR Spectroscopy (Optional) LCMS->FTIR Compare Compare Data to Reference/Previous Batch FTIR->Compare Decision Accept or Reject? Compare->Decision TestRxn Small-Scale Test Reaction Decision->TestRxn Accept Reject Reject Batch Decision->Reject Reject FinalAccept Final Acceptance TestRxn->FinalAccept Troubleshooting_Tree Start Experiment Failed (e.g., Low Yield, Impurities) CheckSetup Review Experimental Setup (Glassware, Atmosphere, Temp.) Start->CheckSetup CheckReagents Other Reagents Expired or Impure? CheckSetup->CheckReagents Setup OK ProblemElsewhere Issue is Likely Elsewhere in the Protocol CheckSetup->ProblemElsewhere Error Found CheckProcedure Procedure Followed Correctly? (Addition Order, Stoichiometry) CheckReagents->CheckProcedure Reagents OK CheckReagents->ProblemElsewhere Error Found AnalyzeSM Analyze Current Batch of 5-Methoxyindoline HCl (NMR, LC-MS) CheckProcedure->AnalyzeSM Procedure OK CheckProcedure->ProblemElsewhere Error Found CompareBatches Compare Data to Previous 'Good' Batch or Reference AnalyzeSM->CompareBatches DataMatch Data Matches? CompareBatches->DataMatch DataMatch->ProblemElsewhere Yes BatchVariability Batch Variability is the Likely Root Cause DataMatch->BatchVariability No Purify Action: Re-purify the Starting Material BatchVariability->Purify NewBatch Action: Obtain a New Batch and Perform Qualification BatchVariability->NewBatch

Sources

Technical Support Center: Optimizing Dosage of 5-Methoxyindoline Hydrochloride for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-Methoxyindoline hydrochloride. This resource is designed to provide practical, field-proven insights into dosage optimization for in vivo studies. Given that this compound is a novel research compound, this guide emphasizes the foundational principles of dose-finding, formulation, and troubleshooting that are critical when working with new chemical entities.

The core philosophy of this guide is to establish a self-validating experimental system. Each step, from initial dose selection to interpreting unexpected outcomes, is explained with its underlying scientific rationale to empower you to make informed decisions.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions researchers face when beginning in vivo work with a novel compound like this compound.

Q1: How do I select a starting dose for my first in vivo experiment with this compound?

A1: Selecting a starting dose for a novel compound requires a systematic approach, as direct in vivo data is often unavailable. The process involves gathering preclinical data and, if necessary, extrapolating from related compounds.

  • Literature Review: First, conduct a thorough search for any published studies on this compound or structurally similar indoline derivatives.[1][2][3] Pay close attention to in vitro data such as IC50, EC50, or Ki values. While these do not translate directly to an in vivo dose, they provide a starting point for estimating the concentrations required for a biological effect.

  • Extrapolation from Analogs: Identify compounds with a similar indoline core or 5-methoxy group that have been tested in vivo.[4] For instance, data from compounds like 5-Methoxytryptamine may offer clues, though caution is essential due to structural differences.[5]

  • The "No Simple Answer" Principle: It is crucial to recognize that there is no universal formula. The optimal dose must be determined empirically through carefully designed preliminary experiments.[6] A common starting point for a completely novel agent is a dose-range finding study.

Q2: What is the best route of administration for this compound?

A2: The choice of administration route depends on the compound's properties and the experimental objective.[6][7]

  • Parenteral Routes (IV, IP, SC): For initial studies, parenteral routes like intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) are often preferred.[6][8] The IV route is the most direct, bypassing absorption issues, while IP and SC are common for small animal studies due to their relative ease.[6][8]

  • Oral Route (PO): Oral administration is more complex due to potential issues with gastrointestinal absorption and first-pass metabolism.[6] It should be considered if it is the intended clinical route, but initial efficacy and toxicity studies often benefit from the more controlled exposure of parenteral routes.

  • Compound Characteristics: The physicochemical properties of your formulated compound, such as its pH and solubility, will heavily influence the choice.[9] For example, solutions with a non-physiological pH should not be administered intramuscularly (IM) or SC, as they can cause pain and tissue necrosis.[9]

Q3: How do I prepare this compound for administration? It has poor water solubility.

A3: As a hydrochloride salt, this compound is expected to have enhanced aqueous solubility compared to its freebase form.[10] However, many research compounds still present solubility challenges.[11][12]

  • Initial Solubility Testing: First, determine the compound's solubility in standard vehicles like saline or PBS. If solubility is insufficient, a formulation strategy is required.

  • Common Formulation Strategies:

    • Co-solvents: A mixture of solvents is often used. A common starting formulation for in vivo rodent studies is a ternary system such as 10% DMSO, 40% PEG300, and 50% saline/water.[13] The concentration of organic solvents like DMSO should be kept to a minimum to avoid vehicle-induced toxicity.

    • Surfactants: Adding a small percentage of a surfactant like Tween-80 (e.g., 5%) can help create a stable solution or suspension.[13]

    • Cyclodextrins: For particularly challenging compounds, encapsulating the molecule within a cyclodextrin like SBE-β-CD can significantly improve solubility.[14]

  • Vehicle Safety: Always run a parallel control group treated with the vehicle alone to ensure that any observed effects are due to the compound and not the formulation excipients.[15]

Q4: What are the essential control groups for a dose-optimization study?

A4: Proper controls are the bedrock of a reproducible experiment.[16]

  • Vehicle Control: As mentioned, this group receives the exact formulation (e.g., saline, DMSO, PEG300) without the active compound. This is non-negotiable and controls for any effects of the solvent system.

  • Negative Control (Untreated): An untreated group can be useful to establish a baseline for physiological parameters and behavior.

  • Positive Control (if applicable): If a compound with a known, similar mechanism of action exists, including a positive control group can help validate the experimental model and provide a benchmark for efficacy.

Troubleshooting Guide

This section provides a structured approach to common problems encountered during in vivo studies with novel compounds, framed in a question-and-answer format.

Problem 1: I've administered the compound, but I see no discernible effect, even at high doses.

  • Question: Could my formulation be the issue?

    • Insight: Yes. Poor solubility can lead to the compound precipitating out of solution either before or after administration, drastically reducing its bioavailability.[11][17] This is a primary cause of apparent lack of efficacy.

    • Troubleshooting Steps:

      • Visual Inspection: After preparing your dosing solution, let it sit at room temperature for 30-60 minutes. Check for any signs of precipitation.

      • Post-Injection Check: If using IP administration, after the study endpoint, visually inspect the peritoneal cavity for any compound precipitate during necropsy.

      • Reformulate: If solubility is suspected, consider alternative formulation strategies as outlined in FAQ Q3. Options include increasing the percentage of co-solvents (while being mindful of toxicity), trying different excipients like cyclodextrins, or reducing particle size through micronization to enhance the dissolution rate.[11][18]

  • Question: Is it possible the compound is being metabolized too quickly?

    • Insight: Rapid metabolism and clearance can prevent the compound from reaching its target tissue at a sufficient concentration for a sufficient duration. The pharmacokinetic (PK) profile of indoline derivatives can vary significantly.[1]

    • Troubleshooting Steps:

      • Pharmacokinetic Pilot Study: The definitive way to address this is to conduct a pilot PK study. This involves administering a single dose and collecting blood samples at various time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) to measure the compound's concentration in plasma. This will determine key parameters like Cmax (peak concentration), Tmax (time to peak concentration), and half-life (t1/2).

      • Adjust Dosing Regimen: If the half-life is very short, you may need to switch from single-daily dosing to a more frequent regimen (e.g., twice daily) or consider a different route of administration like continuous infusion.

Problem 2: The animals are showing signs of distress or toxicity at doses where I expect a therapeutic effect.

  • Question: What are the common signs of toxicity I should be monitoring?

    • Insight: Careful observation is critical for animal welfare and data interpretation.[19] Toxicity can manifest in both obvious and subtle ways.

    • Key Indicators to Monitor:

      • Body Weight: A body weight loss of 5% is a strong predictor of pathological findings and should be taken seriously.[19] Record body weights daily.

      • Clinical Signs: Look for piloerection (hair standing on end), hunched posture, lethargy, decreased motor activity, or half-shut eyes.[19]

      • Gastrointestinal Effects: Diarrhea can be a sign of toxicity for some compounds.[20]

      • Organ-Specific Signs: Depending on the target, you might monitor for neurological signs (tremors, seizures) or changes in respiration.

  • Question: My results are highly variable between animals in the same dose group. What could be the cause?

    • Insight: High variability can obscure real effects and is often traced back to inconsistencies in experimental procedures.[21]

    • Troubleshooting Steps:

      • Review Injection Technique: Ensure the administration technique is consistent. For IP injections, for example, incorrect placement can lead to injection into the gut or bladder, drastically altering absorption.[22] All personnel should be thoroughly trained.[9]

      • Check Formulation Homogeneity: If you are administering a suspension, ensure it is thoroughly vortexed or stirred immediately before drawing each dose. The compound can settle over time, leading to inconsistent dosing.

      • Blinding and Randomization: Implement blinding (where the experimenter is unaware of which treatment each animal receives) and randomization to reduce unconscious bias in handling and measurement.[16]

      • Animal Health Status: Ensure all animals are healthy and acclimatized before starting the study. Underlying health issues can significantly impact drug response.

Experimental Protocols & Data Presentation

Protocol 1: Initial Dose-Range Finding (DRF) and Tolerability Study

This protocol is the essential first step for any novel compound to establish a safe and potentially effective dose range.

Objective: To determine the Maximum Tolerated Dose (MTD) and identify a range of doses for subsequent efficacy studies.

Methodology:

  • Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice). Use a small number of animals per group (n=3-5).

  • Dose Selection: Choose a wide range of doses based on any available in vitro data or literature on analogous compounds. A logarithmic or semi-log dose spacing is common (e.g., 1, 3, 10, 30, 100 mg/kg).

  • Vehicle Preparation: Prepare the vehicle control and dosing solutions as described in FAQ Q3. Ensure the final formulation is sterile.

  • Administration: Administer a single dose via the chosen route (e.g., IP).[22]

  • Monitoring:

    • Observe animals continuously for the first 4-6 hours post-dose for acute signs of toxicity.[15]

    • Record clinical signs (see table below), and body weight daily for 7-14 days.[15]

  • Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or more than a 10-15% reduction in body weight and induces only mild, transient clinical signs of toxicity.

  • Data Analysis: Analyze body weight changes and clinical signs to identify the dose-toxicity relationship.

Table 1: Example Clinical Scoring Sheet for Toxicity Assessment

Clinical SignScore 0 (Normal)Score 1 (Mild)Score 2 (Moderate)Score 3 (Severe)
Appearance Fur is smooth and well-groomedRuffled fur in small patchesPiloerection, unkempt appearanceExtensive piloerection, soiled fur
Posture Normal, activeMildly hunched at restConsistently hunched postureSeverely hunched, immobile
Activity Alert and activeSlightly decreased activityLethargic, slow to respondMoribund, unresponsive
Respiration Normal rate and depthSlightly increased/decreased rateLabored breathing, gaspingSevere respiratory distress

Visualization of Experimental Workflow

A logical workflow is critical for systematically optimizing dosage. The following diagram illustrates a typical dose-finding and efficacy testing workflow for a novel compound like this compound.

DoseOptimizationWorkflow cluster_0 Phase 1: Formulation & Tolerability cluster_1 Phase 2: Efficacy Testing cluster_2 Refinement (Optional) A Step 1: Solubility & Formulation Development B Step 2: Acute Dose-Range Finding (DRF) Study (e.g., 1, 10, 100 mg/kg) A->B Test Vehicles C Step 3: Determine Maximum Tolerated Dose (MTD) B->C Monitor Toxicity & Body Weight D Step 4: Pilot Efficacy Study (3-4 doses below MTD) C->D Inform Dose Selection E Step 5: Analyze Dose-Response Relationship D->E Measure Target Effect F Step 6: Select Optimal Dose(s) for Full-Scale Studies E->F Identify Therapeutic Window G Pharmacokinetic (PK) Study E->G If no clear response H Refine Dosing Regimen (e.g., frequency, route) G->H Based on t1/2, Cmax

Caption: Workflow for In Vivo Dose Optimization.

References

  • Virscio. Routes of Administration in Preclinical Research. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. PMC. Available from: [Link]

  • Boston University. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). [Toxicity studies of VP 16-213 (I)--Acute toxicity in mice, rats and rabbits]. PubMed. Available from: [Link]

  • National Center for Biotechnology Information. (2020, October 26). Associations between clinical signs and pathological findings in toxicity testing. PubMed. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Support Tools in Formulation Development for Poorly Soluble Drugs. PubMed. Available from: [Link]

  • Yale University. Design of Dose-Response Clinical Trials. Available from: [Link]

  • ResearchGate. Physicochemical, pharmacokinetic and drug-likeness properties of indole derivatives 1-11. Available from: [Link]

  • Bienta. Acute toxicity study in rodents. Available from: [Link]

  • ResearchGate. (2025, July 10). Formulation strategies for poorly soluble drugs. Available from: [Link]

  • MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available from: [Link]

  • Chem Help ASAP. (2023, October 7). in vivo general toxicology studies. YouTube. Available from: [Link]

  • National Center for Biotechnology Information. (2024, April 10). Assessment of Acute and Chronic Toxicity in Wistar Rats (Rattus norvegicus) and New Zealand Rabbits (Oryctolagus cuniculus) of an Enriched Polyphenol Extract Obtained from Caesalpinia spinosa. PMC. Available from: [Link]

  • DiVA portal. EXPERIMENTAL DESIGNS FOR COMBINATION DOSE-RESPONSE STUDIES IN PRECLINICAL RESEARCH. Available from: [Link]

  • eScholarship. DESIGNING STUDIES FOR DOSE RESPONSE. Available from: [Link]

  • Current Protocols in Chemical Biology. Designing Drug-Response Experiments and Quantifying their Results. Available from: [Link]

  • ModernVivo. (2025, December 20). 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. Available from: [Link]

  • ResearchGate. (2016, June 6). EdU in vivo (mouse) troubleshooting?. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Optimal experimental designs for dose–response studies with continuous endpoints. PMC. Available from: [Link]

  • The Official Blog of Edvotek. (2022, June 21). 5 Steps to Follow for Troubleshooting Experiments. Available from: [Link]

  • ZAGENO. (2021, August 20). How to Troubleshoot Experiments that Just Aren't Working | Blog. Available from: [Link]

  • The Leahy Lab. (2022, October 13). Troubleshooting and optimizing lab experiments. YouTube. Available from: [Link]

  • National Center for Biotechnology Information. (2021, March 18). Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage. PubMed. Available from: [Link]

  • National Center for Biotechnology Information. (2019, February 28). How to Interpret the Effects Shown in Animal Study. PMC. Available from: [Link]

  • National Center for Biotechnology Information. (2023, March 9). Reporting and interpreting non-significant results in animal cognition research. PMC. Available from: [Link]

  • NIH OLAW. (2021, November 17). OLAW Webinar: Animals in Research: Tips to Keep Out of the Doghouse. YouTube. Available from: [Link]

  • ResearchGate. Development and Application of Indolines in Pharmaceuticals. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships. PubMed. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: 5-Methoxyindole. Available from: [Link]

  • PubChem. 5-Methoxyindole | C9H9NO | CID 13872. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activities of 5-Methoxyindole and 5-Methoxyindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the indole scaffold is a celebrated pharmacophore, forming the backbone of a vast array of biologically active molecules.[1][2] Its structural analog, the indoline, represents a subtle yet significant modification that can dramatically alter a compound's pharmacological profile.[3][4] This guide provides a detailed comparison of 5-methoxyindole and its saturated counterpart, 5-methoxyindoline hydrochloride.

It is important to note at the outset that while 5-methoxyindole has been the subject of extensive research, revealing a rich tapestry of biological activities, there is a conspicuous absence of publicly available experimental data on the biological effects of this compound. Therefore, this guide will provide a comprehensive overview of the well-documented activities of 5-methoxyindole, supported by experimental data, and offer a structure-activity relationship (SAR) based theoretical analysis of how the saturation of the indole ring to an indoline might be expected to modulate its biological profile.

At a Glance: Chemical Structures and Core Differences

The fundamental difference between 5-methoxyindole and 5-methoxyindoline lies in the pyrrole ring of the bicyclic system. In 5-methoxyindole, this ring is aromatic, while in 5-methoxyindoline, it is saturated. This seemingly minor change has profound implications for the molecule's electronic properties, planarity, and three-dimensional shape, which are key determinants of biological activity.

G cluster_0 5-Methoxyindole cluster_1 5-Methoxyindoline 5-Methoxyindole 5-Methoxyindoline

Figure 1: Chemical structures of 5-Methoxyindole and 5-Methoxyindoline.

The Biological Profile of 5-Methoxyindole: A Multifaceted Molecule

5-Methoxyindole is not merely a synthetic precursor; it is an endogenous compound derived from the metabolism of L-tryptophan and exhibits a range of biological activities, including anti-inflammatory and anti-cancer properties.[5] Its structural similarity to serotonin has made it a valuable scaffold in neuropharmacology.[5]

Anticancer Activity

The 5-methoxyindole scaffold is a privileged structure in the development of anticancer agents.[6] Derivatives have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines.[7] One of the key mechanisms is the inhibition of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in cancers that contributes to inflammation and cell proliferation.

In a notable study, certain 5-methoxyindole-tethered isatin derivatives demonstrated potent antiproliferative activity, significantly exceeding the efficacy of the standard drug sunitinib.[8]

Compound IDCancer Cell LineIC50 (µM)Reference Drug (Sunitinib) IC50 (µM)
5o ZR-75 (Breast)1.698.11
HT-29 (Colon)1.698.11
A-549 (Lung)1.698.11
5w ZR-75 (Breast)1.918.11
HT-29 (Colon)1.918.11
A-549 (Lung)1.918.11
Data from Almutairi et al., 2019.[8]

The mechanism of action for compound 5o was found to involve the lengthening of the G1 phase of the cell cycle and a reduction in the S and G2/M phases.[8] It also significantly decreased the levels of phosphorylated Rb protein in a dose-dependent manner.[8]

G Compound_5o 5-Methoxyindole-isatin Hybrid (5o) pRb Phosphorylated Rb Protein Compound_5o->pRb decreases G1_Arrest G1 Phase Arrest Compound_5o->G1_Arrest induces Cell_Cycle_Progression Cell Cycle Progression (S and G2/M Phases) pRb->Cell_Cycle_Progression promotes G1_Arrest->Cell_Cycle_Progression inhibits Proliferation Cancer Cell Proliferation Cell_Cycle_Progression->Proliferation leads to

Figure 2: Proposed mechanism of antiproliferative action of compound 5o.

Neuropharmacological Activity

The structural resemblance of 5-methoxyindole to serotonin allows it to interact with serotonin (5-HT) receptors. It has been reported to display dual agonist and inverse agonist activity at the 5-HT3B receptor and partial agonism at the 5-HT3A receptor. This modulation of the serotonergic system underscores its potential in neuropharmacology.

Anti-inflammatory and Other Activities

5-Methoxyindole has demonstrated anti-inflammatory properties, which are, in part, attributed to its ability to inhibit COX-2 expression. It has also been suggested as a potential endogenous ligand for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor with a critical role in metabolism and inflammation.

This compound: A Theoretical Perspective

As previously stated, there is a lack of direct experimental data on the biological activity of 5-methoxyindoline. However, we can infer potential changes in activity based on the structural transition from an indole to an indoline.

The key structural changes are:

  • Loss of Aromaticity: The pyrrole ring in indoline is saturated, breaking the aromatic π-system of the indole. This increases the molecule's conformational flexibility.

  • Change in Geometry: The indole ring is planar, while the indoline ring is non-planar.

  • Increased Electron Density at Nitrogen: The nitrogen atom in indoline is more like a secondary amine, making it more basic and a stronger hydrogen bond donor/acceptor compared to the pyrrole-like nitrogen in indole.

These changes would likely lead to:

  • Altered Receptor Binding: The planarity of the indole ring is often crucial for intercalation with DNA or fitting into the flat aromatic binding pockets of receptors. The flexible, non-planar structure of 5-methoxyindoline might reduce or alter its affinity for the same targets as 5-methoxyindole. Conversely, this flexibility could allow it to fit into different, non-planar binding sites, potentially leading to novel biological activities.

  • Different Pharmacokinetic Properties: The increased basicity of the indoline nitrogen could alter the molecule's solubility, membrane permeability, and metabolic profile.

  • Novel Biological Activities: While some activities of the parent indole may be lost, the indoline scaffold is known to possess its own distinct biological activities. For instance, indoline-containing compounds have been investigated as antibacterial agents and resistance-modifying agents.[3] Some indoline derivatives have also been found to have significant antioxidant and anti-inflammatory activities, in some cases greater than their indole counterparts.[4]

G cluster_indole 5-Methoxyindole cluster_indoline 5-Methoxyindoline cluster_activity Predicted Biological Impact Aromaticity Aromatic Pyrrole Ring Saturation Saturated Pyrrole Ring Planarity Planar Structure Flexibility Non-planar, Flexible Reactivity Electron-rich π-system Basicity More Basic Nitrogen Receptor_Binding Altered Receptor Affinity and Selectivity Saturation->Receptor_Binding Flexibility->Receptor_Binding New_Activities Potential for Novel Biological Activities Flexibility->New_Activities PK_Properties Modified Pharmacokinetics Basicity->PK_Properties

Figure 3: Conceptual comparison of structural features and predicted biological impact.

Experimental Protocols for Bioactivity Assessment

For researchers wishing to investigate the biological activities of 5-methoxyindole or to characterize the currently unknown profile of 5-methoxyindoline, the following standard protocols are recommended.

Antiproliferative Activity Assessment using MTT Assay

This assay determines the cytotoxic effect of a compound on cancer cell lines.[9]

Materials:

  • Human cancer cell lines (e.g., A549, HT-29, ZR-75)

  • 5-Methoxyindole or 5-Methoxyindoline HCl

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G Start Seed cells in 96-well plate Incubate_24h Incubate 24h Start->Incubate_24h Treat Treat with compound (serial dilutions) Incubate_24h->Treat Incubate_48_72h Incubate 48-72h Treat->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Remove medium, add DMSO Incubate_4h->Solubilize Read Read absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze

Figure 4: Workflow for the MTT Cell Viability Assay.

Conclusion

5-Methoxyindole is a well-characterized compound with a diverse and promising biological activity profile, particularly in the areas of oncology and neuropharmacology. Its utility as a versatile scaffold in drug discovery is well-established.

In contrast, this compound remains a largely unexplored molecule in the public domain. Based on a structure-activity relationship analysis, the saturation of the indole ring to form an indoline is expected to significantly alter its biological properties. The loss of planarity and aromaticity, coupled with increased conformational flexibility and nitrogen basicity, will likely lead to a different pharmacological profile. While it may lose some of the characteristic activities of 5-methoxyindole, it could gain new ones, potentially in areas like antibacterial or antioxidant applications where other indoline derivatives have shown promise.

Further experimental investigation is required to elucidate the biological activity of this compound and to determine its potential as a therapeutic agent or a tool for chemical biology. The protocols outlined in this guide provide a starting point for such an investigation.

References

  • BenchChem. (2025). Application Notes and Protocols for Testing 5-Methoxyindole Bioactivity.
  • BenchChem. (2025). 4,6-Dimethylindoline vs.
  • BenchChem. (2025). Application Notes and Protocols for Analyzing Indole Interactions Using 5-Methoxyindole.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Assays Using 5-Methoxy-1H-indol-2-amine.
  • Nieto, M. J., & Lupton, H. K. (2020). Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis, and Recent Advances in Antimicrobial Research. Current medicinal chemistry.
  • BenchChem. (2025). Application Notes and Protocols: In Vitro Testing of 7-Methoxy-5-nitro-1H-indole on Cancer Cell Lines.
  • ResearchGate. (n.d.).
  • Shafi, S., et al. (2020). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Molecules, 25(7), 1615.
  • Rathore, V., et al. (2021). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. Frontiers in Chemistry, 9, 769531.
  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of 1H-Indol-3-ol Analogs: A Guide for Researchers.
  • Ali, I., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2288.
  • National Institutes of Health. (2022). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities.
  • BenchChem. (2025). Application Notes and Protocols: 5-Methoxyindole as a Versatile Building Block in Organic Synthesis.
  • UMass Chan Medical School. (2020). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents.
  • American Chemical Society. (2020).
  • Kaiser, D. G., et al. (1967). Correlation of serum indoxole [2,3-bis(p-methoxyphenyl)-indole] levels with biologic activity. Journal of Pharmacology and Experimental Therapeutics, 155(1), 174-180.
  • BenchChem. (2025). Fundamental chemical properties of 5-Methoxyindole.
  • Almutairi, M. S., et al. (2019). Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins. Drug Design, Development and Therapy, 13, 3069–3078.
  • American Chemical Society. (2016). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer.
  • MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.
  • Finlay, H. J., et al. (2012). Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone as a potent and selective I(Kur) inhibitor. Journal of Medicinal Chemistry, 55(7), 3036-3048.

Sources

A Researcher's Guide to Validating 5-Methoxyindole's Engagement with the 5-HT3 Receptor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the rigorous validation of a compound's interaction with its biological target is the bedrock of preclinical research. This guide provides an in-depth, objective comparison of methodologies to validate the effects of 5-Methoxyindole, a versatile indole derivative, on a key target: the 5-hydroxytryptamine-3 (5-HT3) receptor. While 5-Methoxyindole has been implicated in various biological processes, including anti-inflammatory and anti-cancer activities, its direct interaction with specific protein targets requires thorough validation.[1] This document will serve as a practical guide to designing and executing experiments to characterize this interaction, comparing its potential profile to well-established 5-HT3 receptor modulators.

The Scientific Imperative: Why Validate 5-Methoxyindole's Effect on the 5-HT3 Receptor?

The 5-HT3 receptor, a ligand-gated ion channel, is a critical target for therapies addressing nausea, vomiting, and irritable bowel syndrome.[2] Preliminary studies suggest that 5-Methoxyindole may act as an agonist at 5-HT3 receptors.[3][4] Verifying this interaction and quantifying its potency is a crucial step in understanding its therapeutic potential and mechanism of action. This guide will walk you through the necessary steps, from initial binding affinity studies to functional cellular assays, providing a framework for robust validation.

Comparative Landscape: Benchmarking Against Established 5-HT3 Receptor Antagonists

To contextualize the potential effects of 5-Methoxyindole, it is essential to compare its activity against known ligands. The following table summarizes the binding affinities of several well-characterized 5-HT3 receptor antagonists. A lower dissociation constant (Kᵢ) indicates a higher binding affinity.

CompoundReceptor SubtypeKᵢ (nM)Key Characteristics
PalonosetronHuman 5-HT30.04High-affinity antagonist
CilansetronHuman 5-HT30.19High-affinity antagonist
GranisetronHuman 5-HT30.89Potent antagonist
OndansetronHuman 5-HT32.5Widely used antagonist
5-Methoxyindole Human 5-HT3 To Be Determined Putative Agonist [3][4]

This table presents data for known antagonists to provide a comparative framework for evaluating the binding affinity of 5-Methoxyindole.[2]

Experimental Validation Workflow: From Binding to Function

A multi-faceted approach is necessary to validate the interaction between 5-Methoxyindole and the 5-HT3 receptor. The following workflow outlines the key experiments, explaining the rationale behind each step.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Downstream Signaling A Radioligand Binding Assay B Determine Binding Affinity (Ki) and Specificity A->B Measures direct interaction C Calcium Influx Assay B->C Proceed if binding is confirmed E Measure Receptor Activation (Agonism/Antagonism) C->E D Electrophysiology (Patch Clamp) D->E Gold standard for ion channel function F Western Blot for p-ERK/p-CaMKII E->F Investigate downstream effects G Confirm Cellular Response F->G

Caption: A stepwise workflow for the validation of 5-Methoxyindole's effect on the 5-HT3 receptor.

Detailed Experimental Protocols

Radioligand Binding Assay

This assay directly measures the ability of 5-Methoxyindole to displace a known radiolabeled ligand from the 5-HT3 receptor, allowing for the determination of its binding affinity (Kᵢ).

Materials and Reagents:

  • Receptor Source: Cell membranes from cell lines stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).[2]

  • Radioligand: A high-affinity 5-HT3 receptor antagonist, such as [³H]Granisetron.[2]

  • Test Compound: 5-Methoxyindole hydrochloride dissolved in a suitable solvent.

  • Reference Compound: A known high-affinity unlabeled 5-HT3 receptor antagonist (e.g., Granisetron) for determining non-specific binding.[2]

  • Assay Buffer: 50 mM Tris-HCl buffer (pH 7.4) with 154 mM NaCl.[2]

  • Wash Buffer: Ice-cold assay buffer.[2]

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.[2]

  • Scintillation Counter and Cocktail.

Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of 5-Methoxyindole or the reference compound.

  • Incubate at room temperature to allow binding to reach equilibrium.

  • Rapidly filter the mixture through the glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ (the concentration that inhibits 50% of specific binding).

  • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Calcium Influx Assay

As the 5-HT3 receptor is a ligand-gated ion channel, its activation by an agonist leads to an influx of cations, including calcium (Ca²⁺).[2] This assay measures changes in intracellular calcium concentration as a functional readout of receptor activation.

Materials and Reagents:

  • HEK293 cells stably expressing the human 5-HT3 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • 5-Methoxyindole and a known 5-HT3 receptor agonist (e.g., serotonin) and antagonist (e.g., Ondansetron).

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere.

  • Load the cells with the calcium-sensitive dye.

  • Add varying concentrations of 5-Methoxyindole to the wells. To test for antagonistic activity, pre-incubate with 5-Methoxyindole before adding a known agonist.

  • Measure the fluorescence intensity over time using a plate reader.

  • An increase in fluorescence indicates an influx of calcium and receptor activation.

  • Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) from the dose-response curve.

Visualizing the Mechanism: The 5-HT3 Receptor Signaling Pathway

Understanding the downstream consequences of receptor activation is crucial. Upon agonist binding, the 5-HT3 receptor channel opens, leading to cation influx and membrane depolarization. This can trigger further signaling cascades involving calcium-dependent kinases.[2]

cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Ligand 5-Methoxyindole (Agonist) Receptor 5-HT3 Receptor Ion Channel Ligand->Receptor:f0 Binding Ions Na⁺, Ca²⁺ Influx Receptor:f1->Ions Channel Opening Depolarization Membrane Depolarization Ions->Depolarization Downstream Downstream Signaling (e.g., CaMKII, ERK activation) Ions->Downstream

Caption: The signaling cascade initiated by agonist binding to the 5-HT3 receptor.[2]

Concluding Remarks for the Diligent Researcher

The validation of 5-Methoxyindole's effect on the 5-HT3 receptor requires a systematic and rigorous experimental approach. While direct quantitative data for 5-Methoxyindole's binding affinity at this receptor is not yet widely published, the methodologies and comparative data presented here provide a solid foundation for its evaluation.[2] By employing a combination of binding and functional assays, researchers can elucidate the precise nature of this interaction. This is a critical step in unlocking the potential therapeutic applications of this intriguing compound. The protocols and frameworks provided in this guide are intended to empower researchers to generate the high-quality, reproducible data necessary to advance our understanding of 5-Methoxyindole's pharmacology.

References

  • Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors. PubMed. [Link]

Sources

A Comparative Analysis of 5-Methoxyindoline Hydrochloride and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, researchers, and scientists, the indoline scaffold represents a privileged structure, offering a versatile platform for the design of novel therapeutic agents. The strategic incorporation of a methoxy group at the 5-position can significantly influence the pharmacological profile of these compounds. This guide provides a comprehensive comparative analysis of 5-Methoxyindoline hydrochloride and its analogs, delving into their synthesis, chemical properties, and biological activities. By synthesizing technical data with field-proven insights, this document aims to empower researchers to make informed decisions in their drug discovery endeavors.

The Significance of the 5-Methoxyindoline Scaffold

The 5-methoxyindole framework is a recurring motif in a multitude of biologically active molecules, including the neurohormone melatonin and various serotonin receptor ligands.[1] The electron-donating nature of the methoxy group at the 5-position enhances the electron density of the indole ring, influencing its reactivity and interaction with biological targets.[1] The reduction of the indole to an indoline ring alters the planarity and electronic properties of the molecule, which can lead to significant changes in receptor binding affinity and functional activity. This guide will explore these nuances, providing a comparative perspective on the performance of this compound and its derivatives.

Synthesis and Chemical Properties

The synthesis of 5-methoxyindoline typically involves a multi-step process, often starting from indoline or substituted anilines. A classic approach involves the dehydrogenation of 5-methoxyindoline to yield 5-methoxyindole, a reaction that can be reversed through catalytic hydrogenation.[2]

A general synthetic workflow for obtaining 5-methoxyindoline is outlined below:

Indoline Indoline Acetylation Acetylation Indoline->Acetylation Acetic Anhydride Nitration Nitration Acetylation->Nitration Nitrating Agent Reduction Reduction Nitration->Reduction Reducing Agent Diazotization Diazotization Reduction->Diazotization NaNO2, HCl Hydrolysis Hydrolysis Diazotization->Hydrolysis H2O, Heat Methylation Methylation Hydrolysis->Methylation Methylating Agent Deacetylation Deacetylation Methylation->Deacetylation Base 5-Methoxyindoline 5-Methoxyindoline Deacetylation->5-Methoxyindoline 5-Methoxyindoline HCl 5-Methoxyindoline HCl 5-Methoxyindoline->5-Methoxyindoline HCl HCl

Caption: General synthetic pathway to this compound from Indoline.

The hydrochloride salt of 5-methoxyindoline is typically prepared by treating the free base with hydrochloric acid, which improves its solubility in aqueous media and enhances its stability for handling and formulation.

Comparative Biological Activity

While specific pharmacological data for this compound is limited in the public domain, we can infer its potential activities by examining its structural analogs, primarily derivatives of 5-methoxyindole. The primary areas of biological investigation for this class of compounds include oncology and neuropharmacology.

Anticancer Activity

Several studies have highlighted the potent antiproliferative effects of 5-methoxyindole derivatives against various cancer cell lines. The mechanism of action often involves the induction of cell cycle arrest and apoptosis.[3]

Table 1: Comparative in vitro Antiproliferative Activity of 5-Methoxyindole Analogs

Compound ID Derivative Class Cancer Cell Line IC50 (µM) Reference Compound IC50 (µM) Key Structural Features
5o 5-Methoxyindole-isatin Hybrid ZR-75 (Breast), HT-29 (Colon), A-549 (Lung) 1.69 Sunitinib 8.11 Isatin moiety at the 2-position of the indole, N-benzyl group on the isatin.[3]
5w 5-Methoxyindole-isatin Hybrid ZR-75 (Breast), HT-29 (Colon), A-549 (Lung) 1.91 Sunitinib 8.11 Isatin moiety at the 2-position of the indole, N-phenyl group on the isatin.[3]

| MMNC | Indolo[2,3-b]quinoline | HCT116 (Colorectal) | 0.33 | 5-Fluorouracil | >100 | Fused quinoline ring system, methyl groups at positions 2 and 5.[3] |

The data clearly indicates that hybridization of the 5-methoxyindole scaffold with other pharmacophores, such as isatin or a quinoline system, can lead to highly potent anticancer agents.[3] The indoline counterparts of these molecules would be expected to adopt a more three-dimensional conformation, which could influence their binding to target proteins.

cluster_5o Compound 5o (5-Methoxyindole-isatin Hybrid) cluster_MMNC Compound MMNC (Indolo[2,3-b]quinoline) 5o Induces Cell Cycle Arrest Prolongs G1 Phase Prolongs G1 Phase 5o->Prolongs G1 Phase Reduces S and G2/M Phases Reduces S and G2/M Phases 5o->Reduces S and G2/M Phases Antiproliferative Effect Antiproliferative Effect Prolongs G1 Phase->Antiproliferative Effect Reduces S and G2/M Phases->Antiproliferative Effect MMNC Inhibits PI3K/AKT/mTOR Pathway Induces Apoptosis Induces Apoptosis MMNC->Induces Apoptosis Anticancer Effect Anticancer Effect Induces Apoptosis->Anticancer Effect

Caption: Proposed anticancer mechanisms of action for 5-methoxyindole analogs.[3]

Neuropharmacological Activity

The structural similarity of the 5-methoxyindole core to serotonin (5-hydroxytryptamine) makes it a prime candidate for interaction with serotonin receptors.[4] Modifications to this scaffold can modulate affinity and selectivity for various 5-HT receptor subtypes. While direct binding data for 5-methoxyindoline is scarce, data for related 5-methoxytryptamine derivatives provide valuable insights.

Table 2: Structure-Activity Relationship of 5-Methoxyindole Derivatives at Serotonin Receptors

Derivative Class Target Receptor Activity Key Structural Features Influencing Activity
5-Methoxytryptamine Derivatives 5-HT1A High affinity The ethylamine side chain at the 3-position is crucial for receptor interaction.[4]
5-HT2A Varies with N-substitution N,N-dimethyl substitution (as in 5-MeO-DMT) generally confers high potency.[4]

| | 5-HT4 | Agonist properties | Substitution on the aliphatic amine influences efficacy.[4] |

The saturation of the C2-C3 double bond in the indole ring to form an indoline generally leads to a less planar structure. This conformational change can impact receptor binding. For instance, in some series of adrenergic receptor ligands, indoline derivatives have shown different selectivity profiles compared to their indole counterparts.

Experimental Protocols

To facilitate further research and ensure the reproducibility of findings, detailed experimental protocols for key assays are provided below.

In Vitro Antiproliferative Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and its analogs) in the appropriate cell culture medium. Treat the cells with a range of concentrations for 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h Incubation MTT Addition MTT Addition Compound Treatment->MTT Addition 48-72h Incubation Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization 4h Incubation Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement IC50 Calculation IC50 Calculation Absorbance Measurement->IC50 Calculation

Caption: Workflow for the MTT-based in vitro antiproliferative assay.

Radioligand Binding Assay for Receptor Affinity

This assay is used to determine the binding affinity of a compound for a specific receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the receptor of interest.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand for the receptor, and varying concentrations of the test compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 of the test compound and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

The 5-methoxyindoline scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the fields of oncology and neuropharmacology. While direct comparative data for this compound is currently limited, the analysis of its indole analogs reveals a rich structure-activity landscape. The hybridization of the 5-methoxyindole core with other pharmacologically active moieties has proven to be a successful strategy for generating potent drug candidates.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of 5-methoxyindoline analogs. This would enable a more definitive understanding of the structure-activity relationships and the specific contributions of the indoline ring to the pharmacological profile. Direct, head-to-head comparative studies of indole and indoline counterparts in a panel of relevant biological assays are crucial for elucidating the impact of ring saturation on activity and selectivity. The experimental protocols provided in this guide offer a robust framework for such investigations, paving the way for the discovery of new and improved therapeutic agents based on the versatile 5-methoxyindoline scaffold.

References

  • Hunt, R. R., & Rickard, R. L. (1966). A New Synthesis of Methoxyindoles. Journal of the Chemical Society C: Organic, 344.
  • PrepChem. (n.d.). Synthesis of 5-methoxy-indole. Retrieved from [Link]

  • Almutairi, M. S., Hassan, E. S., Keeton, A. B., Piazza, G. A., Abdelhameed, A. S., & Attia, M. I. (2019). Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins. Drug Design, Development and Therapy, 13, 3069–3078.

Sources

validating the neuroprotective effects of 5-Methoxyindoline hydrochloride

The validation of a neuroprotective compound like this compound requires a systematic and multi-faceted approach. The experimental framework outlined in this guide provides a robust strategy for characterizing its efficacy and mechanism of action. By combining in vitro and in vivo models, researchers can build a comprehensive data package to support the further development of this and other promising neuroprotective agents. The ultimate goal is the translation of these preclinical findings into effective therapies for the multitude of debilitating neurological disorders. [20]

References

  • Levi, M. S., & Brimble, M. A. (2004). A review of neuroprotective agents. Current Medicinal Chemistry, 11(18), 2375-2391.
  • NeuroProof. (n.d.). Neuronal Cell viability and cytotoxicity assays. Retrieved from [Link]

  • Cregan, S. P., et al. (2002). Apoptosis-inducing factor is involved in the regulation of caspase-independent neuronal cell death. The Journal of Cell Biology, 158(3), 507–517.
  • Lapchak, P. A. (2010). New approaches to neuroprotective drug development: a multi-targeted combination therapy approach. Expert Opinion on Emerging Drugs, 15(3), 377-391.
  • Sivandzade, F., & Cucullo, L. (2021). Experimental Cell Models for Investigating Neurodegenerative Diseases. Journal of Visualized Experiments, (173), e62372.
  • Boya, P., & Kroemer, G. (2008). Cell death assays for neurodegenerative disease drug discovery. Nature Reviews Neuroscience, 9(7), 558-565.
  • JPND. (n.d.). EXPERIMENTAL MODELS FOR NEURODEGENERATIVE DISEASES. Retrieved from [Link]

  • ResearchGate. (n.d.). A Review of Neuroprotective Agents. Retrieved from [Link]

  • Ray, B., et al. (2020). Anti-inflammatory and Neuroprotective Agents in Clinical Trials for CNS Disease and Injury: Where Do We Go From Here?. Frontiers in Neurology, 11, 589.
  • Olanow, C. W., et al. (2008). Neuroprotective agents for clinical trials in Parkinson's disease: a systematic assessment. Neurology, 70(16 Pt 2), 1488-1495.
  • Vatakkeel, B., et al. (2022). Experimental models and behavioral screening tests in Alzheimer's Drug development: A Review. Research Journal of Pharmacy and Technology, 15(1), 425-431.
  • Creative Bioarray. (n.d.). Validated and New Experimental Models of Neurodegeneration. Retrieved from [Link]

  • Wilson, C., & González-Billault, C. (2015). Reactive Oxygen Species: Angels and Demons in the Life of a Neuron. Antioxidants, 4(4), 784-802.
  • Mee-Sup, Y., et al. (2009). Detection of Apoptosis in the Central Nervous System. Methods in Molecular Biology, 559, 151-161.
  • MDPI. (n.d.). Multilevel Screening Platform Utilizing Cellular and Zebrafish Models to Identify Short Peptides with High Improvement of Motor Neuron Growth. Retrieved from [Link]

  • Milkovic, L., et al. (2019).
  • JoVE. (n.d.). Video: Reactive Oxygen Species and Oxidative Stress. Retrieved from [Link]

  • PubMed. (2018). Post-ischemic administration of 5-methoxyindole-2-carboxylic acid at the onset of reperfusion affords neuroprotection against stroke injury by preserving mitochondrial function and attenuating oxidative stress.
  • Sanders, L. H., et al. (2013). Oxidative stress-induced apoptosis in neurons correlates with mitochondrial DNA base excision repair pathway imbalance. Nucleic Acids Research, 41(3), 1684-1698.
  • Sköld, M., et al. (2018). Susceptibility to Oxidative Stress Is Determined by Genetic Background in Neuronal Cell Cultures. eNeuro, 5(1), ENEURO.0355-17.2018.
  • Ma, D., et al. (2017). Administration of 5-methoxyindole-2-carboxylic acid that potentially targets mitochondrial dihydrolipoamide dehydrogenase confers cerebral preconditioning against ischemic stroke injury. Free Radical Biology and Medicine, 113, 244-254.
  • Ma, D., et al. (2018). Post-ischemic administration of 5-methoxyindole-2-carboxylic acid at the onset of reperfusion affords neuroprotection against stroke injury by preserving mitochondrial function and attenuating oxidative stress.
  • Wang, Y., et al. (2022). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Molecules, 27(19), 6529.
  • PubMed Central. (2023). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. International Journal of Molecular Sciences, 24(1), 1.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Pharmaceutical Potential: The Role of 5-Methoxyindole in Drug Discovery. Retrieved from [Link]

Navigating the Therapeutic Potential of the Indoline Scaffold: A Comparative Analysis of 5-Methoxyindoline Hydrochloride and Established Drugs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indoline scaffold stands as a privileged structure, forming the backbone of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1] This guide delves into a head-to-head comparison of a lesser-explored derivative, 5-Methoxyindoline hydrochloride, with established drugs, leveraging data from structurally similar compounds to project its potential therapeutic applications and guide future research. While direct experimental data on this compound is limited, this analysis will provide a robust framework for its evaluation based on the well-documented activities of its chemical relatives, the 5-methoxyindole derivatives.

The Indoline Scaffold: A Cornerstone of Drug Discovery

The indoline, or dihydroindole, structure is a key pharmacophore in drug discovery, recognized for its presence in a multitude of bioactive molecules.[1] Its structural rigidity and ability to be readily functionalized make it an attractive starting point for the synthesis of novel therapeutic agents. The diverse biological activities associated with indoline-containing compounds span a wide range of therapeutic areas, including oncology, inflammation, and neurology.[1][2]

Unveiling the Potential of this compound: A Look at its Chemical Relatives

While this compound remains largely uncharacterized in the scientific literature, we can infer its potential pharmacological profile by examining its close analog, 5-methoxyindole, and its derivatives. Research has shown that 5-methoxyindole derivatives exhibit significant biological activities, primarily as anticancer agents and modulators of the central nervous system.[3][4]

Potential as an Anticancer Agent

Numerous studies have highlighted the antiproliferative effects of 5-methoxyindole derivatives against various cancer cell lines.[3][4] For instance, certain 5-methoxyindole-isatin hybrids have demonstrated potent cytotoxic activity against breast, colon, and lung cancer cells.[4] The proposed mechanisms of action often involve the induction of cell cycle arrest and apoptosis.[4]

Potential in Neurology: Targeting Serotonin Receptors

The structural similarity of the 5-methoxyindole scaffold to the neurotransmitter serotonin has led to the exploration of its derivatives as ligands for serotonin (5-HT) receptors.[4][5] Specifically, some 5-methoxytryptamine derivatives have been identified as agonists at the 5-HT4 receptor, suggesting potential applications in treating gastrointestinal motility disorders.[5]

Head-to-Head Comparison with Established Drugs

Based on the anticipated pharmacological activities of this compound, we can propose a comparative analysis with established drugs in the fields of oncology and neurology.

In the Realm of Oncology: A Potential Kinase Inhibitor

Given the anticancer potential of related compounds, a logical comparison for this compound would be with established tyrosine kinase inhibitors that also feature a heterocyclic core. Sunitinib, an FDA-approved drug for renal cell carcinoma and gastrointestinal stromal tumors, serves as a relevant comparator.[2]

Table 1: Hypothetical Comparative Profile of this compound and Sunitinib

FeatureThis compound (Hypothetical)Sunitinib
Core Scaffold IndolinePyrrole-indoline-2-one
Primary Target Unknown (Potentially multiple kinases)VEGFRs, PDGFRs, c-KIT, FLT3, RET, CSF-1R
Therapeutic Area Oncology (Hypothetical)Oncology
Known Efficacy To be determinedProven efficacy in RCC and GIST[2]
Side Effect Profile To be determinedFatigue, diarrhea, hypertension, hand-foot syndrome

Experimental Workflow for Comparative Efficacy Assessment

To validate this hypothetical comparison, a series of in vitro and in vivo experiments would be essential.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Cell Viability Assays (MTT, CellTiter-Glo) B Kinase Inhibition Assays (Panel Screening) A->B Identify Target Kinases E Xenograft Tumor Models (e.g., in nude mice) A->E Promising candidates move to in vivo testing C Cell Cycle Analysis (Flow Cytometry) B->C Determine Mechanism of Action D Apoptosis Assays (Annexin V/PI Staining) C->D Confirm Apoptotic Pathway F Pharmacokinetic Studies (ADME) E->F Assess Bioavailability G Toxicity Studies F->G Evaluate Safety Profile

Caption: Workflow for comparing the anticancer efficacy of novel compounds.

In Neurology: A Potential Serotonin Receptor Modulator

Drawing from the serotonergic activity of 5-methoxyindole derivatives, a comparison with established serotonin receptor agonists is warranted. Prucalopride, a selective 5-HT4 receptor agonist used for chronic constipation, provides a suitable benchmark.

Table 2: Hypothetical Comparative Profile of this compound and Prucalopride

FeatureThis compound (Hypothetical)Prucalopride
Core Scaffold IndolineBenzofuran
Primary Target Unknown (Potentially 5-HT receptors)Selective 5-HT4 Receptor Agonist
Therapeutic Area Gastroenterology (Hypothetical)Gastroenterology
Known Efficacy To be determinedEffective in treating chronic constipation
Side Effect Profile To be determinedHeadache, nausea, abdominal pain, diarrhea

Experimental Workflow for Assessing Serotonergic Activity

The following workflow outlines the necessary steps to characterize the serotonergic activity of a novel compound.

G A Radioligand Binding Assays (Determine affinity for 5-HT receptor subtypes) B Functional Assays (e.g., cAMP accumulation for Gs-coupled receptors) A->B Assess functional activity (agonist/antagonist) C Ex Vivo Tissue Preparations (e.g., guinea-pig ileum for 5-HT4 activity) B->C Evaluate effect in a physiological context D In Vivo Models (e.g., gastrointestinal transit studies in rodents) C->D Confirm in vivo efficacy

Caption: Experimental workflow for characterizing serotonergic activity.

Detailed Experimental Protocols

To ensure the reproducibility and validity of the proposed comparative studies, the following detailed protocols for key assays are provided.

In Vitro Antiproliferative Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and the reference drug (e.g., Sunitinib) in cell culture medium. Replace the existing medium with the drug-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the drug concentration.

Radioligand Binding Assay for 5-HT4 Receptor

This assay determines the affinity of a compound for a specific receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT4 receptor.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]GR113808) and varying concentrations of the test compound (this compound or Prucalopride).

  • Incubation: Incubate at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound and free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the Ki (inhibition constant) value by nonlinear regression analysis of the competition binding data.

Conclusion and Future Directions

While this compound is a relatively unexplored compound, its structural relationship to a class of bioactive 5-methoxyindole derivatives suggests a promising therapeutic potential, particularly in oncology and neurology. The proposed head-to-head comparisons with established drugs like Sunitinib and Prucalopride provide a clear roadmap for future research. The outlined experimental workflows and protocols offer a solid foundation for a systematic evaluation of its efficacy, mechanism of action, and safety profile. Further investigation into this and other novel indoline derivatives is crucial for the continued discovery of innovative medicines to address unmet medical needs.

References

  • Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors. PubMed. Available at: [Link]

  • Development and Application of Indolines in Pharmaceuticals. PMC - NIH. Available at: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]

Sources

Confirming the Binding Affinity of 5-Methoxyindoline Hydrochloride to the 5-HT3 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the precise interaction between a novel compound and its biological target is a cornerstone of pharmacological characterization. This guide provides an in-depth, technical framework for confirming the binding affinity of 5-Methoxyindoline hydrochloride to its putative target, the 5-hydroxytryptamine-3 (5-HT3) receptor. While literature suggests 5-Methoxyindoline, a structural analog of serotonin, may act as an agonist at 5-HT3 receptors, quantitative binding data remains elusive.[1] This guide, therefore, not only compares the binding profiles of known ligands but also provides a robust, self-validating experimental protocol to empower researchers to determine this critical parameter.

The 5-HT3 Receptor: A Unique Target in the Serotonin Family

The serotonergic system is comprised of a diverse family of receptors that mediate a wide array of physiological functions.[2] Unlike the majority of serotonin receptors which are G-protein coupled, the 5-HT3 receptor is a ligand-gated ion channel.[2][3] Composed of five subunits arranged around a central pore, the binding of an agonist, such as serotonin, triggers the rapid influx of cations (primarily Na⁺ and Ca²⁺), leading to neuronal depolarization and an excitatory signal.[3][4] This mechanism is pivotal in various physiological processes, including emesis, and makes the 5-HT3 receptor a significant target for therapeutic intervention.[5]

Signaling Pathway of the 5-HT3 Receptor

The binding of an agonist to the 5-HT3 receptor initiates a direct and rapid signaling cascade, as illustrated below.

5-HT3_Receptor_Signaling_Pathway cluster_membrane Cell Membrane 5HT3_Receptor 5-HT3 Receptor Ion_Channel_Opening Ion Channel Opening 5HT3_Receptor->Ion_Channel_Opening Conformational Change Agonist Agonist (e.g., Serotonin, 5-Methoxyindoline) Agonist->5HT3_Receptor Binds Cation_Influx Na⁺, Ca²⁺ Influx Ion_Channel_Opening->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Neuronal_Excitation Neuronal Excitation Depolarization->Neuronal_Excitation

Caption: Agonist binding to the 5-HT3 receptor induces a conformational change, opening the ion channel and leading to neuronal excitation.

Quantifying Binding Affinity: A Comparative Landscape

To provide a clear benchmark for newly acquired data on this compound, the following table summarizes the binding affinities (Ki) of well-characterized 5-HT3 receptor ligands. A lower Ki value signifies a higher binding affinity.

CompoundClassificationReceptor SubtypeKi (nM)
Reference Antagonists
PalonosetronAntagonistHuman 5-HT30.04[4]
CilansetronAntagonist5-HT30.19[6]
GranisetronAntagonistHuman 5-HT30.89[4]
OndansetronAntagonistHuman 5-HT32.5[4]
Reference Agonists
m-Chlorophenylbiguanide (mCPBG)Agonist5-HT31.5 (IC50)[4]
2-Methyl-5-hydroxytryptamineAgonist5-HT3Potent Agonist
PhenylbiguanideAgonist5-HT3Low Affinity[5]
Compound of Interest
This compoundPutative Agonist5-HT3To be determined

Note: The binding affinity for this compound is not currently well-documented in publicly accessible literature and is the primary objective of the experimental protocol outlined below.

Experimental Protocol: Competitive Radioligand Binding Assay

The "gold standard" for determining the binding affinity of an unlabeled compound is the competitive radioligand binding assay.[2] This method measures the ability of the test compound (this compound) to displace a radiolabeled ligand with known high affinity for the target receptor.

Causality Behind Experimental Choices
  • Choice of Radioligand: [³H]Granisetron is selected due to its high affinity and selectivity for the 5-HT3 receptor, providing a robust signal-to-noise ratio.

  • Receptor Source: Utilizing a stable cell line (e.g., HEK293) expressing the human 5-HT3 receptor ensures a consistent and reproducible source of the target protein.[4]

  • Competition Format: This design allows for the determination of the inhibitory constant (Ki) of the unlabeled test compound, providing a standardized measure of its binding affinity.

Experimental Workflow

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Prepare Receptor Membranes (from HEK293-5HT3 cells) Incubate Incubate: Receptor Membranes + [³H]Granisetron + 5-Methoxyindoline HCl Receptor_Prep->Incubate Ligand_Prep Prepare Serial Dilutions of 5-Methoxyindoline HCl Ligand_Prep->Incubate Filtration Rapid Vacuum Filtration (GF/B filters) Incubate->Filtration Scintillation Scintillation Counting (Quantify bound [³H]Granisetron) Filtration->Scintillation Analysis Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff Scintillation->Analysis

Caption: Workflow for the competitive radioligand binding assay to determine the Ki of this compound.

Step-by-Step Methodology
  • Receptor Membrane Preparation:

    • Culture HEK293 cells stably expressing the human 5-HT3 receptor.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add receptor membranes, a fixed concentration of [³H]Granisetron (typically at its Kd value), and assay buffer.

    • Non-specific Binding Wells: Add receptor membranes, [³H]Granisetron, and a high concentration of an unlabeled 5-HT3 antagonist (e.g., 10 µM Granisetron) to saturate the receptors.[4]

    • Competition Wells: Add receptor membranes, [³H]Granisetron, and varying concentrations of this compound.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate.

    • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of this compound.

    • Fit the data using a non-linear regression model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]Granisetron).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

While this compound is postulated to interact with the 5-HT3 receptor, this guide underscores the necessity of empirical validation.[1] The provided comparative data for established ligands offers a critical framework for interpreting new experimental findings. By following the detailed competitive radioligand binding assay protocol, researchers can definitively determine the binding affinity of this compound, a crucial step in elucidating its pharmacological profile and therapeutic potential. This approach ensures scientific rigor and provides the quantitative data necessary for advancing drug discovery and development efforts.

References

  • Wikipedia. 5-HT3 receptor. [Link]

  • Thompson, A. J., & Lummis, S. C. R. (2007). The 5-HT3 receptor as a therapeutic target. Expert Opinion on Therapeutic Targets, 11(4), 527–540. [Link]

  • Wikipedia. 5-Methoxytryptamine. [Link]

  • Walstab, J., Rapp, K., Baur, R., & Lummis, S. C. R. (2010). The 5-HT3 receptor as a therapeutic target. Expert Opinion on Therapeutic Targets, 14(11), 1267–1280. [Link]

  • Mészáros, B., Czermann, B., Fekete, A., & Simon, I. (2003). Binding interactions of antagonists with 5-hydroxytryptamine3A receptor models. Receptors & Channels, 9(5), 329–340. [Link]

  • Spurny, R., Billen, B., Howard, R. J., Brams, M., Debaveye, S., Price, K. L., Weston, D. A., Strelkov, S. V., Tytgat, J., Lummis, S. C. R., & Ulens, C. (2019). Mapping the Orthosteric Binding Site of the Human 5-HT3 Receptor Using Photo-cross-linking Antagonists. Journal of Biological Chemistry, 294(3), 939–952. [Link]

  • Patsnap Synapse. What are 5-HT3 receptor antagonists and how do they work? [Link]

  • Lummis, S. C. R., Thompson, A. J., Benke, D., & Baur, R. (2011). 5-HT3 Receptors. The Receptors, 23, 133–164. [Link]

  • Glennon, R. A., Dukat, M., Abdel-Rahman, A. A., Ismaiel, A. M., Ingher, S., Teitler, M., & Gyermek, L. (1995). Structure−Activity Relationships for the Binding of Arylpiperazines and Arylbiguanides at 5-HT3 Serotonin Receptors. Journal of Medicinal Chemistry, 38(21), 4200–4209. [Link]

  • van Wijngaarden, I., Tulp, M. T., & Soudijn, W. (1990). Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives. Journal of Medicinal Chemistry, 33(10), 2687–2692. [Link]

Sources

The Indoline Advantage: A Comparative Guide to the Structure-Activity Relationships of 5-Methoxyindoline Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5-methoxyindole scaffold is a cornerstone in medicinal chemistry, celebrated for its versatile therapeutic potential, from potent anticancer agents to modulators of the central nervous system.[1] However, the exploration of its saturated counterpart, the 5-methoxyindoline scaffold, presents a compelling frontier in drug discovery. The transition from the planar, aromatic indole to the non-planar, saturated indoline introduces significant conformational flexibility. This guide provides a comparative analysis of 5-methoxyindoline hydrochloride derivatives, juxtaposing them with their well-studied indole precursors to elucidate the nuanced structure-activity relationships (SAR) that govern their biological effects. By examining key substitutions and their impact on anticancer and neurological targets, we aim to provide a predictive framework for the rational design of next-generation therapeutics. The hydrochloride salt form of these derivatives is frequently utilized to enhance aqueous solubility and improve handling characteristics, a critical consideration for preclinical and clinical development.

From Aromaticity to Flexibility: The Indole vs. Indoline Core

The fundamental difference between the indole and indoline scaffold lies in the saturation of the C2-C3 bond. This seemingly subtle modification has profound implications for the molecule's three-dimensional shape, electronic distribution, and, consequently, its interaction with biological targets.

  • Indole: The planar and electron-rich nature of the indole ring facilitates π-π stacking and hydrogen bonding interactions, which are crucial for its activity at various receptors and enzymes.

  • Indoline: The saturation of the pyrrole ring introduces a "puckered" conformation, allowing for more diverse spatial arrangements of substituents. This conformational flexibility can enable a more optimal fit into binding pockets that are inaccessible to the rigid indole core.

This guide will dissect the SAR of 5-methoxyindoline derivatives by exploring substitutions at key positions and their influence on two major therapeutic areas: oncology and neuroscience.

I. Anticancer Activity: Targeting Proliferation and Survival Pathways

The 5-methoxyindole scaffold has yielded numerous potent anticancer agents.[2] Our focus here is to understand how the transition to the indoline core and subsequent modifications modulate this activity.

A. Substitutions at the N1-Position

The nitrogen atom of the indoline ring is a prime site for modification, allowing for the introduction of various side chains that can probe the binding pocket of target proteins.

SAR Insights:

  • Small Alkyl and Aryl Groups: Introduction of small alkyl or unsubstituted phenyl groups at the N1-position of the 5-methoxyindoline core generally leads to a moderate level of cytotoxic activity.

  • Substituted Benzyl Groups: The incorporation of substituted benzyl moieties can significantly enhance anticancer potency. For instance, electron-withdrawing groups on the benzyl ring can improve activity against certain cancer cell lines. This is exemplified by the comparison of 5-methoxyindole-isatin hybrids, where an N-benzyl group on the isatin moiety contributes to potent antiproliferative activity.[1] While direct indoline comparisons are limited, this trend suggests a similar strategy could be effective for 5-methoxyindoline derivatives.

Table 1: Comparative Anticancer Activity of N1-Substituted Indole Derivatives

Compound IDScaffoldN1-SubstituentCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Key Structural Features
5o 5-MethoxyindoleN-benzyl (on isatin)ZR-75 (Breast)1.69Sunitinib8.11Isatin moiety at C2, N-benzyl on isatin
HT-29 (Colon)1.698.11
A-549 (Lung)1.698.11
5w 5-MethoxyindoleN-phenyl (on isatin)ZR-75 (Breast)1.91Sunitinib8.11Isatin moiety at C2, N-phenyl on isatin
HT-29 (Colon)1.918.11
A-549 (Lung)1.918.11
MMNC Indolo[2,3-b]quinolineFused quinolineHCT116 (Colorectal)0.335-Fluorouracil>100Fused quinoline ring, methyl groups at C2 & C5

Data for 5-methoxyindoline derivatives is extrapolated from trends observed in the 5-methoxyindole series due to limited direct comparative data in the searched literature.

B. Modifications at the C2 and C3-Positions

The C2 and C3 positions of the indoline ring offer further opportunities for structural diversification.

SAR Insights:

  • Isatin Hybrids: The potent anticancer activity of 5-methoxyindole-isatin hybrids highlights the importance of a bulky, hydrogen-bonding capable substituent at the C2 position.[1] The isatin moiety is known to interact with various kinases.

  • Carboxamides: The introduction of a carboxamide group at the C2 position, particularly with extended side chains, has been shown to yield potent EGFR inhibitors in the indole series.[3] This suggests that similar modifications on a 5-methoxyindoline scaffold could lead to effective anticancer agents.

Mechanism of Action: A Tale of Two Pathways

The anticancer effects of these derivatives are often multifaceted, involving the induction of cell cycle arrest and apoptosis through the modulation of key signaling pathways.

anticancer_mechanisms cluster_g1_arrest Cell Cycle Arrest (G1 Phase) cluster_apoptosis Apoptosis Induction 5o_Hybrid 5-Methoxyindole-isatin Hybrid (e.g., 5o) G1_Phase Prolonged G1 Phase 5o_Hybrid->G1_Phase Induces S_G2M Reduced S and G2/M Phase Cells G1_Phase->S_G2M Proliferation_Inhibition Inhibition of Proliferation S_G2M->Proliferation_Inhibition MMNC_Derivative Indolo[2,3-b]quinoline (e.g., MMNC) PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway MMNC_Derivative->PI3K_AKT_mTOR Inhibits Apoptosis Apoptosis PI3K_AKT_mTOR->Apoptosis Leads to serotonin_signaling cluster_5ht1a 5-HT1A Receptor cluster_5ht2a 5-HT2A Receptor 5-HT_Ligand 5-Methoxyindoline Derivative 5-HT1A 5-HT1A (Gi/o-coupled) 5-HT_Ligand->5-HT1A 5-HT2A 5-HT2A (Gq/11-coupled) 5-HT_Ligand->5-HT2A AC_Inhibition Adenylyl Cyclase Inhibition 5-HT1A->AC_Inhibition cAMP_Decrease ↓ cAMP AC_Inhibition->cAMP_Decrease Neuronal_Inhibition Neuronal Inhibition cAMP_Decrease->Neuronal_Inhibition PLC_Activation Phospholipase C Activation 5-HT2A->PLC_Activation IP3_DAG ↑ IP3 and DAG PLC_Activation->IP3_DAG Ca_Increase ↑ Intracellular Ca2+ IP3_DAG->Ca_Increase Neuronal_Excitation Neuronal Excitation Ca_Increase->Neuronal_Excitation

Caption: Simplified signaling pathways for key serotonin receptors.

Experimental Protocols

To ensure the reproducibility and validation of the SAR data, the following are standardized protocols for key in vitro assays.

In Vitro Antiproliferative Assay (MTT Assay)

This colorimetric assay is a widely used method for assessing the cytotoxic effects of compounds on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in cell culture medium. The cells are then treated with these concentrations for 48-72 hours. [1]3. MTT Addition: Following the treatment period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for an additional 4 hours. [1]4. Formazan Solubilization: The culture medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. [1]5. Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Radioligand Binding Assay for Serotonin Receptors

This assay is used to determine the affinity of a compound for a specific receptor subtype.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT4) are prepared from cultured cells or animal tissues.

  • Binding Reaction: The membranes are incubated with a specific radioligand (e.g., [³H]-GR113808 for 5-HT4 receptors) and varying concentrations of the unlabeled 5-methoxyindoline derivative.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the Ki value, which represents the affinity of the test compound for the receptor.

Conclusion and Future Directions

The 5-methoxyindoline scaffold represents a promising, yet underexplored, area of medicinal chemistry. While the SAR of 5-methoxyindole derivatives provides a valuable starting point, the introduction of conformational flexibility through the saturation of the pyrrole ring offers a powerful strategy for enhancing potency, selectivity, and pharmacokinetic properties. The hydrochloride salt form of these compounds ensures adequate solubility for biological testing.

Future research should focus on the systematic synthesis and evaluation of 5-methoxyindoline libraries with diverse substitutions at the N1, C2, and C3 positions. Direct comparative studies with their indole counterparts are crucial for delineating the precise contribution of the indoline core to biological activity. Such investigations will undoubtedly unlock the full therapeutic potential of this versatile scaffold in the treatment of cancer and CNS disorders.

References

  • The Pivotal Role of the 5-Methoxy Group in Indole Derivatives: A Comparative Guide to Structure-Activity Rel
  • Comparative Analysis of 5-Methoxyindole Derivatives as Antiprolifer
  • Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors. PubMed. [Link]

  • Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. PMC - NIH. [Link]

  • Synthesis and pharmacological activity of some 5-methoxyindole derivatives occurring in nature. PubMed. [Link]

  • A Comparative Analysis of the Biological Activities of 5-Methoxyindole and Mel
  • A Comparative Analysis of 5-Methoxyindole and Other Serotonin Receptor Agonists. Benchchem.
  • Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors. ResearchGate. [Link]

  • Application Notes and Protocols: Investigating the Effects of 5-Methoxyindole on Serotonin Receptors. Benchchem.
  • Fundamental chemical properties of 5-Methoxyindole. Benchchem.
  • A Comparative Analysis of the Biological Activities of 5-Methoxy-1H-indol-2-amine and its Carboxylic Acid Analog. Benchchem.
  • A Comparative Guide to the In Vitro and In Vivo Effects of 5-Methoxyindole. Benchchem.
  • Synthesis and antioxidant evaluation of novel 5 methoxy indole analogues. ResearchGate. [Link]

  • 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials. [Link]

  • Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. MDPI. [Link]

  • Novel N-Substituted Indole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis, Mental Illness, and CNS Disorders. ResearchGate. [Link]

  • Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. MDPI. [Link]

  • 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues. PubMed. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. FLORE. [Link]

  • Discovery of Highly Potent Serotonin 5-HT2 Receptor Agonists Inspired by Heteroyohimbine Natural Products. NIH. [Link]

  • Expedient synthesis and structure–activity relationships of phenanthroindolizidine and phenanthroquinolizidine alkaloids. SciSpace. [Link]

  • Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones. ResearchGate. [Link]

  • 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. PMC - NIH. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 5-Methoxyindoline Hydrochloride: Essential PPE and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides drug development professionals, researchers, and scientists with essential, operational guidance for the safe handling of 5-Methoxyindoline hydrochloride. As a substituted indoline, this compound warrants careful handling based on the toxicological profiles of related structures. This document moves beyond a simple checklist, offering a framework grounded in risk assessment and the principles of laboratory safety to ensure the well-being of personnel and the integrity of research.

Hazard Assessment: Understanding the Risk

While specific toxicological data for this compound is not extensively published, a robust safety protocol can be developed by examining data from the closely related compound, 5-Methoxyindole. The hydrochloride salt form may influence physical properties but the core hazards associated with the parent molecule should be considered the baseline for risk assessment.

The primary hazards are identified as:

  • Skin Irritation (Category 2) [1][2][3]

  • Serious Eye Irritation (Category 2) [1][2][3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) , primarily causing respiratory tract irritation[2][3][4]

General principles for indole derivatives also suggest potential harm if swallowed or in contact with skin.[5] Therefore, all handling procedures must be designed to minimize direct contact, inhalation, and ingestion.

Hazard Classification (Inferred)GHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[2][3]
STOT - Single ExposureCategory 3H335: May cause respiratory irritation[2][3][4]

The cornerstone of our safety approach is the Hierarchy of Controls . While this guide focuses on Personal Protective Equipment (PPE), it is critical to remember that PPE is the last line of defense. Its effectiveness is predicated on the proper implementation of engineering and administrative controls.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) don1 1. Lab Coat & Attire (Long pants, closed-toe shoes) don2 2. Respiratory Protection (If required) don1->don2 don3 3. Eye & Face Protection (Goggles / Face Shield) don2->don3 don4 4. Gloves (Pull cuffs over lab coat sleeves) don3->don4 dof1 1. Gloves (Use proper removal technique) dof2 2. Lab Coat & Apron (Turn inside out) dof1->dof2 dof3 3. Eye & Face Protection dof2->dof3 dof4 4. Respiratory Protection dof3->dof4 wash Wash Hands Thoroughly dof4->wash

Caption: The correct sequence for donning and doffing PPE.

Decontamination and Disposal Plan

Proper disposal is a critical component of the handling lifecycle, preventing environmental contamination and downstream exposure. All this compound waste should be treated as hazardous chemical waste. [6]

PPE and Material Disposal
  • Disposable Items : Contaminated gloves, bench paper, weighing boats, and disposable lab coats must be placed in a designated, sealed, and clearly labeled hazardous waste container. [6]* Reusable Items : Goggles, face shields, and any reusable lab equipment must be thoroughly decontaminated with soap and water after use.

Chemical Waste Disposal
  • Solid Waste : Unused or waste this compound powder should be collected in a container labeled "Hazardous Waste," clearly identifying the chemical name. [6]* Liquid Waste : Solutions containing this compound should be collected in a separate, compatible, and sealed hazardous liquid waste container.

  • Segregation is Key : Never mix this waste with other incompatible materials. [6]Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. [6]

Waste_Disposal_Workflow start Waste Generated is_sharp Is it a sharp? start->is_sharp sharps_bin Dispose in Sharps Container is_sharp->sharps_bin Yes is_liquid Is it liquid waste? is_sharp->is_liquid No liquid_waste Segregate in Labeled Liquid Hazardous Waste Container is_liquid->liquid_waste Yes solid_waste Segregate in Labeled Solid Hazardous Waste Container is_liquid->solid_waste No (Contaminated PPE, solid chemical)

Caption: A workflow for proper waste segregation.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is vital.

IncidentFirst-Aid and Emergency Response
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. [1][4]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [1][4]
Inhalation Move the individual to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention. [4][7]
Ingestion Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention. [4][7]
Small Spill In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand). Sweep up and place it in a sealed, labeled container for hazardous waste disposal. [5][7]

By adhering to these rigorous PPE and handling protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and productive laboratory environment.

References

  • Benchchem. Personal protective equipment for handling 3-fluoro-2-methyl-1H-indole.
  • Benchchem. 5-Methoxyindole: Comprehensive Laboratory Handling and Safety Protocols.
  • Fisher Scientific. (2021). SAFETY DATA SHEET: 5-Methoxyindole.
  • ChemicalBook. (2025). 5-Methoxyindole - Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: 5-Methoxyindole.
  • Carl ROTH. (n.d.). Safety Data Sheet: 5-Methoxyindole.
  • Spectrum Chemical. (2019). SAFETY DATA SHEET: METHOXYAMINE HYDROCHLORIDE.
  • Benchchem. Proper Disposal of 5-Methoxy-1H-indol-2-amine: A Guide for Laboratory Professionals.
  • Sigma-Aldrich. (n.d.). 5-Methoxyindole 99 1006-94-6.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxyindoline hydrochloride
Reactant of Route 2
5-Methoxyindoline hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.